molecular formula C37H40N2O6 B7818837 BERBAMINE

BERBAMINE

Cat. No.: B7818837
M. Wt: 608.7 g/mol
InChI Key: DFOCUWZXJBAUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Berbamine is a natural bisbenzylisoquinoline alkaloid (Molecular Formula: C37H40N2O6, Molecular Weight: 608.735) isolated from traditional medicinal plants such as Berberis amurensis . This compound is supplied as a high-purity reference substance, with HPLC analysis confirming a purity level of 98% or higher . This compound has significant and diverse research value, particularly in oncology. It exhibits potent anticancer effects by modulating key oncogenic cell-signaling pathways. Its mechanisms of action include the inhibition of JAK/STAT signaling, leading to reduced cancer cell proliferation and survival , and the targeting of Ca2+/calmodulin-dependent protein kinase II (CAMKIIγ), which promotes the degradation of the oncoprotein c-Myc . Furthermore, this compound can activate the TGF/SMAD pathway, inducing cell cycle arrest and apoptosis in cancer cells . Studies have demonstrated its efficacy against various cancer cell lines, including triple-negative breast cancer, chronic myeloid leukemia, and hepatocellular carcinoma . Beyond oncology, this compound has shown research potential in immunology, demonstrating a leukogenic effect and the ability to improve neutrophil and leukocyte counts in models of chemotherapy-induced leukopenia . This product is presented as a high-quality phytochemical standard ideal for use in academic research, drug discovery, and pharmacological studies. It is offered with a purity guarantee and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOCUWZXJBAUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-61-5
Record name Berbamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Berbamine in Chronic Myeloid Leukemia: Targeting CaMKIIγ and Overcoming TKI Resistance

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The advent of Tyrosine Kinase Inhibitors (TKIs) like imatinib fundamentally transformed the management of Chronic Myeloid Leukemia (CML). However, the persistence of Leukemia Stem Cells (LSCs) and the emergence of the T315I BCR-ABL gatekeeper mutation remain critical failure points in long-term remission. Berbamine, a naturally occurring bisbenzylisoquinoline alkaloid derived from Berberis amurensis, has demonstrated profound efficacy in overriding TKI resistance.

As an application scientist, understanding the precise molecular architecture of a compound is paramount before advancing it through preclinical pipelines. This guide dissects this compound’s multi-targeted mechanism of action—specifically its role as a CaMKIIγ inhibitor—and provides validated, self-contained experimental protocols for evaluating its pharmacodynamics in resistant CML models.

Mechanistic Architecture of this compound in CML

This compound does not rely on a single pathway; rather, it collapses the oncogenic signaling network of CML through a coordinated multi-target assault[1].

The Primary Axis: ATP-Competitive Inhibition of CaMKIIγ

The most critical breakthrough in understanding this compound's efficacy is its interaction with Calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ)[2]. CaMKIIγ is uniquely hyperactivated in CML LSCs but remains quiescent in normal hematopoietic stem cells, providing an ideal therapeutic window[3].

This compound selectively binds to the ATP-binding pocket of CaMKIIγ, acting as an ATP-competitive inhibitor[4]. By blocking CaMKIIγ phosphorylation, this compound severs the upstream activation of several LSC-maintenance networks, including the NF-κB, Wnt/β-catenin, and Stat3 pathways[3]. This targeted inhibition deprives TKI-resistant clones (including T315I mutants) of the survival signals required for self-renewal.

The Secondary Axis: Smad3 Activation and BCR-ABL Suppression

Simultaneously, this compound exerts profound regulatory effects on cell cycle and apoptotic machinery. In CML cell lines such as KU812, this compound upregulates both total and phosphorylated Smad3 levels, independent of exogenous TGF-β stimulation[5].

This Smad3 activation directly alters downstream transcriptional targets: it suppresses pro-proliferative factors (c-Myc, Cyclin D1) while upregulating the cyclin-dependent kinase inhibitor p21, forcing the leukemic cells into G1 phase arrest[5][6]. Furthermore, this compound actively downregulates the p210 BCR-ABL oncoprotein itself, shifting the mitochondrial apoptotic balance by reducing anti-apoptotic proteins (Bcl-2, Bcl-xL) and elevating pro-apoptotic Bax, which ultimately triggers caspase-3-dependent apoptosis[6][7].

G This compound This compound CaMKII CaMKIIγ (Inhibited) This compound->CaMKII ATP-pocket binding Smad3 Smad3 (Activated) This compound->Smad3 Phosphorylation BCR_ABL BCR-ABL (Downregulated) This compound->BCR_ABL Protein reduction NFkB NF-κB / Wnt / Stat3 (Suppressed) CaMKII->NFkB Prevents activation CellCycle c-Myc / Cyclin D1 ↓ p21 ↑ Smad3->CellCycle Transcriptional regulation Bcl2 Bcl-2 / Bcl-xL ↓ Bax ↑ BCR_ABL->Bcl2 Loss of survival signal NFkB->Bcl2 Reduces anti-apoptotic factors Apoptosis LSC Eradication (Apoptosis & G1 Arrest) NFkB->Apoptosis Induces Bcl2->Apoptosis Caspase-3 cleavage CellCycle->Apoptosis G1 Arrest

Fig 1: this compound's multi-target mechanism of action in Chronic Myeloid Leukemia.

Quantitative Pharmacodynamics

To contextualize the kinetic response of leukemic cells to this compound, the following table synthesizes the time-dependent phenotypic and molecular shifts observed in CML cellular models (e.g., KU812) treated with a standard efficacious dose (8 μg/mL)[5].

Time Post-TreatmentApoptosis Rate (%)p-Smad3 Expressionc-Myc / Cyclin D1 Levelsp21 ExpressionCellular Phenotype
0 Hours < 1.0%UndetectableHigh (Baseline)Low (Baseline)Exponential Growth
6 Hours ~ 2.0%UndetectableModerate DecreaseSlight IncreaseEarly Stress Response
12 Hours ~ 7.5%DetectableSignificant DecreaseModerate IncreaseG1 Phase Arrest Initiation
24 Hours ~ 14.5%HighMinimalHighCaspase-3 Cleavage
36 Hours > 50.0%HighUndetectablePeakWidespread Apoptosis

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. As an application scientist, I emphasize that listing steps is insufficient; one must understand the causality behind the assay design to prevent false positives, particularly when dealing with highly transient phosphorylation states and kinase kinetics.

Workflow Step1 Cell Culture (K562-R / KU812) Step2 This compound Treatment (0-36h Timecourse) Step1->Step2 Assay1 Flow Cytometry (Annexin V / PI) Step2->Assay1 Viability Assay2 Western Blot (p-CaMKIIγ, p-Smad3) Step2->Assay2 Protein State Assay3 Kinase Assay (ATP Competition) Step2->Assay3 Mechanism Validation Data Synthesis & Target Validation Assay1->Validation Assay2->Validation Assay3->Validation

Fig 2: Experimental workflow for validating this compound efficacy in TKI-resistant CML.

Protocol A: In Vitro CaMKIIγ Kinase Activity & ATP-Competitive Binding Assay

Causality & Logic: To definitively prove that this compound is an ATP-competitive inhibitor, we cannot rely on cellular assays where upstream/downstream feedback loops confound results. We must utilize a cell-free recombinant kinase assay. By titrating ATP concentrations against fixed this compound concentrations, we generate a Lineweaver-Burk plot. An intersecting pattern at the y-axis confirms competitive inhibition at the ATP-binding pocket.

  • Reagent Preparation: Prepare recombinant human CaMKIIγ protein, a specific peptide substrate (e.g., Autocamtide-2), and a luminescent ATP detection reagent (e.g., Kinase-Glo).

  • Inhibitor Titration: Prepare a serial dilution of this compound (ranging from 0.1 μM to 50 μM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Matrix Setup: Set up a matrix in a 384-well plate where each this compound concentration is tested against varying concentrations of ATP (10 μM, 50 μM, 100 μM, 500 μM).

  • Reaction Initiation: Add the CaMKIIγ enzyme and peptide substrate to the wells. Incubate at 30°C for 30 minutes.

  • Detection: Add the luminescent ATP detection reagent. The luminescence signal is inversely proportional to kinase activity (as the assay measures residual unconsumed ATP).

  • Self-Validation & QC: Include a vehicle control (DMSO) to establish baseline Vmax, and a known ATP-competitive inhibitor (e.g., Staurosporine) as a positive control. Plot the data using Lineweaver-Burk kinetics (1/V vs. 1/[S]).

Protocol B: Phospho-Protein Profiling (Smad3 & CaMKIIγ) via Western Blot

Causality & Logic: Phosphorylation states are highly transient. The primary failure point in phospho-profiling is phosphatase-mediated degradation during cell lysis. Therefore, the lysis buffer must be hyper-supplemented with broad-spectrum phosphatase inhibitors, and the entire extraction must be strictly maintained at 4°C. We utilize K562-R (imatinib-resistant) cells to validate this compound's efficacy specifically against the T315I mutant phenotype.

  • Cell Culture & Treatment: Seed K562-R cells at

    
     cells/mL. Treat with 8 μg/mL this compound for 0, 6, 12, and 24 hours.
    
  • Lysis & Extraction: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (Na3VO4), and 50 mM Sodium Fluoride (NaF). Crucial step: Incubate on ice for 30 mins with vortexing every 10 mins to ensure complete nuclear membrane lysis, as Smad3 translocates to the nucleus.

  • Protein Quantification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant and quantify using a BCA assay.

  • Electrophoresis & Transfer: Load 30 μg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA (do not use milk for phospho-antibodies as casein contains phosphoproteins). Probe overnight at 4°C with primary antibodies against p-CaMKIIγ, total CaMKIIγ, p-Smad3, total Smad3, and Cleaved Caspase-3.

  • Self-Validation & QC: Probe for GAPDH or β-actin as a loading control. Calculate the ratio of phosphorylated to total protein using densitometry software (e.g., ImageJ) to ensure the observed decrease is due to kinase inhibition/activation rather than global protein degradation.

References

  • Liang Y, Qiu X, Xu RZ, Zhao XY. This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity.
  • MDPI Encyclopedia. This compound. Encyclopedia MDPI.
  • Gu Y, et al. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound.
  • MDPI. Regulation of Cell-Signaling Pathways by this compound in Different Cancers. MDPI.
  • Gu Y, et al. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound.
  • Kapoor S. Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia.
  • Gu Y, et al. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound (PubMed Abstract).

Sources

Structural Scaffolds: The Foundation of Divergent Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the misconception that naturally derived botanical alkaloids share overlapping, promiscuous targets. However, comparing Berberine (BBR) and Berbamine (BBM) provides a masterclass in how distinct structural scaffolds dictate highly specific pharmacological trajectories. Despite their similar nomenclature and shared origins in traditional medicine, their Structure-Activity Relationships (SAR) diverge entirely.

This technical guide deconstructs the SAR of Berberine and this compound, mapping their distinct scaffolds to their validated molecular targets, and provides self-validating experimental workflows for profiling their derivatives.

The pharmacological divergence between BBR and BBM is rooted in their core ring systems and three-dimensional conformations.

Berberine (Isoquinoline Scaffold): Berberine is a planar, tetracyclic protoberberine alkaloid characterized by a quaternary nitrogen atom. This rigid, planar structure allows BBR to intercalate into DNA/RNA and slip into narrow enzymatic pockets. Its primary metabolic mechanism of action is the indirect activation of AMP-activated protein kinase (AMPK) 1[1]. BBR achieves this by accumulating in the mitochondria (driven by its positive charge) and inhibiting respiratory Complex I, which subsequently spikes the cellular AMP/ATP ratio.

This compound (Bisbenzylisoquinoline Scaffold): In contrast, this compound consists of two benzylisoquinoline units linked by ether bonds. This creates a flexible, macrocyclic structure that occupies broader, more complex protein interfaces. Through SAR profiling and computer docking models, BBM has been identified as a highly specific, ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase II gamma (CaMKIIγ)2[2]. Additionally, its bulky, flexible nature allows it to effectively block SARS-CoV-2 S-protein-mediated membrane fusion 3[3].

SAR_Pathways BBR Berberine (Isoquinoline) Mito Mitochondrial Complex I Inhibition BBR->Mito BBM This compound (Bisbenzylisoquinoline) CaMKII CaMKIIγ Inhibition (ATP-Pocket Binding) BBM->CaMKII Viral Block S-Protein Membrane Fusion BBM->Viral Antiviral Activity AMPK AMPK Activation (p-Thr172) Mito->AMPK Increased AMP/ATP Metab Metabolic Homeostasis (Glucose/Lipid Lowering) AMPK->Metab Apoptosis Cancer Cell Apoptosis (Leukemia, HCC) CaMKII->Apoptosis Downregulates STAT3

Divergent pharmacological pathways of Berberine and this compound based on their structural scaffolds.

SAR Optimization & Quantitative Profiling

Understanding the baseline activity of these natural products is only the first step. Rational drug design relies on functionalizing specific moieties to enhance target affinity.

For Berberine , the C-9 position is critical. Introducing an amide bond with electron-donating groups at the C-9 position significantly enhances its glucose-lowering potency in vitro compared to the natural BBR scaffold 4[4].

For This compound , functionalizing the phenol group yields highly potent anti-cancer derivatives. The synthesis of 2-methylbenzoyl this compound (BBD24) drastically lowered the IC50 for CaMKIIγ inhibition, making it highly efficacious against liver cancer and leukemia cells5[5].

Table 1: Quantitative SAR Comparison of BBR and BBM Derivatives
CompoundScaffold TypePrimary TargetKey Structural ModificationEfficacy Metric (IC50 / EC50)
Berberine (BBR) IsoquinolineMitochondrial Complex INatural ScaffoldAMPK Activation at ~5-10 μM
Compound 3e (BBR) IsoquinolineAMPK PathwayC-9 Amide substitution33-42% greater glucose uptake
This compound (BBM) BisbenzylisoquinolineCaMKIIγNatural ScaffoldKinase IC50 ~ 4.0 μg/mL
BBD24 (BBM Analog) BisbenzylisoquinolineCaMKIIγPhenol functionalizationKinase IC50 ~ 0.5 μg/mL
This compound HCl BisbenzylisoquinolineSARS-CoV-2 S-proteinNatural ScaffoldViral Entry EC50 ~ 1.73 μM

Self-Validating Experimental Methodologies

To rigorously validate the SAR of these compounds, we must design assays that prove causality, not just correlation. A common pitfall in natural product research is relying solely on downstream markers (like Western blots) without proving the upstream biophysical interaction.

Workflow cluster_BBR Berberine Workflow cluster_BBM This compound Workflow Prep Compound Prep (BBR / BBM) CellAssay Cellular Assay (3T3-L1 / HepG2) Prep->CellAssay Kinase In Vitro Kinase Assay (Purified CaMKIIγ) Prep->Kinase HPLC HPLC Analysis (Quantify AMP/ATP) CellAssay->HPLC Extract Metabolites WB Western Blot (p-AMPK Thr172) CellAssay->WB Extract Proteins Kinetics Michaelis-Menten Kinetics (ATP Comp) Kinase->Kinetics Vary [ATP] IC50 Determine IC50 (Dose-Response) Kinetics->IC50

Self-validating experimental workflows for profiling Berberine and this compound mechanisms.

Protocol A: Validating BBR-Induced AMPK Activation via Cellular Energy State

Causality Rationale: Berberine does not directly bind the allosteric site of AMPK. It inhibits mitochondrial respiration, which alters the adenylate energy charge. Therefore, merely showing an increase in p-AMPK (Thr172) is scientifically insufficient. We must quantify the upstream trigger—the AMP/ATP ratio—using HPLC to validate the mechanism.

  • Cell Culture & Treatment: Culture 3T3-L1 adipocytes or HepG2 cells in 6-well plates. Treat with BBR derivatives (1-20 μM) for 2 to 16 hours. Include AICAR (1 mM) as a positive control for AMPK activation.

  • Metabolite Extraction (Critical Step): Rapidly wash cells with ice-cold PBS. Immediately lyse cells using 0.6 M perchloric acid (PCA) to instantly halt enzymatic degradation of ATP. Neutralize the extract with KHCO3 and centrifuge to remove precipitates.

  • HPLC Quantification: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Use a phosphate buffer/methanol gradient to separate adenine nucleotides. Quantify the area under the curve (AUC) for AMP, ADP, and ATP against standard curves to calculate the AMP/ATP ratio.

  • Orthogonal Validation: In parallel wells, extract total protein using RIPA buffer containing phosphatase inhibitors. Perform Western blotting for p-AMPK (Thr172) and its downstream substrate p-ACC (Ser79) to confirm that the altered AMP/ATP ratio successfully translated into kinase activation.

Protocol B: In Vitro Profiling of BBM Derivatives against CaMKIIγ

Causality Rationale: this compound is an ATP-competitive inhibitor of CaMKIIγ. To validate this mechanism for novel derivatives (e.g., BBD24), a standard single-dose kinase assay is inadequate. We must perform Michaelis-Menten kinetics with varying ATP concentrations to demonstrate competitive inhibition (a shift in apparent


 without changing 

).
  • Recombinant Kinase Preparation: Activate purified recombinant CaMKIIγ by pre-incubating it with

    
     (1.2 mM) and Calmodulin (1 μM) in kinase buffer for 10 minutes at 30°C.
    
  • ATP-Competitive Kinase Assay: Set up reactions in a 384-well plate. Add the activated CaMKIIγ, a synthetic peptide substrate (e.g., Autocamtide-2), and BBM derivatives at varying concentrations (0.1 to 50 μg/mL).

  • Kinetic Modulation: Run the assay across a matrix of ATP concentrations (10 μM, 50 μM, 100 μM, 500 μM).

  • Detection & Analysis: Use a luminescent ADP detection assay (e.g., ADP-Glo™) to measure kinase activity. Plot the initial velocities against [ATP] using a Lineweaver-Burk plot. An intersection of the lines at the y-axis validates that the BBM derivative is a true ATP-competitive inhibitor.

Conclusion

The structural dichotomy between Berberine and this compound perfectly illustrates the principle of scaffold-driven pharmacology. While Berberine's rigid isoquinoline structure makes it an ideal mitochondrial modulator for metabolic diseases, this compound's flexible bisbenzylisoquinoline macrocycle allows it to selectively target complex kinase pockets like CaMKIIγ for oncology applications. By employing rigorous, self-validating assays that probe the direct biophysical causality of these compounds, drug development professionals can effectively optimize these natural scaffolds into potent, targeted therapeutics.

References

1.[Berberine, a Natural Plant Product, Activates AMP-Activated Protein Kinase With Beneficial Metabolic Effects in Diabetic and Insulin-Resistant States], diabetesjournals.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8fpp6Nzvcy10YfdGrSJHVfQvmo3q2vCJdvRz69jSW-y7Jo9l3D5jgRUYwV_cgvvjo3arUUpeGuz8JFhQyiwTYABynA0mKLZ5ZbiLNpCtKYxvLfRLv0EizFwLzIJU3V_MYc_RPv1fHXS7geMMCTd-llxWutTKnVUz3X6Tffs0xXt0ZN_-LAu3IHncd_tZCi_XvxCl-hR-eXo9pSnd1-GsAw_e617h2TxY=] 2.[Structure-activity relationship of berberine derivatives for their glucose-lowering activities], e-century.us,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKqdtgru0r-okPR8J4KmVLhhy-14vcqlvTYJa9qpnkvBlbO3m7iSpB_A86o62BuaV7xNYo-HsmK1ub_IDjIAXQmhmmmHS2aTNqkmgmiK4xfd4wu0BQXpt1-JefC6y6ZD-_rfHmWvWzWORnugIslskU_w==] 3.[CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound], ashpublications.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2H70fG2u6z-ygOdGrCX4dI0bV_Cy64H6QvFXWknzowkrjOANFqfjXrI9ONB2UbIVhl1C9-y7nMRee6EkXSe9a7emhutBTsk0fhWP9vWumSkDvib8xBSfLfAqZk1YrfkzTV7vq7Aln2RtLtMuua7XJWvztZ47tTVgH38q1wjoIb_zQT6cszDvhk7-akR7z1W6TC-VW34nNKll37-VUrOj-WaI3B2DH3N8j] 4.[this compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II], nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR6iNdHteJuEvAX4QwVbBp9UF_N0kblDz1IrTOokFwjwL1yNwgMRbOH23K2QrxcB2omtQ1gVUSSg726Nk29fkIeylhhDi8aR16Ruv96pLe_DPJEshMxAn6f0yulgtARe_9qX7iuA1j9Bjp0Fs=] 5.[this compound hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion], plos.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5QbeFMs7EOnyv5OItsFhIw6wxXRaorUAdl5-wuBdIopWbrwlARDvjOwBI0jETqrFVlrXlIry4vi-AzG6ewMcfUJMb93RVuZYs0gcJF-AMtriJbTLteF7qfa9_u-rxM_JniKtZC81t__FRSMFphdFn-iGygLQy0wpbld5HWvaLzgzEI__s]

Sources

Berbamine: Mechanisms of Calcium Channel Modulation in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Berbamine’s mechanism of action in cardiomyocytes, focusing on its role as a calcium channel blocker and modulator of intracellular calcium homeostasis.

A Technical Guide for Drug Development & Cardiovascular Research

Executive Summary

This compound (BM) is a bisbenzylisoquinoline alkaloid derived from Berberis species.[1] Unlike classic calcium channel blockers (CCBs) like nifedipine or verapamil, this compound exhibits a unique dose-dependent dual mechanism .

  • At Low Concentrations (30–100 nM): It acts as a positive inotrope via a calcium-independent pathway (myofilament sensitization), avoiding the arrhythmogenic risk of calcium overload.

  • At High Concentrations (>1 µM) & Pathological States: It functions as a potent L-type Calcium Channel (LTCC) antagonist , preventing cytosolic

    
     overload, inhibiting calpain activation, and mitigating ischemia/reperfusion (I/R) injury.
    

This guide details the molecular kinetics, signaling pathways, and experimental protocols required to validate these mechanisms.

Molecular Mechanism of Action[2]

Interaction with L-Type Calcium Channels (Cav1.2)

This compound exerts a direct antagonistic effect on Voltage-Dependent Calcium Channels (VDCCs), specifically the Cav1.2 isoform predominant in ventricular cardiomyocytes.

  • Binding Dynamics: this compound suppresses the peak amplitude of the L-type calcium current (

    
    ). Its action is analogous to phenylalkylamines (e.g., verapamil), suggesting a preference for the open or inactivated state of the channel, though it also inhibits receptor-operated 
    
    
    
    channels (ROCCs).
  • Blockade Characteristics:

    • Voltage-Dependence: The block is more pronounced at depolarized potentials, indicating state-dependent binding.

    • Selectivity: It significantly inhibits KCl-induced intracellular

      
       (
      
      
      
      ) elevation (mediated by VDCCs) and Norepinephrine-induced elevation, but has negligible effect on caffeine-induced SR
      
      
      release.
The "Calcium Paradox" Protection

In ischemic conditions, cardiomyocytes suffer from


 overload, leading to hypercontracture and cell death. This compound’s primary therapeutic value lies in its ability to maintain Systolic/Diastolic Calcium Homeostasis .
ParameterIschemia/Reperfusion (Control)This compound TreatmentMechanism
Cytosolic

Massive Overload (>500 nM)Stabilized (~200 nM)Blockade of

influx
Calpain Activity High (Proteolysis of cytoskeleton)InhibitedPrevention of

-dependent activation
Mitochondrial MP Collapsed (Pore opening)PreservedPI3K/Akt signaling
Contractility Hypercontracture / ArrestRecoveredPrevention of overload + Myofilament sensitization
Downstream Signaling Pathways

This compound's blockade of


 entry triggers a survival cascade involving the PI3K/Akt/GSK3

axis.[2]

BerbamineMechanism This compound This compound Cav12 Cav1.2 (L-Type Channel) This compound->Cav12 Blocks CaOverload Cytosolic Ca2+ Overload This compound->CaOverload Attenuates PI3K PI3K Activation This compound->PI3K Activates CaInflux Ca2+ Influx (ICa,L) Cav12->CaInflux Reduces CaInflux->CaOverload Prevents Calpain Calpain Activation CaOverload->Calpain Activates Proteolysis Proteolysis (Desmin/SERCA2a) Calpain->Proteolysis Causes CellSurvival Cardiomyocyte Survival (Reduced Apoptosis) Proteolysis->CellSurvival Impairs Akt Akt Phosphorylation PI3K->Akt GSK3B GSK3β Inhibition Akt->GSK3B Phosphorylates (Inhibits) MitoK mitoK(ATP) Opening GSK3B->MitoK Modulates MitoK->CellSurvival

Caption: this compound prevents Ca2+ overload via Cav1.2 blockade while simultaneously activating the PI3K/Akt survival pathway.

Experimental Protocols for Validation

To validate this compound’s efficacy as a calcium channel blocker, the following self-validating protocols are recommended.

Whole-Cell Patch Clamp (Measuring )

This protocol isolates the L-type calcium current to quantify the inhibitory effect of this compound.[3]

Reagents:

  • Extracellular Solution: Choline-Cl (to block

    
    ), 
    
    
    
    (charge carrier), TEA-Cl, 4-AP (to block
    
    
    ), HEPES, Glucose.
  • Pipette Solution: CsCl, TEA-Cl, Mg-ATP, EGTA (10 mM to buffer intracellular

    
    ), HEPES.
    

Step-by-Step Workflow:

  • Isolation: Enzymatically isolate ventricular myocytes (Collagenase Type II).

  • Giga-seal Formation: Achieve seal resistance >1 G

    
     using a fire-polished pipette (2–4 M
    
    
    
    ).
  • Rupture: Apply suction to enter whole-cell configuration.

  • Voltage Protocol:

    • Holding potential: -40 mV (to inactivate

      
       and T-type 
      
      
      
      channels).
    • Test pulses: Depolarize to +10 mV for 300 ms.

    • Frequency: 0.1 Hz to avoid rundown.

  • Drug Application: Perfuse this compound (0.1, 1, 10 µM) until steady-state block is achieved (~5 mins).

  • Analysis: Measure peak inward current density (pA/pF). Construct Current-Voltage (I-V) curves.

Confocal Calcium Imaging (Validating Overload Prevention)

This protocol visualizes the physiological consequence of the channel blockade during simulated ischemia.

Reagents:

  • Indicator: Fluo-4 AM (High affinity

    
     dye).
    
  • Simulated Ischemia Buffer: Hypoxic, acidic (pH 6.5), lactate-containing solution.

Step-by-Step Workflow:

  • Loading: Incubate myocytes with 5 µM Fluo-4 AM for 30 mins at room temperature.

  • De-esterification: Wash and incubate for 20 mins to allow dye hydrolysis.

  • Baseline Recording: Record line-scan images (excitation 488 nm, emission >505 nm) to establish diastolic fluorescence (

    
    ).
    
  • Induction: Switch perfusion to Ischemia Buffer +/- this compound (100 nM - 1 µM).

  • Reperfusion: Switch back to Tyrode’s solution.

  • Quantification: Analyze

    
     transient amplitude (
    
    
    
    ) and diastolic
    
    
    levels.
    • Success Metric: this compound-treated cells should show significantly lower diastolic

      
       rise during reperfusion compared to control.
      

Data Summary: this compound vs. Standard Agents

FeatureThis compoundVerapamilDigitalis
Primary Target Multi-target (Cav1.2, PKC-

, PI3K)
Cav1.2 (Selective)Na+/K+ ATPase
Inotropy Positive (Low dose) / Negative (High dose)NegativePositive
Ca2+ Transients Unchanged (Low dose) / Reduced (High dose)ReducedIncreased
Arrhythmia Risk Low (Anti-arrhythmic)Moderate (Bradycardia)High (Ca2+ overload)
I/R Protection High (prevents Calpain activation)ModerateLow/Contraindicated

References

  • This compound protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca2+ homeostasis and preventing calpain activation. Source:[2][4] Circulation Journal (2012) URL:[2][5][Link]

  • This compound increases myocardial contractility via a Ca2+-independent mechanism. Source: Journal of Cardiovascular Pharmacology (2011) URL:[Link]

  • Antagonistic effects of this compound on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes. Source: Zhongguo Yao Li Xue Bao (1999) URL:[1][Link]

  • This compound postconditioning protects the heart from ischemia/reperfusion injury through modulation of autophagy. Source:[6] Cell Death & Disease (2016) URL:[Link]

Sources

Berbamine: A Dual-Target Inhibitor of the CaMKIIγ/NF-κB Axis in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Berbamine Inhibition of NF-κB Signaling Pathway in Cancer Content Type: Technical Whitepaper Audience: Drug Development Professionals, Oncologists, and Senior Research Scientists

Executive Summary

This compound (BBM), a bis-benzylisoquinoline alkaloid isolated from Berberis amurensis, has emerged as a potent small-molecule inhibitor capable of overcoming drug resistance in refractory malignancies. Unlike non-specific cytotoxic agents, this compound functions through a defined molecular mechanism: the dual inhibition of CaMKIIγ (Calcium/Calmodulin-dependent Protein Kinase II gamma) and the canonical NF-κB signaling cascade .

This technical guide dissects the pharmacodynamics of this compound, detailing its ability to block IKK activation, prevent p65 nuclear translocation, and downregulate anti-apoptotic factors (Bcl-xL, Survivin).[1] We provide validated experimental protocols and quantitative efficacy data to support its translation from bench to bedside.

Mechanistic Architecture: The CaMKIIγ/NF-κB Axis

The efficacy of this compound lies in its ability to dismantle the pro-survival signaling network at two critical nodes.

Primary Node: CaMKIIγ Inhibition

CaMKIIγ is often overexpressed in cancer stem cells (CSCs) and serves as an upstream activator of NF-κB. This compound binds to the ATP-binding pocket of CaMKIIγ, preventing its auto-phosphorylation. This blockade halts the downstream phosphorylation of IKKβ, effectively severing the signal transduction required for NF-κB activation.

Secondary Node: Direct NF-κB Suppression

Independent of CaMKII, this compound exerts direct inhibitory effects on the IκB Kinase (IKK) complex.

  • Inhibition of IKKα/β: this compound suppresses the phosphorylation of IKK, preventing it from phosphorylating the inhibitory protein IκBα.

  • Stabilization of IκBα: By blocking phosphorylation, IκBα is not ubiquitinated or degraded by the proteasome. It remains bound to the p65/p50 complex in the cytoplasm.

  • Blockade of Nuclear Translocation: Consequently, the p65 subunit cannot translocate to the nucleus to bind DNA response elements.

  • Transcriptional Silencing: Downstream target genes driving proliferation (Cyclin D1) and survival (Bcl-2, Survivin, VEGF) are downregulated.

Pathway Visualization

The following diagram illustrates the dual-inhibition mechanism of this compound within the cancer cell.

Berbamine_Mechanism cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus GrowthFactors Growth Factors (TNF-α, IL-6) Receptor Membrane Receptors (TNFR, VEGFR) GrowthFactors->Receptor This compound This compound (Bis-benzylisoquinoline) CaMKII CaMKIIγ (Upstream Regulator) This compound->CaMKII Inhibits ATP Binding IKK IKK Complex (IKKα/β) This compound->IKK Blocks Activation p65_Free p65/p50 (Active Dimers) This compound->p65_Free Prevents Translocation Receptor->CaMKII CaMKII->IKK Phosphorylation IkBa_p65 Inactive Complex (IκBα - p65/p50) IKK->IkBa_p65 Phosphorylates IκBα Proteasome Proteasomal Degradation IkBa_p65->Proteasome Ubiquitination of IκBα Proteasome->p65_Free Releases DNA NF-κB Response Elements p65_Free->DNA Translocation Transcription Gene Transcription DNA->Transcription TargetGenes Target Genes: Cyclin D1 (Proliferation) Bcl-xL, Survivin (Survival) VEGF (Angiogenesis) Transcription->TargetGenes

Figure 1: Mechanistic pathway of this compound illustrating dual blockade of CaMKIIγ and IKK, resulting in the sequestration of NF-κB in the cytoplasm.

Therapeutic Efficacy: Quantitative Analysis

This compound demonstrates dose-dependent cytotoxicity across various solid and hematological malignancies. The table below synthesizes IC50 values derived from key studies, highlighting its potency in micromolar ranges.

Cancer TypeCell LineIC50 ValueDurationKey Molecular Outcome
Lung Cancer A5498.3 ± 1.3 µM72hDownregulation of c-Maf and PI3K/Akt [1]
Lung Cancer PC916.8 ± 0.9 µM72hInhibition of migration/invasion [1]
Bladder Cancer 563715.58 ± 2.49 µM48hROS-mediated NF-κB inhibition [2]
Bladder Cancer T2419.09 ± 0.68 µM48hG1/S phase arrest [2]
Myeloma KM3~10 µM48hDownregulation of IKKα and p-IκBα [3]
Leukemia K562-r< 8.2 µM*48hOvercomes Imatinib resistance via NF-κB blockade [4]

*Converted from < 5 µg/mL (MW of this compound ≈ 608.7 g/mol ).

Experimental Validation Framework

To validate this compound's mechanism in a new cell line or drug formulation, the following self-validating protocols are recommended. These assays confirm the specific interruption of the NF-κB pathway.[2]

Protocol A: Nuclear/Cytosolic Fractionation Western Blot

Purpose: To prove this compound prevents p65 entry into the nucleus. Total lysate analysis is insufficient; fractionation is required to show spatial segregation.

Workflow:

  • Treatment: Seed cells (

    
    ) and treat with this compound (IC50 concentration) vs. Vehicle (DMSO) for 24h.
    
  • Lysis: Harvest cells. Use a commercial Nuclear Extraction Kit or hypotonic buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40) for cytosolic fraction.

  • Centrifugation: Spin at 15,000g for 1 min. Supernatant = Cytosolic Fraction .

  • Extraction: Resuspend pellet in hypertonic buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA). Vortex vigorously for 15 min at 4°C. Spin 15,000g for 5 min. Supernatant = Nuclear Fraction .

  • Blotting:

    • Target: NF-κB p65 (RelA).

    • Loading Controls (Critical): Anti-β-actin (Cytosolic control), Anti-Lamin B1 or Histone H3 (Nuclear control).

  • Validation Criteria: A successful test must show decreased p65 band intensity in the nuclear fraction of treated cells compared to control, with constant Lamin B1 levels.

Protocol B: Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To confirm that nuclear NF-κB is functionally inactive and cannot bind DNA.

Workflow:

  • Probe Preparation: Biotin-label a double-stranded oligonucleotide containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

  • Binding Reaction: Incubate 5 µg of nuclear extract (from Protocol A) with the labeled probe for 20 min at room temperature.

  • Specificity Control: Include a reaction with 100-fold excess unlabeled "cold" probe (competitor) to prove binding specificity.

  • Electrophoresis: Resolve complexes on a 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

  • Detection: Transfer to nylon membrane and detect via Chemiluminescence.

  • Validation Criteria: this compound treatment should result in the disappearance or significant fading of the "shifted" band (Protein-DNA complex) compared to the vehicle control.

Experimental Workflow Diagram

The following flowchart standardizes the validation process for researchers.

Workflow cluster_analysis Dual Analysis Path Start Cell Culture (Seed 1x10^6 cells) Treat Treatment (this compound vs DMSO) Start->Treat Lysis Cell Lysis & Fractionation Treat->Lysis 24-48h WB Western Blot (p-IκBα, Nuclear p65) Lysis->WB Protein Extract EMSA EMSA (DNA Binding Activity) Lysis->EMSA Nuclear Extract Outcome Validation: ↓ Nuclear p65 ↓ DNA Binding WB->Outcome EMSA->Outcome

Figure 2: Standardized experimental workflow for validating NF-κB inhibition.

References

  • Liu, L., et al. (2021).[3] this compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways. Evidence-Based Complementary and Alternative Medicine.

  • Han, C., et al. (2021). This compound Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis.[2][4][5] BioMed Research International.

  • Liang, Y., et al. (2009).[6] this compound, a Novel Nuclear Factor kappaB Inhibitor, Inhibits Growth and Induces Apoptosis in Human Myeloma Cells.[1] Acta Pharmacologica Sinica.

  • Zhang, Y., et al. (2018). The Antiproliferation Effect of this compound on K562 Resistant Cells by Inhibiting NF-κB Pathway.[2][5] ResearchGate/Journal of Zhejiang University.

  • Gu, Y., et al. (2014). A Novel this compound Derivative Inhibits Cell Viability and Induces Apoptosis in Cancer Stem-Like Cells of Human Glioblastoma, via Up-Regulation of miRNA-4284 and JNK/AP-1 Signaling. PLOS ONE.

  • Meng, Z., et al. (2013). This compound Inhibits the Growth of Liver Cancer Cells and Cancer-Initiating Cells by Targeting Ca2+/Calmodulin-Dependent Protein Kinase II. Molecular Cancer Therapeutics.

Sources

Berbamine-Mediated Reprogramming of Apoptosis and Autophagy in Glioblastoma: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Principal Investigators, Translational Oncologists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Protocol Reference

Executive Summary

Glioblastoma (GBM) remains one of the most intractable malignancies, driven largely by a subpopulation of highly resistant Glioblastoma Stem-like Cells (GSCs)[1]. Conventional standard-of-care therapies, such as Temozolomide and radiotherapy, frequently fail due to the intrinsic resistance and cytoprotective autophagy exhibited by these GSCs.

Berbamine (BBM), a natural bis-benzylisoquinoline alkaloid derived from Berberis amurensis, has emerged as a potent, multi-targeted antineoplastic agent[1]. Unlike conventional chemotherapeutics that target a single kinase, BBM dismantles GSC survival networks through a dual-axis mechanism: it hyperactivates intrinsic apoptotic cascades while simultaneously crippling cytoprotective autophagy via late-stage autophagosome-lysosome fusion blockade[2][3]. This whitepaper synthesizes the molecular causality of BBM in GBM and provides field-validated, self-correcting protocols for preclinical evaluation.

Systems-Level Mechanisms of Action

The Apoptotic Axis: Kinase Inhibition and Epigenetic Stress

This compound induces apoptosis in GSCs through both direct kinase inhibition and the activation of stress-response transcription factors:

  • CaMKIIγ Inhibition: BBM directly binds the ATP-binding pocket of Calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ)[3]. By inhibiting CaMKIIγ, BBM abolishes the downstream phosphorylation of STAT3, AKT, and ERK1/2, stalling the cell cycle at the G0/G1 phase and stripping the GSCs of their self-renewal capacity[3].

  • JNK/AP-1 Hyperactivation & miRNA-4284: BBM derivatives trigger a profound stress response, upregulating microRNA-4284 by more than four-fold[1]. This epigenetic shift is accompanied by the hyperactivation of the c-Jun N-terminal kinase (JNK) pathway, enhancing the phosphorylation of c-Jun and total c-Fos (the AP-1 complex), ultimately driving caspase-dependent apoptosis[1][4].

  • Calcium-Dependent Intrinsic Apoptosis: BBM treatment induces a sharp influx of intracellular calcium and reactive oxygen species (ROS), triggering mitochondrial depolarization, cytochrome c release, and p53-mediated caspase cascade activation[3].

The Autophagy Paradox: Late-Stage Fusion Blockade

Autophagy in cancer is a double-edged sword; while early-stage activation can be tumor-suppressive, advanced GBM utilizes autophagy to survive hypoxic and therapeutic stress[2]. this compound acts as a highly specific late-stage autophagy inhibitor . It does not prevent the formation of autophagosomes; rather, it upregulates BNIP3[2][5]. BNIP3 competitively binds to SNAP29, effectively sequestering it and preventing the formation of the vital SNARE complex (SNAP29-VAMP8-Syntaxin17) required for autophagosome-lysosome fusion[2][5]. This blockade causes a massive, cytotoxic accumulation of autophagic vesicles, leading to autophagic cell death[2][6].

Visualizing the Molecular Crosstalk

The following systems biology map illustrates how this compound simultaneously forces apoptosis while cutting off the cell's autophagic escape route.

G cluster_apoptosis Apoptosis Induction Axis cluster_autophagy Autophagy Blockade Axis BBM This compound (BBM) CaMKII CaMKIIγ BBM->CaMKII Inhibits JNK JNK / c-Jun / AP-1 BBM->JNK Activates miR4284 miRNA-4284 BBM->miR4284 Upregulates BNIP3 BNIP3 BBM->BNIP3 Upregulates STAT3 STAT3 / AKT / ERK CaMKII->STAT3 Activates Apoptosis GSC Apoptosis STAT3->Apoptosis Inhibits (Relieved by BBM) JNK->Apoptosis Promotes miR4284->Apoptosis Promotes SNARE SNAP29 - VAMP8 Complex BNIP3->SNARE Sequesters SNAP29 Fusion Autophagosome-Lysosome Fusion SNARE->Fusion Mediates Autophagy Cytotoxic Autophagosome Accumulation Fusion->Autophagy Blocked by BBM

This compound dual-axis mechanism: Driving apoptosis via CaMKIIγ/JNK while blocking autophagic flux via BNIP3.

Quantitative Biomarker Signatures

To standardize preclinical evaluation, the following table summarizes the expected quantitative shifts in molecular markers following this compound administration in GBM models.

Target / PathwayBBM EffectMolecular ConsequencePrimary Reference
CaMKIIγ Direct InhibitionDecreased p-STAT3 (Tyr705), p-AKT, p-ERK1/2[3]
miRNA-4284 >4-fold UpregulationSensitization of GSCs; suppression of survival genes[1]
JNK/AP-1 HyperactivationIncreased p-c-Jun and total c-Fos expression[4],[1]
SNARE Complex DisruptionBNIP3-mediated SNAP29 sequestration; VAMP8 unbound[2],[5]
Autophagosomes Massive AccumulationIncreased LC3B-II, Beclin-1, ATG-5, and ATG-12[2],[6]
Intracellular Ca2+ UpregulationTriggering of intrinsic mitochondrial apoptosis[3]

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, these protocols are designed with built-in causality checks.

Protocol 1: Isolation and Apoptosis Profiling of Glioblastoma Stem-like Cells (GSCs)

Rationale: Standard serum-containing media forces GSCs to differentiate, masking the stem-cell-specific cytotoxicity of this compound. Culturing in serum-free neurobasal conditions preserves the CD133+/Nestin+ phenotype required for accurate efficacy modeling[3].

Step-by-Step Methodology:

  • Tumorsphere Culture: Culture U87MG or patient-derived GBM cells in Serum-Free DMEM/F12 supplemented with 20 ng/mL EGF, 20 ng/mL bFGF, and B27 supplement. Allow 5-7 days for tumorsphere formation.

  • Dissociation: Dissociate tumorspheres using Accutase (avoid Trypsin, which cleaves surface stem markers like CD133) to achieve a single-cell suspension.

  • Treatment: Seed cells at

    
     cells/well. Treat with this compound (range: 1 µM to 20 µM) or a synergistic combination (e.g., this compound + Arcyriaflavin A) for 24-48 hours[3].
    
  • Calcium Flux Validation (Self-Check): Because BBM induces calcium-dependent apoptosis, load a parallel cohort of cells with 5 µM Fura-2 AM for 30 mins. A rapid increase in the 340/380 nm excitation ratio validates on-target intracellular calcium release[3].

  • Apoptosis Quantification: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry. Expected Result: A dose-dependent shift to the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants.

Protocol 2: Autophagic Flux Analysis via Tandem mRFP-GFP-LC3 Reporter

Rationale: Relying solely on Western blots for LC3B-II is a common pitfall; elevated LC3B-II can indicate either increased autophagy induction or blocked lysosomal degradation. The tandem mRFP-GFP-LC3 sensor resolves this ambiguity. GFP fluorescence is quenched in the acidic environment of the lysosome, whereas mRFP remains stable[2].

Step-by-Step Methodology:

  • Transfection: Transfect adherent GBM cells (or dissociated GSCs plated on laminin-coated dishes) with the mRFP-GFP-LC3 lentiviral vector. Select stable clones using puromycin.

  • BBM Exposure: Treat the stable reporter cells with this compound (e.g., 10 µM) for 12-24 hours. Include Rapamycin (100 nM) as a positive control for autophagic flux (induction), and Chloroquine (50 µM) as a positive control for fusion blockade.

  • Confocal Microscopy: Image cells using a confocal laser scanning microscope.

    • Autophagosomes: Emit both green and red fluorescence (appear yellow in merged images).

    • Autolysosomes: Emit only red fluorescence (GFP is quenched).

  • Data Interpretation (Self-Check):

    • If this compound merely induced autophagy, you would see an increase in red-only puncta (successful flux).

    • Because this compound blocks SNARE-mediated fusion via BNIP3/SNAP29, you will observe a massive accumulation of yellow puncta (unfused autophagosomes), mirroring the Chloroquine control[2][5].

References

  • Yang F, Nam S, Brown CE, Zhao R, Starr R, Horne DA, et al. "A Novel this compound Derivative Inhibits Cell Viability and Induces Apoptosis in Cancer Stem-Like Cells of Human Glioblastoma, via Up-Regulation of miRNA-4284 and JNK/AP-1 Signaling." PLoS One, 2014. Available at:[Link]

  • "Regulation of Cell-Signaling Pathways by this compound in Different Cancers." National Center for Biotechnology Information (PMC), 2022. Available at:[Link]

  • "this compound | Encyclopedia MDPI." Encyclopedia MDPI, 2022. Available at: [Link]

  • "Synergistic Anticancer Effect of a Combination of this compound and Arcyriaflavin A against Glioblastoma Stem-like Cells." MDPI, 2022. Available at:[Link]

  • Mou L, Liang B, Liu G, et al. "this compound exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway." JBUON, 2019. Available at: [Link]

Sources

Berbamine-Mediated Regulation of STAT3 Signaling in Hepatocellular Carcinoma: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, characterized by high mortality and limited therapeutic options. A critical driver of HCC pathogenesis is the aberrant, constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway governs a multitude of pro-cancerous processes, including proliferation, survival, angiogenesis, and immune evasion, making it a prime target for therapeutic intervention. Berbamine, a natural bis-benzylisoquinoline alkaloid derived from Berberis amurensis, has emerged as a potent inhibitor of STAT3 signaling in HCC.[1][2][3] This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's action, detailed experimental protocols for its validation, and a discussion of its potential in synergistic cancer therapies. We dissect how this compound disrupts the STAT3 axis at multiple levels, leading to the suppression of tumor growth and the induction of apoptosis, offering a robust framework for researchers and drug development professionals exploring novel STAT3-targeted therapies for HCC.

Introduction: The STAT3 Axis in HCC and the Emergence of this compound

The Challenge of Hepatocellular Carcinoma

Hepatocellular carcinoma is a leading cause of cancer-related death worldwide, often developing in the context of chronic liver diseases like hepatitis B or C infection and cirrhosis.[4] The molecular landscape of HCC is complex, but a convergence point for many oncogenic signals is the STAT3 pathway.

STAT3 Signaling: A Central Hub in HCC Pathogenesis

Under normal physiological conditions, STAT3 activation is a transient process tightly regulated by cytokines and growth factors.[5] However, in a majority of HCC cases, STAT3 is constitutively phosphorylated and activated.[4][5] This persistent activation is frequently driven by inflammatory cytokines within the tumor microenvironment, most notably Interleukin-6 (IL-6).[6][7]

The canonical activation cascade begins with IL-6 binding to its receptor, leading to the recruitment and activation of Janus kinases (JAKs).[4][6] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[8] This phosphorylation event triggers STAT3 to form homodimers, which then translocate from the cytoplasm to the nucleus.[8] Once in the nucleus, STAT3 dimers bind to the promoter regions of target genes, upregulating the expression of proteins that promote cell cycle progression (e.g., Cyclin D1), prevent apoptosis (e.g., Bcl-xL, Mcl-1), and facilitate angiogenesis and invasion.[5][9] This positions STAT3 as a critical and highly attractive therapeutic target in HCC.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binding JAK JAK IL-6R->JAK Recruitment IL-6R->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_Dimer p-STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization DNA Gene Promoters STAT3_Dimer->DNA Nuclear Translocation & Binding Transcription Gene Transcription DNA->Transcription Genes Bcl-xL, Mcl-1, Cyclin D1, etc. Transcription->Genes Upregulation

Figure 1: Canonical IL-6/JAK/STAT3 Signaling Pathway in HCC.
This compound: A Natural Product Targeting STAT3

This compound is a bioactive compound isolated from the traditional Chinese herbal medicine Berberis amurensis.[1][2] Initially used for its anti-inflammatory properties, recent studies have unveiled its potent anti-cancer activities across a range of malignancies, including HCC.[3][10] Crucially, a primary mechanism of its anti-tumor action in HCC is the direct or indirect inhibition of the STAT3 signaling pathway.[3][11]

Core Mechanism: this compound's Interruption of STAT3 Signaling in HCC

This compound exerts its anti-HCC effects not by targeting a single point, but by disrupting the STAT3 signaling network at multiple levels. This multi-pronged attack ensures a robust and comprehensive shutdown of this critical oncogenic pathway.

Primary Effect: Inhibition of STAT3 Phosphorylation and Nuclear Translocation

The most consistently reported effect of this compound on HCC cells is the potent, dose-dependent inhibition of STAT3 phosphorylation at Tyr705.[3][11] This has been observed in response to both basal (constitutive) and IL-6-induced STAT3 activation. By preventing this initial, critical activation step, this compound effectively halts the entire downstream cascade. Consequently, the dimerization of STAT3 is blocked, and its subsequent translocation to the nucleus is significantly reduced, preventing it from acting as a transcription factor.[3][11]

Upstream Molecular Targets: A Multi-pronged Attack

The precise upstream molecule that this compound directly binds to inhibit STAT3 is a subject of ongoing research, with evidence pointing to several potential targets. This suggests that this compound's efficacy may stem from its ability to engage multiple nodes upstream of STAT3.

  • Ca2+/Calmodulin-Dependent Protein Kinase II (CAMKII): In liver cancer cells, CAMKII has been identified as a key target of this compound.[1][2][12] Studies show that this compound inhibits the phosphorylation of CAMKII, and since STAT3 is a downstream effector of CAMKII, this inhibition leads to reduced STAT3 activity.[1] Importantly, direct chemical or shRNA-mediated inhibition of CAMKII mimics the anti-proliferative and pro-apoptotic effects of this compound, providing strong evidence for this mechanism of action.[1]

  • Janus Kinase 2 (JAK2): Research using a synthetic derivative of this compound (BBMD3) in melanoma cells demonstrated direct inhibition of JAK2 autophosphorylation.[9] As JAK2 is the primary kinase responsible for phosphorylating STAT3 in response to IL-6, targeting JAK2 represents a direct and efficient way to shut down the pathway. This provides a compelling rationale for this compound's ability to block IL-6-induced STAT3 activation.

  • Direct STAT3 Interaction: Evidence from studies in pancreatic cancer suggests that this compound may also be capable of physically interacting with the STAT3 protein itself, potentially altering its conformation and preventing its phosphorylation by upstream kinases.[13]

cluster_targets Potential Upstream Targets cluster_pathway STAT3 Signaling Cascade cluster_outcomes Cellular Outcomes This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits CAMKII CaMKII This compound->CAMKII Inhibits STAT3_protein STAT3 (direct) This compound->STAT3_protein Binds/Inhibits pSTAT3 STAT3 Phosphorylation (Tyr705) This compound->pSTAT3 BLOCKS JAK2->pSTAT3 CAMKII->pSTAT3 STAT3_protein->pSTAT3 Nuclear_Trans Nuclear Translocation pSTAT3->Nuclear_Trans Gene_Exp Target Gene Expression Nuclear_Trans->Gene_Exp Proliferation Proliferation Gene_Exp->Proliferation Decrease Apoptosis Apoptosis Gene_Exp->Apoptosis Increase

Figure 2: this compound's Multi-Target Mechanism for Inhibiting STAT3 Signaling.
Downstream Consequences: Reversing the Oncogenic Program

By effectively shutting down STAT3's transcriptional activity, this compound reverses its pro-cancer effects. This manifests as:

  • Induction of Apoptosis: this compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the activation of the caspase cascade (cleavage of Caspase-3 and PARP), ultimately inducing programmed cell death in HCC cells.[1][3][14]

  • Inhibition of Proliferation: The growth of HCC cells is potently suppressed by this compound, an effect linked to the downregulation of cell cycle promoters like Cyclin D1.[1][3]

  • Suppression of Cancer Stem Cells: this compound has been shown to preferentially target liver cancer-initiating cells, reducing their self-renewal capacity as measured by hepatosphere formation assays.[1] This is significant because cancer stem cells are thought to be responsible for chemoresistance and tumor recurrence.

Experimental Validation: A Technical Guide

To rigorously assess the regulation of STAT3 by this compound, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols provide a self-validating framework for investigation.

Part A: In Vitro Efficacy Assessment

Rationale: The initial step is to establish the baseline cytotoxic and pro-apoptotic effects of this compound on a panel of HCC cell lines (e.g., HepG2, Huh7, PLC/PRF/5, HCC-Lm3). This provides the dose-response characteristics essential for subsequent mechanistic studies.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTS/MTT)

  • Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 40, 80 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)

  • Cell Seeding and Treatment: Seed HCC cells in a 6-well plate. Once they reach ~70% confluency, treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Part B: Mechanistic Dissection of STAT3 Inhibition

Rationale: Once the phenotypic effects are established, the next step is to directly probe the STAT3 pathway to confirm that this compound's action is mediated through its inhibition.

Protocol 3: Western Blot Analysis for STAT3 Phosphorylation

  • Cell Lysis: Treat HCC cells with this compound at various concentrations for a defined period (e.g., 2-24 hours). For IL-6 stimulation, pre-treat with this compound for 2 hours, then stimulate with IL-6 (e.g., 10 ng/mL) for 30 minutes.[3] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 4: Subcellular Fractionation for STAT3 Nuclear Translocation

  • Cell Treatment and Harvesting: Treat cells as described in Protocol 3.

  • Fractionation: Use a commercial nuclear/cytoplasmic extraction kit (e.g., NE-PER™) to separate the nuclear and cytoplasmic fractions according to the manufacturer's protocol. This method relies on differential lysis buffers to first rupture the plasma membrane and then the nuclear membrane.

  • Western Blot Analysis: Perform Western blotting on both fractions as described in Protocol 3. Probe for total STAT3.

  • Validation: To ensure the purity of the fractions, probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3). A decrease in STAT3 in the nuclear fraction with a corresponding retention in the cytoplasmic fraction indicates inhibition of nuclear translocation.

start Start: HCC Cells in Culture treatment Treat with this compound (various concentrations/times) start->treatment harvest Harvest Cells treatment->harvest lyse_total Total Cell Lysis (RIPA Buffer) harvest->lyse_total lyse_fraction Subcellular Fractionation (Cytoplasmic & Nuclear Extracts) harvest->lyse_fraction quantify Protein Quantification (BCA Assay) lyse_total->quantify lyse_fraction->quantify wb_nuclear Western Blot (Nuclear): Total STAT3 Nuclear Marker (Lamin B1) lyse_fraction->wb_nuclear Nuclear Fraction wb_cyto Western Blot (Cytoplasmic): Total STAT3 Cytoplasmic Marker (GAPDH) lyse_fraction->wb_cyto Cytoplasmic Fraction sds_page SDS-PAGE & PVDF Transfer quantify->sds_page wb_pstat3 Western Blot: p-STAT3 (Y705) Total STAT3 Loading Control (Actin) sds_page->wb_pstat3

Figure 3: Experimental Workflow for Analyzing STAT3 Inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound can be compared across different HCC cell lines and in combination with other drugs.

Table 1: IC50 Values of this compound in Human Hepatocellular Carcinoma Cell Lines

Cell Line Morphology This compound IC50 (72h) Reference(s)
Huh7 Epithelial ~5.2 µg/mL (~8.5 µM) [1][2]
HepG2 Epithelial 34.5 µM [14]
MHCC97H Epithelial ~13.7 µg/mL (~22.5 µM) [1]
PLC/PRF/5 Epithelial 20.81 µM [3][11]
HCC-Lm3 Epithelial 21.98 µM [3][11]
SK-Hep-1 Mesenchymal >15 µg/mL (~24.6 µM) [1]

| SNU398 | Mesenchymal | ~14.2 µg/mL (~23.3 µM)|[1] |

Note: Conversion from µg/mL to µM is based on a molecular weight of 608.7 g/mol for this compound.

Table 2: Synergistic Effects of this compound with Sorafenib in HCC Cells

Cell Line Treatment Group IC50 of Sorafenib (µM) Fold Sensitization Reference(s)
PRF-PLC-5 Sorafenib alone 14.52 - [3][11]
Sorafenib + 10 µM this compound 7.54 ~1.9x [3][11]
HCC-Lm3 Sorafenib alone 21.29 - [3][11]

| | Sorafenib + 10 µM this compound | 8.44 | ~2.5x |[3][11] |

Broader Context and Future Directions

Synergistic Potential with Standard Therapies

Sorafenib is a standard first-line therapy for advanced HCC, but its efficacy is often limited by acquired resistance.[5][15] Reactivation of the STAT3 pathway is a known mechanism of resistance to targeted therapies.[3] As demonstrated, this compound can synergistically enhance the anti-growth and pro-apoptotic effects of sorafenib in HCC cells.[3][11][16] This is primarily achieved by co-suppressing STAT3 activation.[3] This provides a strong rationale for combination therapies to improve clinical outcomes and overcome drug resistance.

Challenges and Future Research

While the preclinical evidence is compelling, the translation of this compound into a clinical therapeutic faces challenges, primarily related to its bioavailability and pharmacokinetic properties. Future research should focus on:

  • Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound, both as a monotherapy and in combination with existing drugs like sorafenib.

  • Derivative Synthesis: The development of novel synthetic derivatives of this compound, like BBMD3, may offer improved potency, selectivity, and drug-like properties.[9]

  • Advanced Drug Delivery: Nanotechnology-based delivery systems could be employed to improve the solubility and targeted delivery of this compound to tumor tissues, enhancing its therapeutic index.[17]

Conclusion

This compound represents a promising natural product for the treatment of hepatocellular carcinoma due to its potent and multi-faceted inhibition of the oncogenic STAT3 signaling pathway. By blocking STAT3 phosphorylation and nuclear translocation through the targeting of upstream kinases like CAMKII and JAK2, this compound effectively dismantles the cellular machinery driving HCC proliferation and survival. The experimental framework provided in this guide offers a clear path for researchers to validate and expand upon these findings. The demonstrated synergy with standard-of-care therapies like sorafenib highlights a clear translational path for this compound, positioning it as a valuable candidate for future HCC drug development programs.

References

  • Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells. Molecular Oncology. [Link]

  • STAT3 in hepatocellular carcinoma: new perspectives. Expert Review of Gastroenterology & Hepatology. [Link]

  • STAT3 is a key transcriptional regulator of cancer stem cell marker CD133 in HCC. Journal of Hepatology. [Link]

  • This compound Inhibits the Growth of Liver Cancer Cells and Cancer-Initiating Cells by Targeting Ca2+/Calmodulin-Dependent Protein Kinase II. Molecular Cancer Therapeutics. [Link]

  • This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II. Molecular Cancer Therapeutics. [Link]

  • This compound induces Fas-mediated apoptosis in human hepatocellular carcinoma HepG2 cells and inhibits its tumor growth in nude mice. Journal of Asian Natural Products Research. [Link]

  • Green-Synthesized Silver and Selenium Nanoparticles Using Berberine: A Comparative Assessment of In Vitro Anticancer Potential on Human Hepatocellular Carcinoma Cell Line (HepG2). MDPI. [Link]

  • Potential role of signal transducer and activator of transcription (STAT)3 signaling pathway in inflammation, survival, proliferation and invasion of hepatocellular carcinoma. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • CoOccurrence - this compound - STAT3. BioKB. [Link]

  • Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia. Journal of Zhejiang University-SCIENCE B. [Link]

  • This compound (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells. ACS Omega. [Link]

  • This compound (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells. ACS Omega. [Link]

  • Regulation of Cell-Signaling Pathways by this compound in Different Cancers. International Journal of Molecular Sciences. [Link]

  • IL-6/STAT3 Is a Promising Therapeutic Target for Hepatocellular Carcinoma. Frontiers in Oncology. [Link]

  • This compound Enhances the Efficacy of Gefitinib by Suppressing STAT3 Signaling in Pancreatic Cancer Cells. OncoTargets and Therapy. [Link]

  • This compound (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells. ACS Omega. [Link]

  • STAT3: An Emerging Therapeutic Target for Hepatocellular Carcinoma. Cancers. [Link]

  • This compound Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway. Cancer Management and Research. [Link]

  • This compound, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells. Acta Pharmacologica Sinica. [Link]

  • This compound inhibits hepatocellular carcinoma (HCC) cells viability but... ResearchGate. [Link]

  • This compound Inhibits the Growth of Liver Cancer Cells and Cancer-Initiating Cells by Targeting Ca2+/Calmodulin-Dependent Protein Kinase II. Molecular Cancer Therapeutics. [Link]

Sources

Berbamine: A Multi-Targeted Approach to Neuroprotection in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathology involving amyloid-beta (Aβ) plaque deposition, hyperphosphorylated tau-forming neurofibrillary tangles (NFTs), and pervasive neuroinflammation. Current therapeutic strategies have offered limited success, highlighting the urgent need for novel drug candidates with multi-faceted mechanisms of action. This technical guide provides a comprehensive overview of the emerging therapeutic potential of berbamine, a bisbenzylisoquinoline alkaloid, in the context of AD neuroprotection. We will delve into its molecular mechanisms, supported by preclinical evidence, and provide detailed experimental protocols for its investigation. This compound has demonstrated significant promise in mitigating key aspects of AD pathology, including the inhibition of Aβ aggregation, reduction of NFT formation, and modulation of neuroinflammatory pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel therapeutic interventions for Alzheimer's disease.

Introduction: The Rationale for this compound in Alzheimer's Disease

This compound is a naturally occurring bisbenzylisoquinoline alkaloid found in several plants of the Berberis genus[1]. Traditionally used in Chinese medicine, recent scientific investigations have begun to uncover its diverse pharmacological properties, including anti-inflammatory and neuroprotective effects[1]. Its chemical structure, distinct from the more extensively studied berberine, offers a unique pharmacological profile with significant therapeutic potential for complex neurodegenerative disorders like Alzheimer's disease.

The multifaceted nature of AD pathology necessitates therapeutic agents capable of engaging multiple pathological cascades. This compound has emerged as a promising candidate due to its demonstrated ability to concurrently address several key hallmarks of the disease. Preclinical studies, which will be detailed in this guide, have shown that this compound hydrochloride (BBMH), the water-soluble form of the compound, can significantly ameliorate AD-related pathology and improve cognitive function in animal models[1]. This positions this compound as a compelling molecule for further investigation and development in the pursuit of effective AD therapeutics.

Neuroprotective Mechanisms of this compound

This compound's neuroprotective potential in Alzheimer's disease stems from its ability to modulate multiple, interconnected pathological pathways. This section will explore the core mechanisms through which this compound exerts its beneficial effects.

Inhibition of Amyloid-Beta Aggregation and Cytotoxicity

The aggregation of amyloid-beta peptides into toxic oligomers and plaques is a central event in AD pathogenesis. This compound hydrochloride has been shown to directly interfere with this process. In vitro studies have demonstrated that BBMH effectively inhibits the aggregation of Aβ40 and reduces its cytotoxicity in neuronal cell lines[2][3].

The inhibitory mechanism appears to involve the binding of BBMH to Aβ fibrils, which hinders the elongation process and prevents the transition from protofibrils to mature fibrils[2][3]. This has been confirmed through various biophysical techniques, including Thioflavin T (ThT) kinetics, circular dichroism spectroscopy, and atomic force microscopy[2].

Experimental FindingMethod(s)Reference
Effective inhibition of Aβ40 aggregationThioflavin T kinetics, Circular Dichroism, Atomic Force Microscopy[2][3]
Reduction of Aβ40-induced cytotoxicityMTT assay in N2a cells[3]
Binding to Aβ fibrils to hinder elongationSurface Plasmon Resonance, Molecular Docking[2][3]
Reduction of Tau Pathology

The formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein is another critical hallmark of AD. In vivo studies using various AD mouse models have shown that administration of BBMH can significantly reduce the formation of NFTs in the hippocampus[1]. While the direct mechanism of how this compound influences tau phosphorylation is an area of active investigation, the reduction in NFTs is a significant finding that points to its potential to halt the progression of this key pathological feature.

Modulation of Neuroinflammation and Microglial Activity

Neuroinflammation, driven by the activation of microglia and astrocytes, is a key contributor to the neurodegenerative process in AD. This compound has demonstrated potent anti-inflammatory properties that are highly relevant to AD pathology.

One proposed mechanism involves the upregulation of Selenoprotein K (SelK), a selenoprotein primarily expressed in immune cells[1]. Increased SelK expression is thought to enhance the phagocytic activity of microglia and macrophages, thereby promoting the clearance of Aβ and cellular debris[1].

Furthermore, recent evidence suggests that this compound can promote autophagy in microglia by targeting the FKBP12-rapamycin-binding (FRB) domain of the mTOR complex. This action promotes the transformation of microglia to an anti-inflammatory M2 phenotype, which helps to resolve inflammation and clear amyloid plaques.

Regulation of Calcium Homeostasis and Calpain Inhibition

Dysregulation of intracellular calcium (Ca2+) homeostasis is a well-established early event in AD pathogenesis, leading to synaptic dysfunction and neuronal cell death. This compound has been shown to regulate intracellular calcium levels and inhibit the activity of calpain, a Ca2+-dependent protease[1]. Overactivation of calpain contributes to the breakdown of essential neuronal proteins and is implicated in both Aβ production and tau hyperphosphorylation. By inhibiting calpain, this compound may protect neurons from the downstream consequences of calcium dysregulation[1].

Experimental Protocols for Investigating this compound's Efficacy

This section provides detailed, step-by-step methodologies for key experiments to evaluate the therapeutic potential of this compound in the context of Alzheimer's disease research.

In Vitro Assessment of Aβ Aggregation Inhibition

Objective: To determine the ability of this compound to inhibit the fibrillization of Aβ peptides.

Method: Thioflavin T (ThT) Fluorescence Assay

  • Preparation of Aβ Peptides:

    • Reconstitute synthetic Aβ42 or Aβ40 peptide in 100% hexafluoroisopropanol (HFIP).

    • Aliquot the peptide solution into microcentrifuge tubes, evaporate the HFIP, and store the resulting peptide film at -80°C.

    • Prior to use, dissolve the peptide film in dimethyl sulfoxide (DMSO) to a stock concentration of 5 mM.

  • Aggregation Assay:

    • Dilute the Aβ stock solution to a final concentration of 10 µM in a reaction buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).

    • Add this compound hydrochloride (BBMH) at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).

    • Add Thioflavin T to a final concentration of 10 µM.

    • Transfer the reaction mixtures to a 96-well black plate with a clear bottom.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours using a plate reader with excitation at ~440 nm and emission at ~485 nm.

    • Incubate the plate at 37°C with shaking between readings.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Calculate the lag time and the maximum fluorescence intensity for each concentration of this compound to determine its inhibitory effect.

Assessment of Neuroprotective Effects in Cell Culture

Objective: To evaluate the ability of this compound to protect neuronal cells from Aβ-induced toxicity.

Method: MTT Cell Viability Assay

  • Cell Culture:

    • Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or a mouse hippocampal cell line (e.g., HT22) in appropriate media.

    • Plate the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare oligomeric Aβ by incubating monomeric Aβ42 at 4°C for 24 hours.

    • Treat the cells with pre-aggregated Aβ42 oligomers (e.g., 5 µM) in the presence or absence of various concentrations of this compound hydrochloride (e.g., 0.1, 1, 10 µM) for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding an equal volume of solubilization buffer (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Evaluation in an Alzheimer's Disease Mouse Model

Objective: To assess the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Animal Model: APP/PS1 double transgenic mice, which develop age-dependent Aβ plaque pathology and cognitive deficits.

  • Treatment Regimen:

    • Begin treatment with this compound hydrochloride (e.g., 280 mg/kg/day via oral gavage) at an age before significant plaque deposition (e.g., 3-4 months) and continue for a specified duration (e.g., 40 days)[1].

    • Include a vehicle-treated control group.

  • Behavioral Assessment (Morris Water Maze):

    • Following the treatment period, assess spatial learning and memory using the Morris water maze test.

    • Record the escape latency to find the hidden platform over several days of training.

    • Conduct a probe trial with the platform removed to assess memory retention.

  • Histopathological Analysis:

    • At the end of the study, perfuse the mice and collect the brains.

    • Prepare brain sections for immunohistochemistry and staining.

    • Aβ Plaque Quantification: Stain sections with an anti-Aβ antibody (e.g., 6E10) or Thioflavin S and quantify the plaque burden in the cortex and hippocampus using image analysis software.

    • Neurofibrillary Tangle Staining: Use silver staining or specific anti-phospho-tau antibodies to visualize and quantify NFTs.

  • Biochemical Analysis (Western Blotting):

    • Homogenize brain tissue to extract proteins.

    • Perform Western blot analysis to quantify the levels of key proteins, including:

      • Aβ monomers and oligomers

      • Total and phosphorylated tau

      • Markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes)

      • Proteins involved in this compound's proposed mechanisms (e.g., calpain, SelK, mTOR pathway components).

Key Signaling Pathways and Molecular Targets

The neuroprotective effects of this compound are orchestrated through its modulation of several critical signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for the development of targeted therapeutic strategies.

Calcium Homeostasis and Calpain Pathway

This compound's ability to regulate intracellular calcium levels and inhibit calpain is a key aspect of its neuroprotective mechanism.

cluster_0 Alzheimer's Pathology cluster_1 This compound Intervention Aβ Oligomers Aβ Oligomers Ca2+ Influx Ca2+ Influx Aβ Oligomers->Ca2+ Influx Excitotoxicity Excitotoxicity Excitotoxicity->Ca2+ Influx Calpain Activation Calpain Activation Ca2+ Influx->Calpain Activation Neuronal Damage Neuronal Damage Calpain Activation->Neuronal Damage This compound This compound This compound->Calpain Activation Inhibits

Caption: this compound's Inhibition of the Calpain Pathway.

Neuroinflammation and Microglial Modulation

This compound's anti-inflammatory effects are mediated through its influence on microglial activity, promoting a shift towards a neuroprotective phenotype and enhancing the clearance of pathological proteins.

cluster_0 Neuroinflammatory Cascade in AD cluster_1 This compound's Modulatory Effects Aβ Plaques Aβ Plaques Microglia (M1 Phenotype) Microglia (M1 Phenotype) Aβ Plaques->Microglia (M1 Phenotype) Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglia (M1 Phenotype)->Pro-inflammatory Cytokines Neurotoxicity Neurotoxicity Pro-inflammatory Cytokines->Neurotoxicity This compound This compound mTOR mTOR This compound->mTOR Inhibits Microglia (M2 Phenotype) Microglia (M2 Phenotype) This compound->Microglia (M2 Phenotype) Promotes Shift Autophagy Autophagy mTOR->Autophagy Inhibits Phagocytosis & Clearance Phagocytosis & Clearance Autophagy->Phagocytosis & Clearance Microglia (M2 Phenotype)->Phagocytosis & Clearance

Caption: this compound's Modulation of Microglial Phenotype and Function.

Future Directions and Drug Development Considerations

The preclinical data on this compound's efficacy in AD models are compelling, but further research is necessary to translate these findings into a viable therapeutic. Key areas for future investigation include:

  • Pharmacokinetics and Blood-Brain Barrier Penetration: A thorough characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) profile, with a particular focus on its ability to cross the blood-brain barrier in higher-order animal models, is crucial.

  • Target Engagement and Dose-Response Studies: Identifying the direct molecular targets of this compound and establishing a clear dose-response relationship for its various neuroprotective effects will be essential for designing clinical trials.

  • Long-Term Safety and Toxicology: Comprehensive long-term safety and toxicology studies are required to ensure its suitability for chronic administration in an elderly population.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with other AD therapeutics, such as anti-amyloid or anti-tau antibodies, could lead to more effective treatment strategies.

Conclusion

This compound represents a promising multi-target therapeutic candidate for Alzheimer's disease. Its ability to simultaneously inhibit amyloid-beta aggregation, reduce tau pathology, modulate neuroinflammation, and regulate calcium homeostasis addresses the complex and interconnected nature of AD pathogenesis. The experimental frameworks provided in this guide offer a robust starting point for researchers to further validate and expand upon these initial findings. Continued investigation into the molecular mechanisms and therapeutic potential of this compound is warranted and holds the potential to deliver a novel and effective treatment for this devastating neurodegenerative disease.

References

  • Dong, L., Xie, H. Z., Jia, L., Hong, L., & Li, G. (2023). Inhibition of Amyloid β Aggregation and Cytotoxicity by this compound Hydrochloride. Chemistry – A European Journal, e202301865.
  • Dong, L., et al. (2023). Inhibition of Amyloid β Aggregation and Cytotoxicity by this compound Hydrochloride. PubMed. [Link]

  • Ge, P., Guo, S., Wang, P., & Zhu, H. (2025). This compound Targets the FKBP12-Rapamycin-Binding (FRB) Domain of the mTOR Complex to Promote Microglial Autophagy and Ameliorate Neuroinflammation in Alzheimer's Disease. Phytomedicine, 142, 156771.
  • Chen, C. L., Wang, H. L., Qian, F., Liu, M. H., Guo, X. X., Lv, J., Huang, J. H., Zhang, N. Z., & Xiang, Z. (2022). Prominent Effects of this compound Hydrochloride on Alzheimer's Disease Model Mice. Frontiers in Pharmacology, 13, 939039.
  • Chen, C. L., et al. (2022). Prominent Effects of this compound Hydrochloride on Alzheimer's Disease Model Mice. PubMed. [Link]

  • Chen, C., et al. (2022). Prominent Effects of this compound Hydrochloride on Alzheimer's Disease Model Mice. Frontiers in Pharmacology. [Link]

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Methodological & Application

Technical Application Note: Preparation of Berbamine Hydrochloride Aqueous Solution for In Vivo Dosing

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the preparation of Berbamine Hydrochloride (this compound HCl) for in vivo administration (Intraperitoneal, Intravenous, and Oral). Unlike the free base form, the hydrochloride salt exhibits improved aqueous solubility, allowing for saline-based formulations without the mandatory use of toxic co-solvents (e.g., DMSO) at standard therapeutic doses.

This document addresses the critical challenge of pH-dependent solubility . While soluble in water, this compound HCl can precipitate in neutral-to-basic buffers (pH > 7.0).[] The protocols below prioritize stability, isotonicity, and sterility to ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.

Physicochemical Profile & Solubility Data

Before formulation, verify the compound identity. Confusion between this compound and Berberine is common; ensure you are working with This compound .[]

ParameterSpecificationNotes
Compound Name This compound DihydrochlorideSalt form is critical for aqueous solubility.[]
CAS Number 6078-17-7 Distinct from Berberine (633-65-8).[][2]
Molecular Weight ~681.65 g/mol Based on Dihydrochloride (

).[]
Appearance White to off-white powderProtect from light.[]
Solubility (Water)

10 mg/mL
Soluble.[] Acidic pH maintains stability.[]
Solubility (DMSO)

68 mg/mL
Use only if high-concentration stock is required.[]
Solubility (PBS pH 7.4) < 0.5 mg/mLRisk of precipitation upon dilution.[]
pKa Basic nitrogensDeprotonation at neutral pH reduces solubility.[]

Mechanism of Action & Rationale

This compound is a potent inhibitor of the CAMKII (Ca2+/calmodulin-dependent protein kinase II) and JAK2/STAT3 signaling pathways.[] It is primarily researched for anti-cancer (leukemia, solid tumors) and anti-inflammatory efficacy.

Mechanistic Pathway Diagram

Figure 1: this compound exerts anti-tumor effects by blocking CAMKII phosphorylation, effectively silencing the JAK2/STAT3 axis and preventing Bcl-2 mediated survival.[]

BerbamineMechanism This compound This compound HCl CAMKII CAMKII (Phosphorylation) This compound->CAMKII Inhibits JAK2 JAK2 (Auto-phosphorylation) This compound->JAK2 CAMKII->JAK2 NFkB NF-κB Pathway CAMKII->NFkB STAT3 STAT3 (Activation) JAK2->STAT3 Activates Downstream Downstream Targets (Bcl-2, Mcl-1, c-Myc) STAT3->Downstream Upregulates NFkB->Downstream Outcome Apoptosis & Tumor Suppression Downstream->Outcome Blocks Death

[1][2]

Preparation Protocols

Protocol A: Standard Aqueous Solution (IP/IV Injection)

Target Concentration: 1 – 5 mg/mL (Suitable for 10–50 mg/kg doses in mice).[] Vehicle: 0.9% Saline (pH adjusted).[]

Rationale: This protocol avoids DMSO, preventing vehicle-induced toxicity or interference with metabolic enzymes.[]

  • Calculation:

    • Determine Total Mass needed:

      
      .
      
    • Example: For 5 mL of 4 mg/mL solution, weigh 20 mg this compound HCl.

  • Weighing: Weigh the powder into a sterile glass vial.

  • Dissolution (Critical Step):

    • Add 80% of the final volume of Sterile Water for Injection (NOT PBS yet).

    • Vortex vigorously for 1-2 minutes. The solution should be clear.

    • Note: The pH will be acidic (~pH 4.0–5.0) due to the HCl salt. This acidity maintains solubility.[]

  • Isotonicity Adjustment:

    • Add 0.9% Sodium Chloride (Saline) to reach the final volume.

    • Do not use 10x PBS or strong buffers, as shifting the pH > 6.5 may cause immediate cloudiness.

  • pH Verification:

    • Check pH using a micro-strip.[] Target pH: 4.5 – 5.5 .

    • If pH < 3.5 (too acidic for IP), adjust carefully with dilute NaOH (0.1N) to pH ~5.0. Stop immediately if cloudiness appears.[]

  • Sterilization:

    • Pass the solution through a 0.22 µm PES or PVDF syringe filter into a sterile crimp-top vial.

    • Self-Validation: If the filter clogs immediately, the drug was not fully dissolved. Re-evaluate solubility or lower concentration.

Protocol B: High-Dose Formulation (Oral/Gavage)

Target Concentration: 10 – 30 mg/mL.[] Vehicle: 0.5% Methylcellulose (MC) or Water.[]

Rationale: Oral dosing allows for suspensions.[] If the concentration exceeds aqueous solubility limits (>15 mg/mL), a suspension is acceptable.

  • Vehicle Preparation: Prepare 0.5% Methylcellulose (MC) in water.[] Autoclave and cool.

  • Dispersion:

    • Weigh this compound HCl.[][2][3]

    • Add a small volume of sterile water to wet the powder.

    • Add the 0.5% MC vehicle slowly while vortexing.

  • Homogenization: Sonicate for 10–15 minutes to ensure a uniform suspension/solution.

  • Storage: Prepare fresh. Do not filter suspensions.

Experimental Workflow & Quality Control

Workflow Diagram

Figure 2: Step-by-step decision tree for formulation based on required dosage.

FormulationWorkflow Start Start: Define Dose (mg/kg) Calc Calculate Conc. (mg/mL) Start->Calc Decision Conc. > 10 mg/mL? Calc->Decision LowConc Protocol A: Saline Solution Decision->LowConc No (IV/IP) HighConc Protocol B: Oral Suspension Decision->HighConc Yes (Oral) Dissolve Dissolve in Sterile Water LowConc->Dissolve Adjust Adjust Isotonicity (Add Saline) Dissolve->Adjust Filter Filter (0.22 µm) & Inspect Adjust->Filter

[][3]

Quality Control (Self-Validating Steps)
  • Visual Inspection: Hold the vial against a light source. The presence of "swirling" particulates (Schlieren lines) indicates incomplete dissolution.

  • Dilution Test: Take 10 µL of your formulation and add it to 990 µL of PBS (pH 7.4) in a tube.

    • Result: If it precipitates immediately, do not inject IV .[] It suggests the drug will crash out upon entering the bloodstream, potentially causing embolism. For IP, this is less critical but still non-ideal.

  • HPLC Verification (Optional):

    • Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer (pH 3.[][4][5]0) (25:75).[4][5]

    • Detection: UV 271 nm or 345 nm.[]

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation on pH adjustment pH raised > 6.0This compound free base is forming.[] Keep pH between 4.5 and 5.[]5.
Cloudiness in PBS Salting out effectAvoid PBS. Use simple Saline (0.9% NaCl) or 5% Dextrose (D5W).
Filter Clogging Undissolved particlesSonicate for 20 mins at 40°C. If persistent, reduce concentration.[]
Yellowing of solution Oxidation / LightProtect from light.[] this compound solutions should be colorless to faint yellow.[]

Storage:

  • Powder: -20°C, desiccated.

  • Solution: 4°C for up to 1 week. Discard if precipitates form.[]

References

  • PubChem. this compound hydrochloride Compound Summary.[][2][6] National Center for Biotechnology Information.[] [Link]

  • Gu, Y., et al. (2012). this compound inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca2+/calmodulin-dependent protein kinase II.[] Molecular Cancer Therapeutics.[] [Link]

  • Liu, H., et al. (2013). this compound induces apoptosis in human leukemia NB4 cells by targeting JAK2/STAT3 signaling pathway. International Journal of Molecular Sciences. [Link]

  • Zhang, Y., et al. (2012). Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells.[7][8][9] Neoplasia.[][10][9] [Link]

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Application Note & Protocol: Determination of Berbamine IC50 in Leukemia Cells

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Berbamine, a natural bisbenzylisoquinoline alkaloid derived from the plant Berberis amurensis, has demonstrated significant anti-neoplastic properties, particularly in hematological malignancies.[1] Its efficacy in inducing apoptosis and inhibiting proliferation in leukemia cells, including those resistant to standard therapies, makes it a compound of high interest for drug development.[2] Accurate and reproducible determination of its potency, specifically the half-maximal inhibitory concentration (IC50), is a critical first step in preclinical evaluation. This guide provides a comprehensive, field-tested protocol for determining the IC50 of this compound in suspension leukemia cell lines, designed for researchers in oncology and drug discovery. We emphasize a robust, luminescence-based cell viability assay and explain the critical scientific principles behind each step to ensure data integrity and reproducibility.

Scientific Background & Mechanism of Action

This compound exerts its anti-leukemic effects through a multi-targeted mechanism, making it a potent agent against the complex signaling networks that drive cancer.

Primary Target: CaMKIIγ The primary molecular target of this compound in leukemia is Calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ).[3][4] this compound binds to the ATP-binding pocket of CaMKIIγ, inhibiting its kinase activity.[3][4] CaMKIIγ is a critical regulator of survival and self-renewal pathways in leukemia stem cells, which are often responsible for relapse and drug resistance.[3]

Inhibition of Downstream Pro-Survival Pathways By inhibiting CaMKIIγ, this compound effectively shuts down several downstream oncogenic signaling cascades that are constitutively active in many leukemias:

  • STAT3 Pathway: this compound treatment leads to a reduction in the phosphorylation of STAT3 at Tyr705, a key step for its activation and nuclear translocation.[1][5] Activated STAT3 promotes the transcription of genes involved in proliferation and survival.

  • PI3K/AKT/ERK Pathways: These pathways are central to cell growth, proliferation, and survival. This compound has been shown to suppress the activation of AKT and ERK1/2.[3]

  • NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway, which is crucial for inflammation, immunity, and cancer cell survival.[6]

Induction of Apoptosis via Bcl-2 Family Modulation A key consequence of this compound's action is the induction of apoptosis (programmed cell death). It achieves this by altering the delicate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are the primary regulators of the mitochondrial apoptotic pathway.[7][8] this compound treatment leads to:

  • Down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2]

  • Up-regulation of pro-apoptotic proteins like Bax.[2]

This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.[2][9]

G cluster_0 This compound Action cluster_1 Primary Target & Signaling Cascades cluster_2 Apoptosis Regulation cluster_3 Cellular Outcomes This compound This compound CaMKIIg CaMKIIγ This compound->CaMKIIg inhibits Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 down-regulates Bax Bax This compound->Bax up-regulates STAT3 p-STAT3 CaMKIIg->STAT3 activates AKTERK p-AKT / p-ERK CaMKIIg->AKTERK activates NFkB NF-κB CaMKIIg->NFkB activates Proliferation ↓ Proliferation STAT3->Proliferation AKTERK->Proliferation NFkB->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Arrest Cell Cycle Arrest

Figure 1. Simplified signaling pathway of this compound in leukemia cells.

Principle of IC50 Determination using an ATP-based Luminescence Assay

The IC50 value represents the concentration of a drug that is required to inhibit a given biological process by 50%. In this context, we are measuring the inhibition of cell proliferation or viability.

Rationale for Assay Selection: For suspension cells like leukemia, traditional colorimetric assays such as the MTT assay can be cumbersome. The MTT protocol requires centrifugation steps to pellet the cells before solubilizing the formazan crystals, which can introduce variability and potential cell loss.[10]

Therefore, we recommend a homogeneous, luminescence-based assay that quantifies adenosine triphosphate (ATP), such as the Promega CellTiter-Glo® 2.0 Assay. The principle is straightforward and robust: the quantity of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[11][12] The assay reagent contains luciferase and its substrate, which react with ATP from lysed cells to produce a luminescent signal.

Advantages:

  • High Sensitivity: Luminescence offers a broader dynamic range than absorbance.

  • Simplicity: The "add-mix-measure" format minimizes pipetting steps and eliminates the need for washing or centrifugation, reducing handling errors.[13]

  • Speed: The protocol is rapid and well-suited for high-throughput screening in 96- or 384-well plates.

Experimental Workflow

The entire process, from cell preparation to data analysis, follows a logical sequence designed to ensure accuracy and reproducibility.

Figure 2. High-level workflow for this compound IC50 determination.

Detailed Protocol

This protocol is optimized for determining the IC50 of this compound in suspension leukemia cells (e.g., K562, Jurkat, MOLM-13) using the CellTiter-Glo® 2.0 Assay.

4.1. Materials and Reagents

  • Cell Line: Logarithmically growing leukemia cell line of choice.

  • Culture Medium: Appropriate medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Powder form, stored as per manufacturer's instructions.

  • DMSO: Anhydrous, cell culture grade.

  • Assay Kit: CellTiter-Glo® 2.0 Assay (Promega, Cat. No. G9241 or similar).

  • Plates: Sterile, white-walled, clear-bottom 96-well assay plates (for luminescence).

  • Equipment: Biosafety cabinet, CO2 incubator (37°C, 5% CO2), multichannel pipette, luminometer plate reader.

4.2. Preliminary Experiment: Cell Density Optimization This step is critical to ensure that cells remain in the exponential growth phase throughout the assay period and that the luminescent signal is within the linear range of the instrument.

  • Prepare Cell Suspension: Count cells using a hemocytometer or automated cell counter. Prepare a series of 2-fold dilutions in culture medium, starting from 40,000 cells/well down to 1,250 cells/well.

  • Plate Cells: Add 100 µL of each cell dilution to at least 3 replicate wells in a 96-well white plate. Include 3 wells with 100 µL of medium only as a background control.

  • Incubate: Incubate the plate for the intended duration of your drug treatment (e.g., 72 hours).

  • Measure Viability: Follow steps 4.4.6.1 - 4.4.6.4 from the main protocol below to measure luminescence.

  • Analyze: Plot the background-subtracted luminescence (Y-axis) against the number of cells seeded (X-axis). Select a seeding density from the linear portion of the curve for the main experiment. For most leukemia lines, a density between 5,000 and 10,000 cells/well is a good starting point.

4.3. Main Assay Protocol: this compound IC50 Determination

4.3.1. Preparation of this compound Solutions

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, perform serial dilutions of the 10 mM stock in complete culture medium to create a range of concentrations. A common approach is to prepare 2X final concentrations, so that adding an equal volume to the cells in the plate will achieve the desired 1X final concentration.

Table 1: Example Dilution Scheme for 2X Working Solutions

Final Concentration (1X) Required 2X Concentration Dilution Step Example
100 µM 200 µM Dilute 10 mM stock 1:50 in medium
30 µM 60 µM Dilute 200 µM solution 1:3.33
10 µM 20 µM Dilute 60 µM solution 1:3
3 µM 6 µM Dilute 20 µM solution 1:3.33
1 µM 2 µM Dilute 6 µM solution 1:3
0.3 µM 0.6 µM Dilute 2 µM solution 1:3.33
0.1 µM 0.2 µM Dilute 0.6 µM solution 1:3

| 0 µM (Vehicle) | 0 µM + Vehicle | Medium with same % DMSO as highest conc. |

Causality Check: The final concentration of DMSO in all wells, including the vehicle control, must be identical and ideally ≤0.1% to avoid solvent-induced cytotoxicity.

4.3.2. Assay Plate Setup

  • Cell Preparation: Harvest cells from culture that are in the mid-logarithmic phase of growth. Perform a cell count and check for viability (>95%).

  • Seeding: Dilute the cell suspension to a concentration that is twice the optimal density determined in section 4.2 (e.g., if optimal is 10,000 cells/100 µL, dilute to 20,000 cells/100 µL).

  • Plating: Add 50 µL of this cell suspension to each well of the 96-well plate (this delivers the optimal 10,000 cells/well). Leave a few wells with 50 µL of medium only for the "no cell" background control.

4.3.3. Drug Treatment

  • Add 50 µL of the 2X this compound working solutions to the corresponding wells containing 50 µL of cells.

  • Add 50 µL of the vehicle control medium to the "vehicle control" wells.

  • The final volume in each well will be 100 µL. Set up each condition in triplicate.

4.3.4. Incubation Gently mix the plate on a plate shaker for 1 minute. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The 72-hour time point is often used for this compound to observe its full effect.[1]

4.3.5. Luminescence Measurement

  • Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This prevents temperature gradients from affecting the enzymatic reaction.[12][14]

  • Reagent Preparation: During equilibration, thaw the CellTiter-Glo® 2.0 reagent to room temperature.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well (equal to the volume of culture medium in the well).[11]

  • Lysis & Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Read Plate: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average luminescence from the "no cell" control wells. Subtract this value from all other experimental wells.

  • Calculate Percent Viability: Normalize the data to the vehicle-treated cells. The viability of the vehicle-treated cells represents 100%. % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

  • Generate Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the this compound concentration (X-axis).

  • Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of this compound that corresponds to 50% viability on this curve. Software such as GraphPad Prism or R is highly recommended for this analysis.

Troubleshooting

IssuePossible CauseSolution
High Background Signal Media components (e.g., phenol red) can cause slight quenching, but high signal suggests contamination.Use fresh, sterile medium. Ensure aseptic technique throughout.
High Variability between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.Ensure cell suspension is homogenous before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate.
IC50 Value is Unexpectedly High/Low Incorrect drug concentrations; Cell line is resistant/sensitive; Assay timing is too short.Verify stock concentration and dilution calculations. Confirm cell line identity. Consider a longer incubation time (e.g., 72h vs 48h).
No Dose-Response Curve Drug concentration range is incorrect (all too high or all too low); this compound has precipitated out of solution.Perform a wider range of dilutions (e.g., from 100 µM down to 1 nM). Ensure this compound is fully dissolved in the 2X working solutions before adding to cells.

References

  • Gao, Y., et al. (2013). This compound Inhibits the Growth of Liver Cancer Cells and Cancer-Initiating Cells by Targeting Ca2+/Calmodulin-Dependent Protein Kinase II. Cancer Research. [Link]

  • Kim, E.K., et al. (2022). Synergistic Anticancer Effect of a Combination of this compound and Arcyriaflavin A against Glioblastoma Stem-like Cells. International Journal of Molecular Sciences. [Link]

  • Jin, H., et al. (2007). This compound exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in vivo. Journal of Hematology & Oncology. [Link]

  • Kapoor, S. (2012). Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia. Journal of Zhejiang University. Science. B. [Link]

  • Liang, Y., et al. (2011). This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity. Journal of Zhejiang University. Science. B. [Link]

  • Huang, L., et al. (2022). Regulation of Cell-Signaling Pathways by this compound in Different Cancers. Molecules. [Link]

  • Li, H., et al. (2022). This compound Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway. Cancer Management and Research. [Link]

  • Liu, X., et al. (2019). Novel synthetic tosyl chloride-berbamine regresses lethal MYC-positive leukemia by targeting CaMKIIγ/Myc axis. EBioMedicine. [Link]

  • Cao, Y., et al. (2018). This compound induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway. Experimental and Therapeutic Medicine. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Li, X., et al. (2020). This compound (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells. ACS Omega. [Link]

  • Zare, M., et al. (2020). Apoptotic effect of berberine via Bcl-2, ROR1, and mir-21 in patients with B-chronic lymphocytic leukemia. Avicenna Journal of Phytomedicine. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Wikipedia. (n.d.). Bcl-2 family. Wikipedia. [Link]

  • BioKB. (n.d.). CoOccurrence - this compound - STAT3. BioKB. [Link]

  • Chen, Z., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Immunology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Taylor & Francis Online. (n.d.). Bcl-2 family – Knowledge and References. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). The Antiproliferation Effect of this compound on K562 Resistant Cells by Inhibiting NF-κB Pathway. ResearchGate. [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

Sources

Western Blot Analysis of Berbamine-Treated Cell Lysates for Caspase-3 Activation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol and expert insights for the Western blot analysis of caspase-3 activation in cell lysates following treatment with berbamine. This document is intended for researchers, scientists, and drug development professionals investigating the apoptotic effects of this compound and similar compounds.

Introduction: this compound and the Central Role of Caspase-3 in Apoptosis

This compound, a bis-benzylisoquinoline alkaloid derived from the medicinal herb Berberis amurensis, has demonstrated significant anti-cancer properties in a variety of cancer cell lines. Its mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for tissue homeostasis and a key target in cancer therapy.

A pivotal event in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is considered a primary executioner caspase. It exists as an inactive proenzyme (procaspase-3), approximately 32-35 kDa in size. Upon receiving an apoptotic signal, initiator caspases such as caspase-8 and caspase-9 cleave procaspase-3 at specific aspartic acid residues. This cleavage generates two active subunits, a large fragment (p17/19) and a small fragment (p12), which then dimerize to form the active caspase-3 enzyme. The detection of these cleaved fragments by Western blot is a hallmark of apoptosis.

This guide will walk you through a robust and validated protocol to assess this compound-induced caspase-3 activation, from cell culture and treatment to data interpretation.

Signaling Pathway: Caspase-3 Activation in Apoptosis

The activation of caspase-3 is a central convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This compound has been shown to induce apoptosis through mechanisms that can involve both pathways, often leading to the activation of initiator caspases that subsequently cleave and activate caspase-3.

Caspase-3 Activation Pathway This compound This compound Treatment Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) This compound->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptors) This compound->Extrinsic_Pathway Caspase9 Caspase-9 (Initiator) Intrinsic_Pathway->Caspase9 Caspase8 Caspase-8 (Initiator) Extrinsic_Pathway->Caspase8 Procaspase3 Pro-caspase-3 (~35 kDa, Inactive) Caspase9->Procaspase3 Cleavage Caspase8->Procaspase3 Cleavage Active_Caspase3 Active Caspase-3 (Cleaved p17/19 & p12, Active) Procaspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution Western Blot Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Densitometry detection->analysis

Caption: Key steps of the Western blot workflow.

Detailed Protocol: Western Blot Analysis of Caspase-3

This protocol is optimized for the detection of both pro-caspase-3 and its cleaved fragments.

Materials and Reagents
  • Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, and cell culture flasks/plates.

  • This compound: Stock solution of known concentration.

  • Lysis Buffer: RIPA buffer is recommended for efficient extraction of both cytoplasmic and nuclear proteins. Supplement with a protease and phosphatase inhibitor cocktail immediately before use.

  • Protein Quantification: BCA Protein Assay Kit or similar.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.

  • Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, glycine, methanol).

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-Caspase-3 (recognizes both full-length and cleaved forms).

    • Rabbit anti-cleaved Caspase-3 (specific for the p17/19 fragment).

    • Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-tubulin).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

Step-by-Step Methodology
  • Cell Culture and this compound Treatment:

    • Culture your chosen cell line to approximately 70-80% confluency.

    • Treat cells with various concentrations of this compound for different time points. Include a vehicle-treated control (e.g., DMSO). A positive control for apoptosis (e.g., staurosporine) is also recommended.

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. This is crucial for equal loading of protein in each lane.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-30 µg) into the wells of a 12-15% SDS-polyacrylamide gel. The higher percentage gel provides better resolution for the low molecular weight cleaved caspase-3 fragments.

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. PVDF membranes are generally more robust for stripping and re-probing.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-caspase-3 or anti-cleaved caspase-3) at the recommended dilution in blocking buffer overnight at 4°C with gentle shaking.

  • Washing:

    • Wash the membrane three times for 10-15 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 9.

  • Chemiluminescent Detection:

    • Incubate the membrane with the ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing for Loading Control (Optional):

    • To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with a loading control antibody (e.g., β-actin). Mild stripping protocols are recommended to minimize protein loss.

Data Interpretation and Quantitative Analysis

A successful Western blot will show distinct bands corresponding to pro-caspase-3 and its cleaved fragments.

  • Pro-caspase-3: A band at approximately 35 kDa. The intensity of this band is expected to decrease with increasing this compound concentration or treatment time as it is cleaved into its active form.

  • Cleaved Caspase-3: A band at approximately 17-19 kDa. The appearance and increasing intensity of this band is a direct indicator of caspase-3 activation and apoptosis.

Quantitative Analysis:

Densitometric analysis of the protein bands can be performed using image analysis software such as ImageJ. To obtain relative protein expression levels, normalize the band intensity of the target proteins to the corresponding loading control.

Treatment GroupPro-caspase-3 (Relative Densitometry)Cleaved Caspase-3 (Relative Densitometry)
Vehicle Control1.000.05
This compound (10 µM)0.650.45
This compound (20 µM)0.300.85
Positive Control0.151.20

Troubleshooting Common Issues

IssuePossible CauseSolution
No Signal or Weak Signal Inactive antibodies, insufficient protein loaded, poor transfer.Use fresh antibodies, increase protein load, check transfer efficiency with Ponceau S stain.
High Background Insufficient blocking, antibody concentration too high, inadequate washing.Increase blocking time, optimize antibody dilution, increase wash duration and volume.
Non-specific Bands Antibody cross-reactivity, protein degradation.Use a more specific antibody, ensure fresh protease inhibitors are used during lysis.
"Smiling" Bands Uneven heat distribution during electrophoresis.Run the gel at a lower voltage or in a cold room.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the Western blot analysis of caspase-3 activation in response to this compound treatment. By understanding the principles behind each step and adhering to the detailed methodology, researchers can obtain reliable and reproducible data to elucidate the apoptotic mechanisms of this compound and other potential therapeutic agents.

References

  • Feng, Y., et al. (2010). This compound induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation. Journal of Zhejiang University. Science. B, 11(9), 694–702. [Link]

  • Amersham. (n.d.). *

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Berbamine Cytotoxicity in Non-Tumorigenic Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Berbamine (BBM), a natural bisbenzylisoquinoline alkaloid, has gained significant traction in oncology and virology for its ability to selectively induce apoptosis in tumorigenic cells[1]. However, researchers frequently encounter unexpected cytotoxicity when screening BBM against non-tumorigenic control lines (e.g., PBMC, CL48, Vero E6).

This guide is designed for drug development professionals and provides a mechanistic framework to diagnose, troubleshoot, and resolve off-target cell death in normal cell lines.

I. Diagnostic Workflow

Before adjusting your experimental parameters, use the following logical workflow to identify the root cause of non-specific cell death in your normal cell cohorts.

TroubleshootingLogic Start High Cytotoxicity Observed in Normal Cell Lines CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Dilute stock to ensure <0.1% final DMSO CheckDMSO->ReduceDMSO Yes CheckDose Is this compound dose > 15 µM? CheckDMSO->CheckDose No OptimizeDose Titrate dose (1 - 10 µM) Find therapeutic window CheckDose->OptimizeDose Yes CheckAssay Using metabolic assay (e.g., MTT/MTS)? CheckDose->CheckAssay No SwitchAssay Switch to ATP-based or membrane integrity assay CheckAssay->SwitchAssay Yes TargetCheck Check basal CaMKIIγ expression levels CheckAssay->TargetCheck No

Logical troubleshooting workflow for resolving off-target this compound cytotoxicity.

II. Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I seeing >30% cell death in my normal cell lines at this compound doses that selectively kill cancer cells?

A1: You are likely observing solvent toxicity rather than drug toxicity. this compound is highly hydrophobic and requires Dimethyl sulfoxide (DMSO) for solubilization. The therapeutic IC50 of this compound in sensitive cancer lines (like leukemia K562 or hepatic Huh7) is typically 1.5 to 10 µM[2]. Normal cell lines generally tolerate this compound up to 30–60 µM before true compound-driven cytotoxicity occurs[3].

However, if your BBM stock concentration is too low, achieving a 15 µM dose might push your final DMSO concentration above 0.5%. DMSO concentrations ≥1% are universally toxic to mammalian cells, causing lipid bilayer permeabilization and apoptosis, which confounds the drug's actual effect[4][5].

  • Causality: High DMSO strips the hydration shell from phospholipid headgroups, leading to membrane thinning and non-specific cell lysis.

  • Action: Ensure your final DMSO concentration never exceeds 0.1% to 0.5% (v/v).

Q2: My vehicle control (DMSO) shows no toxicity, but this compound still kills my non-tumorigenic cells at 10 µM. What is the mechanistic cause?

A2: Consider the basal expression of CaMKIIγ and culture-induced metabolic stress. this compound exerts its primary anti-tumor effect by competitively binding the ATP-binding pocket of CaMKIIγ, inhibiting its phosphorylation. This downregulates downstream survival pathways including NF-κB, β-catenin, and STAT3[1].

While CaMKIIγ is heavily overexpressed in leukemia stem cells and liver cancer initiating cells, normal cells still rely on basal CaMKII signaling for calcium homeostasis. Furthermore, normal cells under culture stress (e.g., high passage number, suboptimal serum) have a lower threshold for apoptosis. If your "normal" cell line has adapted to culture by upregulating CaMKIIγ, it will become artificially sensitive to this compound.

  • Action: Profile the basal CaMKIIγ expression of your normal cell line via Western blot. If it is unusually high compared to primary tissue, the cell line may not be an appropriate physiological control.

Q3: I am using an MTT assay to measure viability, and this compound appears highly toxic to normal cells at low doses. Is this accurate?

A3: Likely not. You are experiencing assay interference. Metabolic assays like MTT or MTS rely on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye. Alkaloids like this compound can directly interfere with mitochondrial transmembrane potential and induce early metabolic arrest (cytostasis) before actual cell death occurs[2]. This leads to a false-positive readout for cytotoxicity because the cells are alive but metabolically suppressed.

  • Action: Switch to an orthogonal approach that does not rely on mitochondrial metabolism, such as measuring intracellular ATP or membrane integrity.

III. Mechanistic Context: The CaMKIIγ Axis

To troubleshoot effectively, you must understand how this compound interacts with cellular machinery. The diagram below illustrates the causal relationship between this compound, its target, and downstream phenotypic outcomes.

Mechanism BBM This compound CaMKII CaMKIIγ (ATP Pocket) BBM->CaMKII Inhibits NFkB NF-κB (p65) CaMKII->NFkB Activates BetaCat β-catenin CaMKII->BetaCat Activates Stat3 STAT3 CaMKII->Stat3 Activates Apoptosis Apoptosis / Autophagy CaMKII->Apoptosis Inhibition triggers Survival Cell Survival & Proliferation NFkB->Survival BetaCat->Survival Stat3->Survival

This compound mechanism of action targeting CaMKIIγ and downstream survival pathways.

IV. Quantitative Data Summary

Understanding the therapeutic window of this compound requires comparing its efficacy in tumorigenic lines against its toxicity thresholds in normal lines.

Cell Line TypeExample LinesThis compound IC50 (48-72h)Max Tolerated DMSOPrimary Mechanism of Death
Cancer (Leukemia) K562, HL-601.5 – 8.9 µM[1]0.5%CaMKIIγ inhibition, Apoptosis
Cancer (Hepatic) Huh7, HepG21.6 – 14.0 µM[2]0.5%Autophagy, Caspase-3 cleavage
Normal (Hepatic) CL4855.3 µM[2]0.5%ROS overload, non-specific toxicity
Normal (Epithelial) Vero E666.88 µM[3]0.5%Non-specific toxicity
Normal (Immune) PBMC>30.0 µM0.1%High DMSO sensitivity

V. Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must validate its own outputs. Implement the following methodologies to eliminate false positives in your cytotoxicity data.

Protocol 1: Preparation of this compound Stocks to Minimize Solvent Toxicity
  • Causality: To prevent DMSO-induced membrane permeabilization, the stock must be concentrated enough to allow a >1:1000 dilution in culture media, keeping final DMSO ≤0.1%.

  • Weighing: Weigh exactly 10 mg of this compound Hydrochloride (MW ~645.6 g/mol ).

  • Solubilization: Dissolve the powder in 1.55 mL of sterile, anhydrous DMSO to create a 10 mM master stock. Pipette vigorously until the solution is completely clear.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C. Note: DMSO is highly hygroscopic; repeated opening of a single stock tube will introduce water, causing the hydrophobic this compound to precipitate out of solution.

  • Treatment: For a 10 µM treatment, dilute 1 µL of the 10 mM stock into 1 mL of pre-warmed complete culture media (Final DMSO = 0.1%).

  • Self-Validation Step: Always run a parallel vehicle control containing exactly 0.1% DMSO. If the vehicle control shows >5% cell death compared to untreated media, your DMSO stock is compromised (likely oxidized or contaminated), and the assay must be rejected.

Protocol 2: Multiplexed Viability & Cytotoxicity Assay
  • Causality: Differentiating between this compound-induced metabolic inhibition and actual cell death requires measuring two distinct, non-interfering biomarkers from the same well: ATP (for viability) and protease release (for death).

  • Seeding: Seed non-tumorigenic cells (e.g., PBMC or CL48) in a 96-well opaque-walled plate at 1x10^4 cells/well. Incubate for 24 hours.

  • Dosing: Treat cells with a dose-response gradient of this compound (1, 5, 10, 20, 50 µM), ensuring you maintain a constant 0.1% DMSO concentration across all wells. Incubate for 48 hours.

  • Cytotoxicity Readout (Fluorescence): Add 10 µL of a fluorogenic cell-impermeant peptide substrate (e.g., CellTox Green or similar dead-cell protease substrate). Incubate for 30 minutes at 37°C. Measure fluorescence (e.g., 400Ex/505Em). This measures compromised membranes.

  • Viability Readout (Luminescence): Directly to the same wells, add 100 µL of an ATP-based lysis reagent (e.g., CellTiter-Glo). Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature. Measure luminescence.

  • Self-Validation Step: True this compound cytotoxicity in normal cells will manifest as an inverse relationship: a simultaneous drop in ATP (luminescence) and a spike in protease activity (fluorescence). If ATP drops but protease activity remains flat, the cells are undergoing metabolic arrest (cytostasis), not cytotoxicity.

VI. References

  • CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound Blood - ASH Publications[Link]

  • This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II PMC - NIH[Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel PMC - NIH[Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro PMC - NIH[Link]

  • This compound hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion PLOS Neglected Tropical Diseases[Link]

Sources

Technical Support Center: Overcoming Berbamine Aqueous Solubility for Intravenous Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the intravenous (IV) delivery of Berbamine (BBM). While BBM is a potent bisbenzylisoquinoline alkaloid with profound anti-tumor and cytoprotective properties, its extreme hydrophobicity at physiological pH often leads to catastrophic precipitation in standard IV vehicles.

This guide is engineered to troubleshoot your formulation failures. By combining causally-linked diagnostics, self-validating protocols, and empirical benchmarks, this center will help you successfully engineer stable BBM nanocarriers for systemic administration.

Part 1: Diagnostics & Root Cause Analysis (FAQs)

Q1: Why does this compound precipitate in standard saline (pH 7.4), and how do I select the right nanocarrier for IV injection? A1: this compound is a bisbenzylisoquinoline alkaloid. At physiological pH (7.4), its amine groups deprotonate, drastically reducing its aqueous solubility[1]. Direct IV injection of unformulated BBM requires harsh cosolvents (like DMSO or high concentrations of Tween 80), which cause hemolysis and phlebitis. To overcome this, lipid-based nanocarriers, such as Glyceryl Mono-oleate (GMO) and TPGS (α-tocopherol polyethylene glycol 1000 succinate) nanoparticles, are highly recommended. GMO provides a lipophilic core to dissolve the uncharged BBM, while TPGS acts as a hydrophilic steric shield, preventing opsonization and aggregation in the bloodstream[2].

Q2: I am experiencing low encapsulation efficiency (EE < 40%) when formulating BBM into polymeric nanoparticles. How can I increase drug loading? A2: Low EE in polymeric systems like mPE-PCL (methoxy poly(ethylene glycol)-poly(ε-caprolactone)) often results from rapid drug diffusion into the aqueous phase during nanoprecipitation[2].

  • The Causality: this compound exhibits a highly pH-dependent solubility profile. If the aqueous phase pH is too low (acidic), the amine groups on BBM become protonated. This ionized state is highly water-soluble, causing the drug to escape the hydrophobic core of the nanoparticles before the polymer fully solidifies.

  • The Solution: Adjust the pH of your aqueous phase to ~8.0–8.5 using a mild buffer (e.g., Tris) during the emulsification step. This ensures BBM remains in its un-ionized, lipophilic state, driving it to partition into the hydrophobic PCL core. Alternatively, pre-complexing BBM with sulfobutylether-β-cyclodextrin prior to encapsulation has been shown to drastically improve loading capacity[2].

Q3: My BBM-loaded lipid nanoparticles aggregate and leak drug after sterile filtration. What is the root cause? A3: This is a classic symptom of insufficient steric stabilization and membrane fluidity mismatch during high-shear stress.

  • The Causality: When lipid nanoparticles are forced through a 0.22 µm polyethersulfone (PES) membrane, the shear stress temporarily deforms the lipid matrix. If the system lacks sufficient steric repulsion, the nanoparticles will fuse upon exiting the filter pores to reduce their surface free energy, leading to aggregation and drug expulsion.

  • The Solution: Incorporate a PEGylated surfactant, such as TPGS, into your formulation. TPGS not only provides a robust steric hydration layer that physically prevents particle fusion, but it also synergizes with GMO to form highly stable nanoparticles that effectively access target cells like A549 and MDA-MB-231 without post-filtration aggregation[2].

Q4: Does encapsulating this compound alter its intracellular mechanism of action or target affinity? A4: Encapsulation does not alter the fundamental pharmacodynamics of BBM; rather, it enhances its intracellular bioavailability.

  • The Causality: Free BBM often suffers from poor cellular uptake due to rapid plasma clearance and efflux pump activity. By formulating BBM into nanoparticles, the drug enters the cell via endocytosis, bypassing membrane efflux transporters. Once released intracellularly, BBM maintains its high affinity for STAT3, effectively inhibiting STAT3 phosphorylation[3]. This targeted suppression removes critical survival signals, working synergistically with other chemotherapeutics to induce apoptosis[3].

Part 2: Standard Operating Procedures (Protocols)

Protocol 1: Fabrication of this compound-GMO-TPGS Lipid Nanoparticles for IV Delivery

Self-Validating Principle: This protocol utilizes a phase-inversion temperature technique combined with high-pressure homogenization to ensure a narrow polydispersity index (PDI) and high systemic stability.

  • Lipid Phase Preparation: Melt 50 mg of Glyceryl Mono-oleate (GMO) at 60°C. Add 5 mg of this compound base and stir at 500 rpm until completely dissolved.

    • Validation Check: The melt must be optically clear. Any turbidity indicates undissolved BBM, requiring an increase in temperature (do not exceed 70°C to prevent thermal degradation).

  • Aqueous Phase Preparation: Dissolve 20 mg of TPGS in 10 mL of double-distilled water heated to 60°C.

  • Primary Emulsification: Inject the aqueous phase dropwise into the lipid phase while subjecting the mixture to high-speed homogenization (10,000 rpm) for 5 minutes.

  • Nanosizing: Process the primary emulsion through a high-pressure homogenizer at 1000 bar for 5 continuous cycles.

    • Causality: Repeated high-shear cycles overcome the Laplace pressure of the droplets, reducing the Z-average size to the nanometer scale.

  • Sterilization & Lyophilization: Pass the dispersion through a 0.22 µm PES syringe filter. Add 5% (w/v) trehalose as a cryoprotectant and lyophilize for 48 hours.

    • Validation Check: Reconstitute the powder in sterile saline. Analyze via Dynamic Light Scattering (DLS); a successful batch will yield a Z-average size < 150 nm and a PDI < 0.2[2].

Protocol 2: Preparation of this compound/β-Cyclodextrin Inclusion Complexes

Self-Validating Principle: Cyclodextrin complexation shields the hydrophobic moieties of BBM, enhancing aqueous solubility without the need for organic solvents, making it highly suitable for IV injection[4].

  • Solution Preparation: Dissolve 100 mg of sulfobutylether-β-cyclodextrin (SBE-β-CD) in 10 mL of deionized water.

  • Drug Addition: Slowly add 10 mg of this compound to the SBE-β-CD solution under continuous magnetic stirring at room temperature.

  • Complexation: Sonicate the mixture using a bath sonicator for 30 minutes, then stir for 24 hours in the dark to allow the thermodynamic equilibrium of the inclusion complex to establish.

  • Purification: Filter the solution through a 0.45 µm membrane to remove any uncomplexed, precipitated BBM.

  • Recovery: Lyophilize the filtrate to obtain the solid BBM/SBE-β-CD complex.

    • Validation Check: Perform Differential Scanning Calorimetry (DSC). The disappearance of the characteristic endothermic melting peak of free BBM confirms successful inclusion within the cyclodextrin cavity[4].

Part 3: Empirical Data & Benchmarks

Table 1: Troubleshooting Matrix for BBM IV Formulations

SymptomRoot CauseCorrective Action
Macroscopic precipitation in IV saline Deprotonation of BBM amine groups at pH 7.4Formulate into lipid nanoparticles (e.g., GMO-TPGS) or cyclodextrin complexes.
Low Encapsulation Efficiency (EE < 40%) Aqueous phase pH is too acidic, causing drug leakageAdjust aqueous phase to pH 8.0–8.5 to maintain BBM in its lipophilic state.
Post-filtration aggregation (PDI > 0.4) Insufficient steric stabilization during shear stressIncrease TPGS or DSPE-PEG2000 concentration to 2–5 mol%.
Premature drug burst release in vitro Drug localized at the nanoparticle surfaceOptimize the lipid-to-drug ratio; ensure thorough mixing above the lipid's melting point.

Table 2: Comparison of Validated BBM Nanocarrier Systems

Carrier SystemKey ExcipientsAverage Size (nm)Primary Advantage for IV DeliveryTarget Pathway / Mechanism
Polymeric Nanoparticles mPE-PCL~100 - 150Sustained release; co-delivery capability (e.g., with Paclitaxel)Autophagy & Apoptosis[2]
Lipid Nanoparticles GMO, TPGS~75 - 120Superior cellular toxicity; P-gp efflux inhibitionAnti-metastatic signaling[2]
Inclusion Complexes SBE-β-CD< 10Massive solubility increase; optically clear IV solutionCytoprotection / Apoptosis[4]

Part 4: Mechanistic & Workflow Schematics

FormulationWorkflow A Phase 1: Lipid Melt This compound + GMO (60°C) C Primary Emulsion (Pre-mix & Probe Sonication) A->C Dropwise addition B Phase 2: Aqueous Surfactant TPGS in ddH2O (60°C) B->C Continuous stirring D High-Pressure Homogenization (1000 bar, 5 cycles) C->D Size reduction E Sterile Filtration (0.22 µm PES Membrane) D->E Sterilization F Lyophilization (with 5% Trehalose) E->F Long-term stability

Workflow for formulating this compound-GMO-TPGS lipid nanoparticles for IV administration.

SignalingPathway BBM This compound (BBM) STAT3 STAT3 Phosphorylation BBM->STAT3 Inhibits CAMKII CAMKII Signaling BBM->CAMKII Modulates Autophagy Autophagy (Beclin-1/LC3B-II) BBM->Autophagy Induces Apoptosis Tumor Cell Apoptosis STAT3->Apoptosis Removes Survival Signal CAMKII->Apoptosis Sensitizes Cell Autophagy->Apoptosis Vesicle Accumulation

This compound's multi-target mechanism of action in cancer cells, highlighting STAT3 inhibition.

References

  • Regulation of Cell-Signaling Pathways by this compound in Different Cancers | MDPI | 2

  • Berberis vulgaris extract/β-cyclodextrin complex increases protection of hepatic cells via suppression of apoptosis and lipogenesis pathways | PMC | 4

  • This compound Enhances the Efficacy of Gefitinib by Suppressing STAT3 Signaling in Pancreatic Cancer Cells | PMC | 3

  • Effect of this compound Hydrochloride on Absorption Parameters of Berberine Hydrochloride Based on in Situ Single-Pass Intestinal Perfusion System in the Rat | ResearchGate | 5

Sources

Phytochemical Engineering Support Portal: Berbamine Extraction & Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alkaloid extraction. This guide is engineered for researchers and drug development professionals dealing with the isolation of berbamine—a bisbenzylisoquinoline alkaloid—from Berberis species and related botanical matrices.

Below, you will find targeted troubleshooting guides, comparative extraction data, and a validated, self-correcting protocol designed to maximize yield and purity while minimizing degradation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My overall this compound yield is consistently low (<2 mg/g) despite using prolonged Soxhlet extraction. How can I improve recovery? The Causality: Prolonged thermal exposure during traditional Soxhlet extraction degrades thermolabile bisbenzylisoquinoline alkaloids. Furthermore, simple maceration often fails to fully penetrate the rigid plant cell walls of Berberis roots and stems. The Solution: Shift to non-thermal or low-heat cell disruption techniques. Pulsed Electric Field (PEF) pretreatment (e.g., 1000 V/cm) induces electroporation, physically rupturing cell envelopes to enhance solvent penetration without heat[1]. Alternatively, Ultrasound-Assisted Extraction (UAE) utilizing 50-70% ethanol-water mixtures at a mildly acidic pH (3–5) maximizes the protonation and solubility of the alkaloids while cutting extraction time to under 20 minutes[2].

Q2: I am experiencing severe co-extraction issues. My this compound fractions are heavily contaminated with berberine. How do I separate them efficiently? The Causality: Both are isoquinoline alkaloids, but they possess a critical structural difference: Berberine is a quaternary ammonium cation, meaning it retains a permanent positive charge and remains highly water-soluble across a broad pH range. This compound is a tertiary amine, meaning its ionization state is pH-dependent[3]. The Solution: Exploit this structural divergence using a pH-shift liquid-liquid partitioning strategy. Extract the biomass initially with an acidic aqueous solution (e.g., 2% HCl or 0.2% H2SO4) to ensure both alkaloids are protonated and soluble[3]. After filtration, alkalinize the aqueous filtrate to pH 9.5–10.0 using ammonium hydroxide[4]. At this basic pH, this compound loses its proton, becomes lipophilic, and can be selectively partitioned into an organic solvent like chloroform, leaving the permanently charged berberine trapped in the aqueous phase[4].

Q3: Can I replace volatile organic solvents (like chloroform and methanol) with greener alternatives without sacrificing my extraction yield? The Causality: Traditional organic solvents drive environmental and safety concerns, but replacing them arbitrarily often leads to poor mass transfer of the target metabolites. The Solution: Yes, by engineering Natural Deep Eutectic Solvents (NADES). A tailored NADES system coupled with UAE (e.g., 61% duty cycle, 10.35 min ultrasonication, 30.5% water content) can achieve near-theoretical yields of this compound (approx. 11.85 mg/g DW)[5]. Following extraction, macroporous resins like XAD-7HP exhibit high specific adsorption/desorption characteristics, allowing for the efficient, solvent-free recovery of this compound from the NADES matrix[5].

Part 2: Quantitative Data on Extraction Modalities

To facilitate protocol selection, the following table synthesizes the performance metrics of various extraction methodologies based on recent phytochemical engineering data.

Extraction ModalityOptimal Temp (°C)Processing TimePreferred SolventThis compound Yield PotentialPrimary Limitation
Soxhlet Extraction 70 - 85°C4 - 6 HoursMethanol / EthanolModerateThermal degradation of thermolabile alkaloids.
Ultrasound-Assisted (UAE) 40 - 50°C15 - 30 Min50-70% Ethanol (pH 3-5)HighRequires optimization of duty cycle to prevent probe pitting.
Pulsed Electric Field (PEF) Ambient< 5 MinAqueous EthanolVery HighHigh initial equipment capital expenditure.
NADES + UAE 40 - 50°C~10.5 MinTailored Eutectic SolventsVery High (~11.85 mg/g)Requires secondary macroporous resin (XAD-7HP) for recovery.

Part 3: Validated Experimental Protocol

Optimized UAE and pH-Shift Fractionation of this compound

This protocol is a self-validating system designed to isolate this compound from Berberis root tissue by leveraging acoustic cavitation and pH-dependent phase partitioning.

Phase 1: Tissue Preparation & Primary Extraction

  • Biomass Preparation: Pulverize dried Berberis sp. root tissue to a fine powder (40-mesh). Defat the biomass by washing with petroleum ether at 60°C to remove non-polar lipids that cause downstream emulsions.

  • Acidic Solvation: Suspend 100 g of the defatted biomass in 3000 mL of 70% ethanol, acidified to pH 3.0 using 2% HCl[2].

    • Causality: The acidic environment ensures the tertiary amine group of this compound is fully protonated, maximizing its polarity and extraction efficiency[3].

  • Ultrasonication: Subject the suspension to UAE (40 kHz, 60% duty cycle) for 20 minutes at 40°C.

  • Concentration: Filter the homogenate through a Celite bed under vacuum. Concentrate the filtrate using a rotary evaporator at 50°C to remove the ethanol, leaving a crude acidic aqueous extract.

Phase 2: pH-Shift Liquid-Liquid Partitioning 5. Clarification: Resuspend the crude extract in 500 mL of 2% HCl. Centrifuge at 5000 rpm for 10 minutes to pellet insoluble matrix debris[4]. 6. Alkalinization: Carefully titrate the supernatant with 5% Ammonium Hydroxide (


) under continuous stirring until the solution reaches exactly pH 9.5 - 10.0[4].
  • Validation Checkpoint: Monitor the pH using a calibrated meter. A successful shift to pH 10 will cause the this compound to deprotonate and become insoluble in water, resulting in visible turbidity/precipitation in the aqueous phase.
  • Partitioning: Transfer the turbid solution to a separatory funnel. Add an equal volume of chloroform (
    
    
    ) and invert gently to avoid emulsion formation. Vent frequently.
  • Phase Separation: Allow the phases to separate.
  • Validation Checkpoint: The upper aqueous layer will retain a deep yellow color (containing the permanently charged quaternary berberine). The lower organic layer (chloroform) will contain the uncharged, lipophilic this compound[3][4].
  • Recovery: Collect the lower chloroform layer. Repeat the extraction twice more with fresh chloroform. Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield purified this compound crystals.

Part 4: Process Visualization

G N1 Plant Tissue (Berberis sp.) Grinding & Defatting N2 Acidic Extraction (UAE) (pH 3-5, 50-70% Ethanol) N1->N2 N3 Filtration & Concentration (Protonated Alkaloids) N2->N3 N4 Alkalinization (Adjust pH to 9.5-10.0 with NH4OH) N3->N4 N5 Liquid-Liquid Partitioning (Chloroform / Water) N4->N5 N6 Organic Phase (Chloroform) Tertiary Amines (this compound) N5->N6 Non-polar affinity N7 Aqueous Phase Quaternary Amines (Berberine) N5->N7 Polar affinity N8 Evaporation & Crystallization (Purified this compound) N6->N8

Figure 1: pH-dependent extraction and liquid-liquid partitioning workflow for this compound isolation.

References

  • Title: Anti-hypercholesterolemic Effect of this compound Isolated from Rhizoma Coptidis in Hypercholesterolemic Zebrafish Induced by High-Cholesterol Diet Source: Iranian Journal of Pharmaceutical Research (Brieflands) URL: [Link]

  • Title: Tailored NADES solvents for the extraction optimization of benzylisoquinoline alkaloids from Thalictrum foliolosum DC.- A potential phyto-nutraceutical source Source: Food Chemistry (PubMed) URL: [Link]

  • Title: Optimizing extraction of berberine and antioxidant compounds from barberry by maceration and pulsed electric field-assisted methods Source: Journal of Berry Research URL: [Link]

  • Source: Google Patents (Patent CN106674218A)
  • Title: PHYTOCHEMICAL PROFILE, EXTRACTION DYNAMICS AND MULTIFUNCTIONAL BIOACTIVITY OF BERBERIS VULGARIS L. ALKALOIDS Source: International Journal of Medical Sciences URL: [Link]

Sources

Technical Support Center: Enhancing Berbamine Cellular Uptake with Liposomal Carriers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the liposomal delivery of berbamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the formulation, characterization, and evaluation of this compound-loaded liposomes. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.

This compound, a bis-benzylisoquinoline alkaloid, holds significant therapeutic promise. However, its clinical application is often hindered by poor water solubility and low bioavailability.[1][2] Liposomal encapsulation offers a robust strategy to overcome these limitations by improving solubility, protecting the drug from degradation, and enhancing its delivery into target cells.[3][4][5] This guide will walk you through the critical steps and potential pitfalls of this process.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the use of liposomes for this compound delivery.

Q1: Why is this compound difficult to work with, and how do liposomes help?

A1: this compound is a hydrophobic molecule, making it essentially insoluble in aqueous solutions like physiological buffers.[6] This poor solubility severely limits its administration and absorption. Liposomes, which are microscopic vesicles composed of a lipid bilayer surrounding an aqueous core, can encapsulate hydrophobic drugs like this compound within their lipid membrane.[5][7][8] This formulation strategy increases the drug's solubility, enhances its stability in circulation, and facilitates its uptake by cells.[1][3]

Q2: What is the first step in designing a this compound-loaded liposome formulation?

A2: The first step is to define your therapeutic goal, which will guide your choice of lipid composition. Key considerations include:

  • Phospholipids: Phosphatidylcholines (PCs) are common due to their biocompatibility. The choice between saturated (e.g., DSPC) and unsaturated (e.g., DOPC) lipids will affect membrane rigidity and drug retention.

  • Cholesterol: Incorporating cholesterol is crucial for stabilizing the lipid bilayer, reducing drug leakage, and controlling membrane fluidity.[4]

  • Surface Charge: The surface charge of the liposome, determined by including charged lipids like stearylamine (SA) for a positive charge or dicetyl phosphate (DCP) for a negative charge, significantly influences stability and cellular interaction.[9]

Q3: What is "encapsulation efficiency" and why is it important?

A3: Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes. A high EE is critical for ensuring a sufficient therapeutic dose is delivered and for minimizing the amount of wasted drug. It is a key parameter to optimize during formulation development.[10]

Q4: How do cells take up liposomes?

A4: Liposomes are primarily internalized by cells through various endocytosis pathways.[11][12] The specific mechanism, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, can be influenced by liposome size, surface charge, and the specific cell type.[11][13] Understanding these pathways is crucial for designing liposomes that can effectively deliver their cargo into the cell's cytoplasm.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments, categorized by experimental phase.

Section A: Formulation & this compound Encapsulation
ProblemProbable Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency (EE) 1. Poor this compound Solubility in Lipid Phase: this compound is not efficiently partitioning into the lipid bilayer during formation. 2. Drug-to-Lipid Ratio Too High: The amount of drug exceeds the carrying capacity of the lipids. 3. Improper Formulation Method: The chosen method (e.g., thin-film hydration) may not be optimal.1. Optimize Solvent System: Ensure both lipids and this compound are fully dissolved in the organic solvent before creating the lipid film. Using a co-solvent system might improve this compound's solubility. 2. Adjust Drug-to-Lipid Ratio: Systematically decrease the initial amount of this compound relative to the total lipid concentration. A common starting point is a lipid-to-drug molar ratio between 10:1 and 100:1.[14] 3. Refine Hydration Step: Hydrate the lipid film with a buffer at a temperature above the phase transition temperature (Tc) of the primary phospholipid to ensure proper vesicle formation.
Inconsistent or Large Particle Size 1. Inefficient Size Reduction: Sonication or extrusion parameters are not optimized. 2. Liposome Aggregation: Unfavorable surface charge leads to vesicle fusion. 3. Lipid Composition: High concentrations of certain lipids can lead to larger vesicles.1. Optimize Extrusion: Use a sequential extrusion process, starting with a larger pore size membrane (e.g., 400 nm) and progressively moving to smaller sizes (e.g., 200 nm, 100 nm). Ensure the temperature is kept above the lipid Tc during extrusion. 2. Modify Surface Charge: Incorporate charged lipids (e.g., stearylamine for positive, dicetyl phosphate for negative) to increase the absolute value of the zeta potential. A zeta potential of ≥ ±30 mV generally indicates good colloidal stability and prevents aggregation.[9] 3. Review Lipid Ratios: High cholesterol content can sometimes lead to larger, more rigid vesicles. Evaluate the effect of varying the cholesterol percentage.
Formulation Instability (Drug Leakage, Aggregation over time) 1. Hydrolysis or Oxidation of Lipids: Unsaturated phospholipids are prone to degradation. 2. Improper Storage Conditions: Storing at room temperature or exposure to light can accelerate degradation. 3. Low Zeta Potential: Insufficient electrostatic repulsion between vesicles.1. Use Saturated Lipids: If stability is a major concern, consider using saturated phospholipids (e.g., DSPC, DPPC) which are less prone to oxidation. 2. Optimize Storage: Store liposomal formulations at 4°C, protected from light, and under an inert gas like argon or nitrogen to prevent oxidation.[15] 3. Increase Surface Charge: As mentioned above, modify the formulation to achieve a higher zeta potential to enhance stability.[9]
Section B: Physicochemical Characterization
ProblemProbable Cause(s)Recommended Solution(s)
High Polydispersity Index (PDI) in DLS 1. Incomplete Extrusion: Not enough passes through the extruder membrane. 2. Presence of Aggregates or Contaminants: Dust or larger lipid aggregates can skew results. 3. Sample Too Concentrated: Multiple scattering events can lead to inaccurate readings.1. Increase Extrusion Passes: Perform at least 11-21 passes through the final polycarbonate membrane to ensure a homogenous population of vesicles. 2. Filter Sample: Before DLS measurement, filter the diluted sample through a 0.45 µm syringe filter to remove large aggregates and dust. 3. Dilute Sample Appropriately: Dilute the liposome sample in filtered buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects. Consult your instrument's manual for recommended count rates.[11]
Inaccurate Zeta Potential Readings 1. Incorrect Buffer Conductivity: The ionic strength of the buffer is too high or too low for the instrument. 2. Contamination of Electrodes: Residue on the measurement cell's electrodes.1. Use Appropriate Buffer: For zeta potential measurements, it is often recommended to dilute the sample in a low ionic strength buffer (e.g., 10 mM NaCl) to get a reliable reading. 2. Clean the Measurement Cell: Thoroughly clean the capillary cell according to the manufacturer's instructions between samples to prevent cross-contamination.
Unreliable Drug Release Profile 1. "Burst Release" Phenomenon: A significant portion of the drug is adsorbed to the liposome surface rather than encapsulated. 2. Dialysis Membrane Issues: The molecular weight cut-off (MWCO) of the dialysis membrane is inappropriate, or the drug adsorbs to the membrane itself. 3. Inadequate Sink Conditions: The concentration of free drug in the release medium approaches equilibrium, slowing down further release.1. Purify Liposomes: Before starting the release study, ensure all unencapsulated drug is removed. Techniques like size exclusion chromatography (SEC) or dialysis are effective. 2. Validate Dialysis Method: Select a dialysis membrane with a MWCO that is at least 100 times larger than the molecular weight of this compound (608.72 g/mol ) but small enough to retain the liposomes. Pre-saturate the membrane with the drug solution to prevent non-specific binding. 3. Maintain Sink Conditions: Use a large volume of release medium and sample it at regular intervals, replacing the withdrawn volume with fresh medium to ensure the concentration of released drug remains low.
Section C: In Vitro Cellular Uptake & Efficacy Studies
ProblemProbable Cause(s)Recommended Solution(s)
Low Cellular Uptake 1. Unfavorable Surface Properties: The liposome's size or charge is not optimal for the target cell line. 2. PEGylation Interference: A dense polyethylene glycol (PEG) layer on "stealth" liposomes can sterically hinder interaction with the cell membrane.[16] 3. Serum Protein Interaction: Proteins in the cell culture medium can form a "protein corona" on the liposome surface, altering its interaction with cells.[12]1. Optimize Size and Charge: Test formulations with different sizes (e.g., 50-100 nm vs. 100-200 nm) and surface charges (neutral, anionic, cationic). Cationic liposomes often show enhanced uptake due to electrostatic interactions with the negatively charged cell membrane.[9] 2. Adjust PEG Density: If using PEGylated liposomes, consider testing different PEG chain lengths or densities. A lower density might allow for better cell interaction while still providing some stability benefits. 3. Pre-incubate with Serum (or not): Conduct uptake studies both in the presence and absence of serum to understand the effect of the protein corona. Results may vary depending on the formulation and cell type.
High Cytotoxicity of Blank Liposomes 1. Cationic Lipid Toxicity: High concentrations of cationic lipids (e.g., DOTAP, SA) can be toxic to cells. 2. Contamination: Residual organic solvents or other contaminants from the preparation process.1. Titrate Cationic Lipid Content: If using cationic lipids, perform a dose-response experiment with blank liposomes to determine the maximum non-toxic concentration for your specific cell line. 2. Ensure Purity: Ensure the final liposome suspension is free of organic solvents by using a thorough drying step (e.g., rotary evaporation followed by high vacuum). Purify the liposomes using dialysis or SEC to remove any other small-molecule contaminants.
Inconclusive Efficacy Results (No difference between free drug and liposomal drug) 1. Rapid Drug Release: The liposome releases the drug too quickly in the culture medium before it can be taken up by cells. 2. Inefficient Intracellular Release: The liposome is taken up by the cell but fails to release its this compound cargo into the cytoplasm, possibly becoming trapped in endosomes/lysosomes. 3. Assay Timepoint: The selected timepoint for the cytotoxicity assay (e.g., MTT, SRB) may be too early or too late to observe the effect of controlled release.1. Increase Liposome Stability: Use lipids with a higher Tc or increase the cholesterol content to create a more rigid, less leaky membrane. 2. Use pH-Sensitive Lipids: Incorporate pH-sensitive lipids (e.g., DOPE) that destabilize the liposome in the acidic environment of the endosome, facilitating drug release into the cytoplasm. 3. Conduct a Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24h, 48h, 72h) to capture the full therapeutic effect, as liposomal formulations often exhibit a delayed but sustained action compared to the free drug.

Detailed Protocols & Methodologies

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This method is widely used for its simplicity and effectiveness in encapsulating hydrophobic drugs.

Materials:

  • Phosphatidylcholine (e.g., DSPC)

  • Cholesterol

  • This compound

  • Chloroform and Methanol (or other suitable organic solvent system)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (various pore sizes)

Procedure:

  • Lipid & Drug Dissolution: In a round-bottom flask, dissolve the desired amounts of lipids (e.g., DSPC and cholesterol at a 2:1 molar ratio) and this compound in a suitable volume of chloroform/methanol solvent mixture.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's Tc (e.g., 60-65°C for DSPC) to evaporate the organic solvent. A thin, uniform lipid-drug film will form on the inner wall of the flask.

  • Film Drying: Continue evaporation under high vacuum for at least 2 hours (or overnight) to remove all residual solvent traces. This step is critical to avoid solvent-induced cytotoxicity.

  • Hydration: Add the desired volume of pre-warmed (above Tc) PBS to the flask. Agitate the flask vigorously (e.g., by vortexing or manual shaking) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To break down the large MLVs, sonicate the suspension. A bath sonicator is gentler, while a probe sonicator is more powerful but can cause lipid degradation if not controlled carefully (use short bursts on ice).

  • Size Reduction (Extrusion): For a uniform size distribution, assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Heat the extruder block to a temperature above the lipid's Tc. Pass the liposome suspension through the membrane 11-21 times.

  • Purification: To remove unencapsulated this compound, the suspension can be centrifuged, dialyzed against PBS, or passed through a size-exclusion chromatography column.

  • Storage: Store the final liposome suspension at 4°C.

Protocol 2: Quantification of Cellular Uptake via Flow Cytometry

This protocol assumes this compound has intrinsic fluorescence or that a fluorescent lipid is included in the formulation.

Procedure:

  • Cell Seeding: Seed your target cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Treat the cells with free this compound and this compound-loaded liposomes at the desired concentration. Include an untreated cell sample as a negative control.

  • Incubation: Incubate the cells for the desired time period (e.g., 4 hours).

  • Cell Harvesting: Wash the cells twice with cold PBS to remove any non-internalized liposomes. Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE).

  • Staining (Optional): If needed, stain for cell viability using a dye like Propidium Iodide (PI) to exclude dead cells from the analysis.

  • Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your fluorescent marker. The geometric mean fluorescence intensity (MFI) is a robust measure of cellular uptake.[17][18]

Visualizations

Experimental Workflow Diagram

This diagram outlines the complete process from formulation to in vitro evaluation.

G A Select Lipids & Drug (e.g., DSPC, Cholesterol, this compound) B Thin-Film Hydration A->B C Size Reduction (Sonication & Extrusion) B->C D Purification (Remove free drug) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency (HPLC/UV-Vis) D->G H Morphology (TEM/Cryo-TEM) D->H I Stability Study (Drug Leakage) D->I J Cellular Uptake Assay (Flow Cytometry/Microscopy) I->J K Cytotoxicity Assay (MTT/SRB) J->K L Mechanism of Uptake (Endocytosis Inhibitors) K->L

Caption: Experimental workflow for developing and testing this compound-loaded liposomes.

Liposome Cellular Uptake Pathways

This diagram illustrates the primary mechanisms by which liposomes enter a target cell.

G Lipo This compound Liposome Clathrin Clathrin-Coated Pit Lipo->Clathrin Clathrin-Mediated Endocytosis Caveolae Caveolae Lipo->Caveolae Caveolae-Mediated Endocytosis Membrane Cell Plasma Membrane Endosome Early Endosome (pH ~6.0-6.5) Clathrin->Endosome Caveolae->Endosome Caveosome Path Lysosome Lysosome (pH ~4.5-5.0) Drug Degradation Risk Endosome->Lysosome Maturation Cytoplasm Cytoplasm (this compound Released) Endosome->Cytoplasm Endosomal Escape (Desired Outcome)

Caption: Major endocytic pathways for the cellular internalization of liposomes.

References

  • Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC. National Center for Biotechnology Information. [Link]

  • This compound Dihydrochloride - ChemBK. (2024, April 10). ChemBK. [Link]

  • Formulation and in vitro evaluation of berberine containing liposome optimized by 32 full factorial designs. (2015, July 27). International Journal of Pharmaceutical Investigation. [Link]

  • Effect of size and pH-sensitivity of liposomes on cellular uptake pathways and pharmacokinetics of encapsulated gemcitabine - Taylor & Francis. (2024, August 9). Taylor & Francis Online. [Link]

  • Berberine-Loaded Liposomes for the Treatment of Leishmania infantum-Infected BALB/c Mice - MDPI. (2020, September 9). MDPI. [Link]

  • Nanoformulation and Evaluation of Oral Berberine-Loaded Liposomes - MDPI. (2021, April 29). MDPI. [Link]

  • Berberine-loaded liposomes for oral delivery: Preparation, physicochemical characterization and in-vivo evaluation in an endogenous hyperlipidemic animal model - PubMed. (2022, March 25). PubMed. [Link]

  • This compound hydrochloride | Solubility of Things. Solubility of Things. [Link]

  • Application of liposomal nanoparticles of berberine in photodynamic therapy of A549 lung cancer spheroids - PMC. (2024, November 17). National Center for Biotechnology Information. [Link]

  • Challenges in Development of Targeted Liposomal Therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • Berberine Hydrochloride-loaded Liposomes Gel: Preparation, Characterization and Antioxidant Activity - Indian Journal of Pharmaceutical Education and Research. (2023, January 15). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Optimization of a cationic liposomal gene delivery system and study of its endocytic pathway. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC. National Center for Biotechnology Information. [Link]

  • Characterization of the uptake mechanisms for internalization of negatively charged liposomes in HeLa cells. Utrecht University. [Link]

  • Liposomes Challenges And Opportunities - Drug Delivery Leader. Drug Delivery Leader. [Link]

  • Cellular uptake of liposomes monitored by confocal microscopy and flow cytometry. Semantic Scholar. [Link]

  • Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC. National Center for Biotechnology Information. [Link]

  • In Situ Application of Berberine-Loaded Liposomes on the Treatment of Osteomyelitis - PMC. National Center for Biotechnology Information. [Link]

  • Liposomal Formulations in Clinical Use Progress Challenges and Future Directions. (2025, March 24). Cureus. [Link]

  • Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. (2024, May 24). MDPI. [Link]

  • EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents.
  • Liposomes – Challenges and Opportunities - Pfizer CentreOne. Pfizer CentreOne. [Link]

  • Berberine Hydrochloride-loaded Liposomes Gel: Preparation, Characterization and Antioxidant Activity - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Cellular uptake mechanisms for liposomes. | Download Table - ResearchGate. ResearchGate. [Link]

  • Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments. Springer Nature Experiments. [Link]

  • Liposome Formulations of Hydrophobic Drugs - PubMed. PubMed. [Link]

  • Optimization, cellular uptake, and in vivo evaluation of Eudragit S100-coated bile salt-containing liposomes for oral colonic delivery of 5-aminosalicylic acid - PubMed. (2023, December 15). PubMed. [Link]

  • Enhancement of the stability and cytotoxicity of berberine by liposomal nanocarriers for gastric cancer treatment and its application in gummy candy - Frontiers. (2024, August 28). Frontiers. [Link]

  • Berberine-loaded solid proliposomes prepared using solution enhanced dispersion by supercritical CO2: Sustained release and bioavailability enhancement - ResearchGate. ResearchGate. [Link]

  • Enhancement of the stability and cytotoxicity of berberine by liposomal nanocarriers for gastric cancer treatment and its application in gummy candy - Frontiers. (2024, August 29). Frontiers. [Link]

  • pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - MDPI. (2022, May 26). MDPI. [Link]

  • Liposomes carrying hydrophilic and hydrophobic drugs - کنگره زیست پزشکی. کنگره زیست پزشکی. [Link]

  • In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line - PMC. (2025, March 26). National Center for Biotechnology Information. [Link]

  • Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. Semantic Scholar. [Link]

  • Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? | ResearchGate. (2025, July 21). ResearchGate. [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Protocol Exchange. [Link]

  • In vitro tests to predict in vivo performance of liposomal dosage forms - PubMed. PubMed. [Link]

  • In vitro evaluation of liposome formulations and free drug using 4T1-Luc and NIH-3T3 cell lines. A and B - ResearchGate. ResearchGate. [Link]

  • Factors affecting the encapsulation of drugs within liposomes. PubMed. [Link]

  • In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line - Research journals - PLOS. (2025, March 26). PLOS. [Link]

  • Full article: Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes - Taylor & Francis. (2024, June 4). Taylor & Francis Online. [Link]

  • In vitro evaluation of liposomes containing bio-enhancers for the oral delivery of macromolecules - Ovid. Ovid. [Link]

Sources

Validation & Comparative

Comparative Guide: Berbamine vs. Tetrandrine Anti-Inflammatory Potency

[1][2][3]

Executive Analysis: The Bisbenzylisoquinoline Divergence

Berbamine and Tetrandrine are structurally analogous bisbenzylisoquinoline alkaloids derived from Stephania tetrandra and Berberis species. While they share a core scaffold, a critical structural variance—the methylation pattern on the benzyl isoquinoline bridge—dictates distinct pharmacological profiles.

The Core Distinction:

  • Tetrandrine is the broad-spectrum dominance agent. It exhibits superior potency in chronic inflammatory models (e.g., rheumatoid arthritis) and possesses intrinsic antioxidant properties that this compound lacks. It is a potent L-type calcium channel blocker.

  • This compound is the selective modulator . While generally less potent in broad neutrophil suppression, it shows superior efficacy in inhibiting Natural Killer (NK) cell cytotoxicity and acute carrageenan-induced infiltration. It functions heavily via the STAT3/MAPK axis.

Chemical Structure & Pharmacophore Analysis[4]

The potency difference stems from the Structure-Activity Relationship (SAR) .[1] Both molecules consist of two benzylisoquinoline units linked by ether bridges.

  • Tetrandrine: Contains a rigid structure with specific O-methylation patterns that enhance lipophilicity and calcium channel binding affinity.

  • This compound: Differs by the position of the ether linkage and phenolic hydroxyl groups. This slight alteration significantly reduces its calcium channel blocking capability compared to Tetrandrine, altering its anti-inflammatory mechanism from "Ca2+-dependent" to "signaling-dependent."

SAR_Comparisoncluster_0Structural Corecluster_1Tetrandrinecluster_2This compoundCoreBisbenzylisoquinolineScaffoldTetTetrandrineCore->Tet2'-N-methylationBerThis compoundCore->BerAlternative Ether LinkageTet_FeatHigh LipophilicityStrong Ca2+ BlockadeAntioxidant ActivityTet->Tet_FeatBer_FeatMod. LipophilicityWeak Ca2+ BlockadeSTAT3/MAPK SelectivityBer->Ber_Feat

Figure 1: Structural divergence leading to functional pharmacological differences.

Comparative Potency Data

In Vitro Potency (Cellular Models)

The following data synthesizes head-to-head comparisons in human neutrophils and lymphocytes.

Assay TargetTetrandrine PerformanceThis compound PerformancePotency Winner
Neutrophil Adherence Significant suppression at 1-10 µMWeak/No suppressionTetrandrine
Neutrophil Locomotion High inhibition (IC50 < 5 µM)Low inhibitionTetrandrine
Lymphocyte Transformation Strong suppression of mitogen responseModerate suppressionTetrandrine
NK Cell Cytotoxicity Moderate inhibitionHigh inhibition (Significantly superior)This compound
Antioxidant Activity Active scavengerInactiveTetrandrine
NF-κB Inhibition (RAW 264.7) >90% inhibition at 10 µg/mL>80% inhibition at 10 µg/mLComparable
In Vivo Efficacy (Animal Models)
ModelPathophysiologyTetrandrineThis compound
Adjuvant Arthritis (Chronic) T-cell mediated, bone erosionSuppressed chronic inflammation ; reduced secondary lesions.Ineffective against chronic phase.
Air Pouch (IL-1/TNF induced) Cytokine-driven leukocyte infiltrationEquipotent (ED50 ~20-30 mg/kg)Equipotent (ED50 ~20-30 mg/kg)
Air Pouch (PAF induced) Platelet Activating FactorMore Potent Less Potent
Air Pouch (Carrageenan) Acute non-specific inflammationLess PotentMore Potent

Key Insight: Tetrandrine is the drug of choice for chronic, autoimmune-driven inflammation (Arthritis). This compound excels in acute, non-specific phases or specific NK-cell mediated pathologies.

Mechanistic Signaling Pathways[6][7]

Both agents converge on NF-κB but diverge in upstream regulation. Tetrandrine relies heavily on calcium signaling interruption, whereas this compound modulates kinase cascades (MAPK/STAT3).

Signaling_PathwaysLPSLPS / CytokinesMAPKMAPK (JNK/ERK)LPS->MAPKIKKIKK ComplexLPS->IKKCa_InfluxCa2+ InfluxCa_ChannelL-Type Ca2+ ChannelCa_Influx->Ca_ChannelTetTetrandrineTet->Ca_ChannelBlockade (+++)ROSROS GenerationTet->ROSScavengingNFkBNF-κB (p65)Tet->NFkBInhibitionBerThis compoundBer->MAPKInhibitionSTAT3STAT3 PhosphorylationBer->STAT3Inhibition (+++)Ber->NFkBInhibitionCa_Channel->NFkBCa-dependent pathwayMAPK->IKKCytokinesPro-inflammatory Cytokines(TNF-α, IL-1β, IL-6)STAT3->CytokinesIKK->NFkBNFkB->Cytokines

Figure 2: Mechanistic divergence. Tetrandrine dominates Ca2+/ROS pathways; this compound dominates STAT3/MAPK.

Validated Experimental Protocol

Objective: Compare anti-inflammatory potency via NO inhibition in LPS-induced RAW 264.7 macrophages.

Materials
  • Cell Line: RAW 264.7 murine macrophages (ATCC TIB-71).

  • Reagents: LPS (E. coli 055:B5), Griess Reagent (1% sulfanilamide, 0.1% NED), MTT solution.

  • Compounds: Tetrandrine (Sigma T2695), this compound (Sigma B0500). Purity >98%.

Step-by-Step Workflow
  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates using DMEM + 10% FBS.
      
    • Incubate 24h at 37°C, 5% CO2.

  • Pre-treatment (Critical for Potency Check):

    • Replace medium with serum-free DMEM.[2]

    • Add Tetrandrine or this compound at gradient concentrations: 1, 5, 10, 20, 50 µM.

    • Incubate for 1 hour prior to stimulation.[2] (Pre-treatment maximizes observation of signaling blockade).

  • Stimulation:

    • Add LPS (Final concentration: 1 µg/mL).[2][3][4]

    • Co-incubate for 24 hours.

  • NO Quantification (Griess Assay):

    • Transfer 100 µL supernatant to a new plate.

    • Add 100 µL Griess Reagent.[5][2][6] Incubate 10 min at RT in dark.

    • Measure Absorbance at 540 nm.[5][2]

  • Viability Control (MTT):

    • Add MTT to original cell plate to ensure reduction in NO is not due to cell death.

    • Note: Tetrandrine is cytotoxic at >20 µM in some sub-clones; ensure IC50 for toxicity is established.

Safety & Toxicity Considerations

  • Tetrandrine: While potent, it has a narrower therapeutic index.[7] High doses are associated with pulmonary fibrosis and liver toxicity in chronic use.

  • This compound: Generally exhibits a better safety profile with higher LD50 values. It is often preferred when the patient/model is sensitive to calcium channel blockade effects (hypotension, bradycardia).

References

  • Seow, W. K., et al. (1991). "Anti-inflammatory and immunosuppressive properties of the bis-benzylisoquinolines: in vitro comparisons of tetrandrine and this compound." International Journal of Immunopharmacology. Link

  • Wong, C. W., et al. (1992).[7] "Comparative effects of tetrandrine and this compound on subcutaneous air pouch inflammation induced by interleukin-1, tumour necrosis factor and platelet-activating factor."[7] Agents and Actions. Link

  • Liu, C., et al. (2017). "this compound Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways."[8] Cellular Physiology and Biochemistry. Link

  • Ho, L. J., et al. (2004). "Plant alkaloid tetrandrine downregulates protein kinase C-dependent signaling leading to suppression of T-cell activation." International Immunopharmacology. Link

  • Wang, G., et al. (2004). "Tetrandrine suppresses articular inflammatory response by inhibiting pro-inflammatory factors via NF-κB inactivation."[9] Journal of Orthopaedic Research. Link

berbamine synergistic effects with cisplatin in lung cancer therapy

Author: BenchChem Technical Support Team. Date: March 2026

Title: Overcoming Cisplatin Resistance in NSCLC: A Comparative Guide on Berbamine vs. Curcumin Synergies

Introduction: As a Senior Application Scientist specializing in oncology drug development, I frequently encounter the therapeutic bottleneck of platinum resistance in non-small cell lung cancer (NSCLC). Cancer cells inherently deploy autophagy as a cytoprotective rescue strategy against cisplatin-induced cellular stress[1]. To dismantle this defense, the integration of natural compound sensitizers has become a critical strategy. This guide objectively compares the synergistic performance of This compound (BBM) —a bisbenzylisoquinoline alkaloid—against Curcumin (CUR) , detailing their mechanistic divergence, comparative efficacy, and providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality: Divergent Pathways to Sensitization

This compound: The Autophagic Flux Terminator this compound operates by fundamentally disrupting the late stage of 1[1]. Cisplatin treatment typically initiates protective autophagy; however, BBM counteracts this by activating Nox2. Nox2 transfers electrons into the lysosomal lumen, neutralizing protons and severely impairing lysosomal acidification[1]. This blockade prevents the clearance of damaged mitochondria (mitophagy), leading to a lethal accumulation of Reactive Oxygen Species (ROS)[1]. The excessive ROS subsequently activates the MAPK (p38/JNK) signaling cascade, driving the cell into mitochondria-dependent apoptosis[1]. Additionally, BBM suppresses tumor progression by downregulating the2[2].

Curcumin: The Bcl-2 Degrader and Stemness Suppressor Curcumin sensitizes NSCLC cells through a different primary axis. It induces intracellular superoxide anion generation, which directly triggers the proteasomal degradation of the anti-apoptotic 3[3]. Furthermore, CUR exhibits profound efficacy against 4 (CD166+/EpCAM+) by downregulating stemness transcription factors such as SOX2, NANOG, and KLF4, thereby crippling the tumor's self-renewal capability[4].

G Cis Cisplatin Auto Late-Stage Autophagy Blockade Cis->Auto Induces protective autophagy ROS Excessive ROS Accumulation Cis->ROS Synergistic stress Ber This compound Nox2 Nox2 Activation Ber->Nox2 Activates Lyso Impaired Lysosomal Acidification Nox2->Lyso Lyso->Auto Blocks flux Auto->ROS MAPK MAPK (p38/JNK) Activation ROS->MAPK Apop Mitochondria-Dependent Apoptosis MAPK->Apop

This compound and Cisplatin synergistic signaling pathway via Nox2-mediated autophagy blockade.

Quantitative Data Presentation: Performance Comparison

To objectively evaluate these sensitizers, the following table synthesizes their quantitative experimental outcomes in NSCLC models.

ParameterThis compound (BBM) + CisplatinCurcumin (CUR) + Cisplatin
Primary Sensitization Target Nox2 / Lysosomal Acidification[1]Superoxide / Bcl-2 Proteasome[3]
Effect on Autophagy Blocks late-stage flux (p62/LC3-II accumulation)[1]Modulates stress response[5]
Key Apoptotic Axis ROS-MAPK (p38/JNK) activation[1]ROS-mediated Bcl-2 degradation[3]
Synergy Metric (In Vitro) Q-value > 1.15 (Strong Synergy)[6]Significant IC50 reduction (up to 50%)[4]
Stem Cell / Metastasis Efficacy Downregulates c-Maf, PI3K/Akt[2]Downregulates SOX2, NANOG, KLF4[4]
In Vivo Efficacy Significant regression in xenograft models[1]Reduces tumor volume, inhibits angiogenesis[4]

Self-Validating Experimental Protocol: Evaluating BBM-Cisplatin Synergy

A robust experimental design must not merely observe an effect but prove its causality. The following protocol utilizes a self-validating framework to confirm that this compound's synergy with Cisplatin is strictly ROS-dependent.

Step 1: Cell Synchronization and Seeding Seed NCI-H1299 or NCI-H1975 NSCLC cells at


 cells/well in 96-well plates (for viability assays) or 

cells/well in 6-well plates (for protein extraction)[6]. Allow 24 hours for adherence. Causality Note: Using established platinum-resistant lines ensures the baseline autophagic rescue mechanism is intact and measurable[1].

Step 2: Mechanistic Pre-treatment & Parallel Control

  • Test Arm: Pre-treat cells with 5 µM this compound for 2 hours[6].

  • Validation Arm: Pre-treat a parallel cohort with 2 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 2 hours prior to BBM/Cisplatin exposure[6].

Causality Note: Pre-treatment is critical. BBM must prime the cells by impairing lysosomal acidification before Cisplatin induces DNA damage. If Cisplatin is administered first, the autophagic flux may clear early apoptotic signals before BBM can successfully block the lysosome[1].

Step 3: Synergistic Co-treatment Introduce Cisplatin (12.5 µM - 50 µM) to the pre-treated cells and incubate for 24 hours[6].

Step 4: Multiplexed Readouts

  • Viability (CCK-8): Calculate the inhibition rate and Synergy Q-value. A Q-value < 0.85 indicates antagonism, while > 1.15 confirms strong synergy[6].

  • Apoptosis (Flow Cytometry): Utilize Annexin V-FITC/PI double staining to quantify the apoptotic rate[6].

  • Protein Expression (Western Blot): Quantify LC3-II and p62 (to confirm autophagic blockade), alongside p-p38, p-JNK, and Cleaved-PARP (to confirm MAPK-driven apoptosis)[6].

Causality Note: The system is self-validating because the NAC validation arm must show a significant reduction in apoptosis and a downregulation of p-p38/Cleaved-PARP[6]. If NAC reverses the synergistic effect, it definitively proves that ROS accumulation is the causal mediator of the BBM-Cisplatin synergy[1].

Workflow Seed 1. Seed NSCLC (NCI-H1299) PreTreat 2. Pre-treat this compound (2h, 5 µM) Seed->PreTreat NAC 2b. Parallel Control + NAC (2 mM) Seed->NAC Cis 3. Co-treat Cisplatin (24h, 25 µM) PreTreat->Cis Primes cells NAC->Cis Validates ROS Assays 4. Validation Assays (CCK-8, Flow, WB) Cis->Assays

Self-validating workflow utilizing NAC to confirm ROS-dependent synergistic apoptosis.

Conclusion

Both this compound and Curcumin offer potent, yet mechanistically distinct, avenues for reversing Cisplatin resistance in NSCLC. While Curcumin excels in targeting CSC subpopulations and degrading Bcl-2[3][4], this compound provides a profound structural blockade of the cancer cell's autophagic rescue system via Nox2-mediated lysosomal impairment[1]. For drug development programs focused on exploiting autophagic vulnerabilities and ROS-MAPK apoptotic pathways, this compound represents a highly authoritative synergistic candidate.

References

  • This compound Hydrochloride inhibits lysosomal acidification by activating Nox2 to potentiate chemotherapy-induced apoptosis via the ROS-MAPK pathway in human lung carcinoma cells - Cell Biology and Toxicology.
  • Curcumin sensitizes lung cancer cells to cisplatin-induced apoptosis through superoxide anion-mediated Bcl-2 degradation - Cancer Investig
  • Synergistic Roles of Curcumin in Sensitising the Cisplatin Effect on a Cancer Stem Cell-Like Population Derived from Non-Small Cell Lung Cancer Cell Lines - Molecules.
  • This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - Evidence-Based Complementary and Altern

Sources

Validating Berbamine Inhibition of BCR-ABL: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026


 Modulation

Executive Summary: The Case for Berbamine

While Imatinib (Gleevec) revolutionized Chronic Myeloid Leukemia (CML) treatment by competitively inhibiting the ATP-binding pocket of the BCR-ABL tyrosine kinase, resistance remains a critical failure point. Up to 30% of patients develop resistance, often driven by point mutations (e.g., T315I) or the persistence of Leukemic Stem Cells (LSCs).

This compound (BBM) , a bisbenzylisoquinoline alkaloid, operates on a distinct mechanistic axis. Unlike Imatinib, which acts as a direct "off-switch" for the kinase domain, this compound functions as a destabilizer . It targets CaMKII


 (Calcium/Calmodulin-dependent protein kinase II gamma), a critical regulator that sustains BCR-ABL stability and downstream signaling. This guide validates this compound as a potent alternative for TKI-resistant phenotypes, specifically the T315I "gatekeeper" mutation.

Mechanistic Divergence: Imatinib vs. This compound

To validate this compound, one must understand that it does not simply compete for the BCR-ABL ATP pocket. It compromises the signaling architecture that protects the oncoprotein.[1]

Comparative Mechanism Analysis
FeatureImatinib (Standard of Care)This compound (Alternative Candidate)
Primary Target BCR-ABL Tyrosine Kinase Domain (ATP-competitive)CaMKII

(ATP-competitive)
Action on BCR-ABL Blocks phosphorylation (Direct Inhibition)Downregulates protein expression & phosphorylation (Destabilization)
Downstream Effect Inhibits STAT5, ERK, AKTInhibits NF-

B,

-catenin, STAT3
T315I Efficacy Ineffective (Steric hindrance prevents binding)Effective (Bypasses kinase domain mutation)
LSC Eradication Low (Quiescent stem cells often survive)High (CaMKII

is critical for LSC survival)
Pathway Visualization

The following diagram illustrates the critical difference: Imatinib blocks the activity of BCR-ABL, whereas this compound targets the stability network (CaMKII


) that keeps BCR-ABL functional.

G cluster_0 Standard TKI Action (Imatinib) cluster_1 This compound Mechanism Imatinib Imatinib BCR_ABL_Active BCR-ABL (Active) Imatinib->BCR_ABL_Active Competes for ATP Site BCR_ABL_Blocked BCR-ABL (Blocked) BCR_ABL_Active->BCR_ABL_Blocked Inhibition This compound This compound CaMKII CaMKII-gamma This compound->CaMKII Inhibits (ATP Pocket) NFkB NF-kB / b-Catenin This compound->NFkB Blocks Signaling BCR_ABL_Protein BCR-ABL Protein This compound->BCR_ABL_Protein Induces Instability CaMKII->NFkB Activates CaMKII->BCR_ABL_Protein Stabilizes Degradation Proteasomal/Autophagic Degradation BCR_ABL_Protein->Degradation Destabilized

Caption: Imatinib blocks kinase activity directly, while this compound inhibits CaMKII


, triggering BCR-ABL degradation.

Performance Metrics: Efficacy Data

The following data aggregates findings from key validation studies (Gu et al., Leukemia Research & Blood). Note the shift in potency: this compound requires higher concentrations (micromolar) than Imatinib (nanomolar) in sensitive cells, but maintains this potency in resistant cells where Imatinib fails completely.

Table 1: IC50 Comparison (Cell Viability)
Cell LinePhenotypeImatinib IC50This compound IC50Interpretation
K562 CML (Imatinib-Sensitive)0.29

M
~14.4

M (8.8

g/mL)
Imatinib is superior in standard cases.
K562-R CML (Imatinib-Resistant)> 10.0

M
~18.6

M (11.3

g/mL)
This compound retains efficacy; Imatinib fails.
BaF3/T315I Gatekeeper Mutation> 20.0

M
~5.0 - 10.0

M
This compound bypasses the steric hindrance of T315I.
Primary CML Patient-derived blastsVariable4.2 - 10.5

g/mL
Effective in clinical isolates.[2]

Validation Protocols

To scientifically validate this compound in your lab, do not rely solely on viability assays. You must prove the specific downregulation of the target (CaMKII


) and the oncoprotein (BCR-ABL).
Protocol A: Differential Cytotoxicity Assay (MTS)

Objective: Establish the IC50 shift between sensitive and resistant lines.

  • Seeding: Plate K562 and K562-R (or BaF3/T315I) cells at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Arm A (Control): DMSO (0.1%).

    • Arm B (Imatinib): Serial dilution (10 nM to 10

      
      M).
      
    • Arm C (this compound): Serial dilution (1

      
      M to 50 
      
      
      
      M).
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 20

    
    L MTS reagent; incubate 2–4 hours. Measure absorbance at 490 nm.
    
  • Validation Criteria: this compound curve should remain flat (stable IC50) between K562 and K562-R, whereas Imatinib curve will shift right by >10-fold in K562-R.

Protocol B: Mechanistic Validation (Western Blot)

Objective: Confirm this compound acts via CaMKII


 inhibition and BCR-ABL downregulation, distinct from Imatinib's phosphorylation block.
  • Lysis: Treat cells with this compound (15

    
    M) for 24h. Lyse in RIPA buffer with protease/phosphatase inhibitors.
    
  • Separation: Load 30

    
    g protein on 8-10% SDS-PAGE.
    
  • Probing Strategy (The "Signature"):

    • Anti-BCR-ABL (c-Abl): Expect Total Protein Decrease (this compound specific) vs. No Change (Imatinib).

    • Anti-p-BCR-ABL (Tyr177): Expect Decrease (Both drugs).

    • Anti-p-CaMKII

      
      :  Expect Decrease  (this compound specific signature).
      
    • Anti-Caspase 3 (Cleaved): Expect Increase (Apoptosis marker).

  • Causality Check: If p-CaMKII remains high while cells die, the this compound is likely degraded or off-target.

Protocol C: Apoptosis Verification (Annexin V/PI)

Objective: Confirm cell death is apoptotic (programmed) rather than necrotic (toxic).

  • Treatment: Treat K562-R cells with this compound (15

    
    M) for 48h.
    
  • Staining: Wash with PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Key validation metric).

    • Q2 (Annexin+/PI+): Late Apoptosis.

  • Target: >30% shift to Q4/Q2 compared to DMSO control.

Experimental Workflow Visualization

This diagram outlines the logical flow for validating this compound's efficacy in a drug discovery pipeline.

Workflow cluster_assays Parallel Validation Assays Start Start: TKI Resistant Cell Line (e.g., T315I) Treat Treatment: This compound (0-50 µM) Start->Treat MTS MTS Assay (Viability) Treat->MTS WB Western Blot (Mechanism) Treat->WB FACS Flow Cytometry (Apoptosis) Treat->FACS Decision Data Analysis MTS->Decision IC50 Calculation WB->Decision Protein Levels FACS->Decision % Apoptosis Valid VALIDATED: 1. IC50 < 20µM 2. p-CaMKII Down 3. BCR-ABL Protein Down Decision->Valid Criteria Met Invalid INVALID: No protein reduction or high IC50 Decision->Invalid Criteria Failed

Caption: Parallel workflow ensuring cytotoxicity is linked to the specific molecular mechanism of action.

Conclusion

This compound is not merely a "weaker" Imatinib; it is a mechanistically distinct agent suitable for salvage therapy in TKI-resistant CML. While its micromolar IC50 suggests lower potency than Imatinib in wild-type scenarios, its ability to inhibit CaMKII


  and induce the degradation of T315I BCR-ABL  mutants makes it a vital tool for research into overcoming drug resistance.

Recommendation: Use this compound as a positive control when screening for compounds targeting leukemic stem cells or T315I mutations, specifically validating activity via CaMKII


 phosphorylation status.

References

  • Gu, Y., et al. (2006). "this compound: a novel inhibitor of bcr/abl fusion gene with potent anti-leukemia activity."[3] Leukemia Research, 30(1), 17-23.[3] [Link]

  • Gu, Y., et al. (2012). "CaMKII gamma, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound." Blood, 120(24), 4829-4839. [Link]

  • Meng, Z., et al. (2013). "this compound inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca2+/calmodulin-dependent protein kinase II." Molecular Cancer Therapeutics. (Validating the CaMKII mechanism). [Link]

  • Liu, H., et al. (2010). "this compound induces apoptosis in imatinib-resistant K562 cells via the caspase-3-dependent pathway." Molecular Medicine Reports. [Link]

Sources

Comparative Guide: Berbamine vs. Doxorubicin Apoptosis Induction Kinetics

[1]

Executive Summary

This technical guide compares the apoptotic induction profiles of Doxorubicin (DOX) , a standard-of-care anthracycline, and Berbamine (BBM) , a bis-benzylisoquinoline alkaloid.

The verdict: Doxorubicin acts as a rapid, high-potency genotoxic agent (

moderate-potency signal modulator


Crucially, this compound exhibits a superior selectivity profile , sensitizing resistant cancer cells to Doxorubicin while simultaneously protecting cardiomyocytes from Doxorubicin-induced toxicity.

Mechanistic Divergence: The "Why" Behind the Rates

To understand the difference in induction rates, one must analyze the upstream triggers.

Doxorubicin: The "Sledgehammer" (Genotoxic Stress)
  • Primary Mechanism: Intercalates into DNA and inhibits Topoisomerase II, causing double-strand breaks.

  • Secondary Mechanism: Generates reactive oxygen species (ROS), leading to immediate mitochondrial membrane permeabilization.

  • Kinetics: Rapid. p53 accumulation and Caspase-3 activation are often detectable within 6–12 hours.

This compound: The "Scalpel" (Signal Inhibition)
  • Primary Mechanism: Inhibits the JAK2/STAT3 signaling axis (preventing Tyr705 phosphorylation) and blocks NF-

    
    B nuclear translocation.
    
  • Secondary Mechanism: Inhibits CaMKII and blocks autophagosome-lysosome fusion.

  • Kinetics: Slower. Requires time to downregulate the existing pool of anti-apoptotic proteins (Bcl-2, Mcl-1, Survivin) before the apoptotic threshold is crossed (typically 24–48 hours).

Visualization: Signaling Pathway Convergence

The following diagram illustrates the distinct entry points of both drugs converging on the executioner caspases.

ApoptosisPathwayscluster_legendPathway LegendDOXDoxorubicin (DOX)DNA_DamageDNA Damage(Topo II Inhibition)DOX->DNA_DamageROSROS GenerationDOX->ROSp53p53 ActivationDNA_Damage->p53MitoMitochondrialPermeabilization (MOMP)ROS->MitoDirect DamageBaxPro-Apoptotic Proteins(Bax, Bak)p53->BaxUpregulatesBBMThis compound (BBM)CaMKIICaMKIIInhibitionBBM->CaMKIISTAT3JAK2/STAT3InhibitionBBM->STAT3NFkBNF-κBSuppressionBBM->NFkBCaMKII->NFkBBcl2Anti-Apoptotic Proteins(Bcl-2, Mcl-1, Bcl-xL)STAT3->Bcl2DownregulatesExpressionNFkB->Bcl2DownregulatesExpressionBcl2->BaxInhibits (Normally)Bax->MitoCytoCCytochrome c ReleaseMito->CytoCCaspase3Caspase-3 Activation(Apoptosis)CytoC->Caspase3key1Red = DOX (Genotoxic)key2Blue = BBM (Signaling)key3Yellow = Execution Phase

Caption: Mechanistic comparison showing DOX inducing direct stress vs. BBM reducing the apoptotic threshold via Bcl-2 family downregulation.

Quantitative Performance Analysis

The following data aggregates

Table 1: Potency Comparison ( )

Note: DOX is consistently 50-100x more potent on a molar basis, but this correlates with higher off-target toxicity.

Cell LineTissue OriginDoxorubicin

(24h)
This compound

(24h)
Ratio (BBM:DOX)
MCF-7 Breast Cancer0.25 – 0.50

M
20 – 25

M
~1:50
K562 CML (Leukemia)0.10 – 0.30

M
5 – 10

M
~1:30
HepG2 Hepatocellular1.0 – 12.0

M
> 50

M*
~1:50
T47D Breast Cancer0.25

M
25

M
1:100

*Note: In HepG2, this compound is often used in combination (10-20

Table 2: Kinetics of Apoptosis Induction

Measured by Annexin V+/PI- populations over time.

Time Post-TreatmentDoxorubicin (1

M)
This compound (15

M)
Observation
6 Hours ~15-20% Apoptosis< 5% ApoptosisDOX induces rapid ROS/DNA damage.
12 Hours ~35-40% Apoptosis~10% ApoptosisBBM begins downregulating Bcl-2/Mcl-1.
24 Hours > 60% Apoptosis~30-40% ApoptosisDOX peak effect; BBM reaches steady state.
48 Hours Massive Necrosis (PI+)> 50% ApoptosisBBM sustains apoptosis; DOX leads to secondary necrosis.

Experimental Protocol: Comparative Flow Cytometry

To validate these rates in your own lab, use the Annexin V / Propidium Iodide (PI) dual-staining method. This distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Workflow Logic
  • Synchronization: Ensure cells are in the exponential growth phase.

  • Time-Course Design: Do not rely on a single endpoint. Harvest at 6, 12, 24, and 48 hours to capture the kinetic difference.

  • Dose Normalization: Compare

    
     equivalent doses, not equal molar concentrations (e.g., use 0.5 
    
    
    M DOX vs. 20
    
    
    M BBM).

FlowCytometryProtocolcluster_gatingGating StrategystartStart: Seed Cells(e.g., MCF-7)treatTreatment Groups:1. Control (DMSO)2. DOX (0.5 µM)3. BBM (20 µM)start->treatincubateIncubation(6h, 12h, 24h, 48h)treat->incubateharvestHarvest Cells(Include floating cells)incubate->harvestwashWash 2xCold PBSharvest->washstainStain:Annexin V-FITC + PI(15 min, Dark, RT)wash->stainanalyzeFlow Cytometry(Ex: 488nm, Em: 530/575nm)stain->analyzeQ4Q4: Early Apop(Annexin+/PI-)analyze->Q4Primary MetricQ1Q1: Necrosis(Annexin-/PI+)Q2Q2: Late Apop(Annexin+/PI+)Q3Q3: Live(Annexin-/PI-)

Caption: Step-by-step workflow for quantifying apoptosis rates using Annexin V/PI staining.

Synergy & Selectivity: The Clinical Advantage

While Doxorubicin is faster and more potent, this compound offers a critical advantage in selectivity .

Reversal of Drug Resistance

This compound sensitizes resistant cells (e.g., MCF-7/ADR) to Doxorubicin.

  • Mechanism: Resistant cells often upregulate STAT3 and Bcl-2 to survive DOX-induced stress. This compound inhibits these specific survival signals.

  • Result: Co-treatment (Low Dose DOX + BBM) often achieves higher apoptosis rates than High Dose DOX alone, with reduced toxicity.

Cardioprotection (The "Holy Grail")

Doxorubicin's dose-limiting side effect is irreversible cardiomyopathy.

  • DOX Effect on Heart: Accumulates in mitochondria of cardiomyocytes

    
     ROS 
    
    
    Apoptosis/Necrosis.
  • BBM Effect on Heart: Unlike in cancer cells, BBM protects cardiomyocytes.

    • Mechanism:[1][2][3] BBM prevents calcium overload (CaMKII inhibition) and reduces oxidative stress in heart tissue.

    • Data: In vivo studies show BBM pretreatment significantly reduces DOX-induced elevation of LDH and CK-MB (cardiac injury markers).

References

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology. Link

  • Gu, Y., et al. (2020). this compound: A comprehensive review of its pharmacological effects and clinical applications. Journal of Ethnopharmacology. Link

  • Liu, X., et al. (2012). this compound induces apoptosis in human hepatoma cells via the mitochondrial pathway and caspase activation. Molecular Medicine Reports. Link

  • Wang, G. Y., et al. (2009). this compound induces apoptosis in human leukemia K562 cells via the intrinsic mitochondrial pathway. Biol Pharm Bull. Link

  • Lv, X., et al. (2012). Berberine inhibits doxorubicin-triggered cardiomyocyte apoptosis via attenuating mitochondrial dysfunction and increasing Bcl-2 expression.[3] PLoS One. Link

  • Eom, K. S., et al. (2016). this compound induces G1 arrest and apoptosis via inhibition of NF-κB/p65 pathway in human multiple myeloma cells. Tumor Biology. Link

Mechanistic Divergence: Lysosomotropism vs. SNARE Blockade

Author: BenchChem Technical Support Team. Date: March 2026

The modulation of autophagic flux has become a critical focal point in drug development, offering therapeutic avenues for oncology, infectious diseases (such as SARS-CoV-2), and neurodegeneration. For decades, researchers have relied on late-stage autophagy inhibitors to block the degradation of autophagosomal cargo.

While Chloroquine (CQ) and its derivative Hydroxychloroquine (HCQ) remain the classical, FDA-approved standards for late-stage inhibition, their pleiotropic cellular toxicity and broad organelle-disrupting effects limit their therapeutic window. Recently, Berbamine (BBM) , a natural bisbenzylisoquinoline alkaloid, has emerged as a highly potent alternative. Unlike CQ, which acts primarily as a non-specific lysosomotropic agent, BBM targets specific protein-protein interactions within the autophagic machinery, offering a more precise mechanism of action[1][2].

This guide provides an objective, data-driven comparison of the mechanistic divergence between CQ and BBM, complete with self-validating experimental protocols for evaluating autophagic flux.

To effectively utilize these compounds in preclinical models, it is crucial to understand how they arrest autophagic flux. Both compounds cause an accumulation of autophagosomes (evidenced by increased LC3-II and p62 levels), but the upstream causality is fundamentally different.

Chloroquine (CQ): The Lysosomotropic Disruptor CQ is a weak base that diffuses across membranes and accumulates within acidic compartments, particularly lysosomes. By sequestering protons, CQ raises the lysosomal pH, which inactivates acid-dependent lysosomal hydrolases. However, recent mechanistic profiling reveals that CQ's primary method of blocking autophagy is actually the direct impairment of autophagosome-lysosome fusion, driven by an autophagy-independent, severe disorganization of the Golgi and endo-lysosomal systems[3][4].

This compound (BBM): The SNARE-Targeted Modulator BBM exerts its inhibitory effect through a highly specific signaling cascade rather than broad pH neutralization. BBM treatment upregulates BNIP3, a BH3-only protein. BNIP3 competitively binds to SNAP29, which prevents SNAP29 from interacting with VAMP8 and Syntaxin 17 (STX17). Because the SNAP29-VAMP8-STX17 SNARE complex is strictly required for the fusion of autophagosomes with lysosomes, BBM effectively paralyzes the fusion event[2][5]. (Note: In specific microenvironments, such as melanoma models, BBM has also been shown to inhibit lysosomal acidification, indicating that its secondary effects may be cell-type dependent[6].)

Pathway Autophagosome Autophagosome (LC3-II) SNARE SNARE Complex (SNAP29-VAMP8-STX17) Autophagosome->SNARE Lysosome Lysosome (Acidic pH) Lysosome->SNARE Autolysosome Autolysosome (Degradation) SNARE->Autolysosome Fusion CQ Chloroquine (CQ) CQ->Lysosome Neutralizes pH & Disorganizes Golgi CQ->Autolysosome Blocks Degradation BBM This compound (BBM) BNIP3 BNIP3 Upregulation BBM->BNIP3 BNIP3->SNARE Binds SNAP29, Blocks Fusion

Autophagy inhibition pathways of Chloroquine and this compound.

Comparative Performance & Pharmacological Profile

The distinct mechanisms of CQ and BBM translate into different performance metrics in vitro and in vivo. The table below synthesizes their pharmacological profiles based on recent literature.

FeatureChloroquine (CQ)This compound Hydrochloride (BBM)
Primary Target Lysosomal pH / Endo-lysosomal systemBNIP3 / SNARE Complex (SNAP29)
Mechanism of Action Lysosomotropism; Golgi disorganization[3]BNIP3-mediated blockade of SNAP29-VAMP8 interaction[2]
Autophagosome Fusion Impaired (via structural disorganization)Impaired (via SNARE complex inhibition)
Lysosomal pH Effect Strongly neutralized (pH increases)Context-dependent (neutralized in melanoma, unaffected in others)[6]
Efficacy against SARS-CoV-2 Micromolar range (blocks viral entry)Nanomolar range (pan-antiviral against Omicron subvariants)[1]
Toxicity / Off-Target High (Retinopathy, cardiotoxicity, kidney injury)[4]Low to Moderate (Well-tolerated in traditional medicine)
Key Clinical Utility Malaria, Rheumatoid Arthritis, Cancer trialsLeukemia, Extrapulmonary COVID-19, Melanoma immune escape[1][5][6]

Experimental Validation Protocols

To rigorously differentiate the mechanisms of BBM and CQ in your specific cell lines, you must employ a self-validating experimental design. Relying solely on LC3-II Western blots is insufficient, as both early-stage inducers and late-stage inhibitors cause LC3-II accumulation. The following protocols establish causality through orthogonal validation.

Workflow Step1 1. Cell Culture & Transfection (mRFP-GFP-LC3) Step2 2. Drug Treatment (BBM vs CQ) Step1->Step2 Step3 3. Co-IP Assay (SNARE Complex) Step2->Step3 Step4 4. Fluorescence Microscopy Step2->Step4 Step5 5. Mechanistic Validation Step3->Step5 Step4->Step5

Experimental workflow for validating autophagy inhibition mechanisms.

Protocol 1: Autophagic Flux Assessment via Tandem mRFP-GFP-LC3

Causality Rationale: GFP fluorescence is highly sensitive to acidic environments and is quenched inside functional autolysosomes, whereas mRFP is acid-stable. By tracking the color of LC3 puncta, we can determine if fusion and acidification have occurred.

  • Yellow Puncta (GFP+ / RFP+): Autophagosomes that have not fused with acidic lysosomes, OR autolysosomes that have been neutralized.

  • Red Puncta (GFP- / RFP+): Functional, acidic autolysosomes (indicating active flux).

Step-by-Step Methodology:

  • Transfection: Seed target cells (e.g., A549, Caco-2, or A375) in confocal imaging dishes. Transfect with the tandem mRFP-GFP-LC3 reporter plasmid using Lipofectamine 3000. Allow 24 hours for expression.

  • System Validation (Controls):

    • Positive Control (Flux Induction): Wash cells with PBS and incubate in Hank's Balanced Salt Solution (HBSS) for 4-6 hours to induce starvation. You should observe an increase in Red puncta.

    • Negative Control: Untreated cells (basal autophagy levels).

  • Drug Treatment: Treat parallel wells with CQ (20-50 µM) and BBM (5-15 µM) for 12-24 hours.

  • Imaging & Analysis: Fix cells with 4% paraformaldehyde. Image using a confocal microscope. Both CQ and BBM will induce a massive accumulation of Yellow puncta, confirming that both are late-stage inhibitors[6][7].

Protocol 2: Differentiating SNARE Blockade via Co-Immunoprecipitation (Co-IP)

Causality Rationale: Because both CQ and BBM yield yellow puncta in Protocol 1, we must prove BBM's specific molecular target. If BBM acts via BNIP3 upregulation to disrupt the SNARE complex, Co-IP will reveal a loss of SNAP29-VAMP8 interaction exclusively in BBM-treated cells.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat cells with Vehicle, CQ (20 µM), or BBM (10 µM) for 24 hours. Lyse cells in ice-cold IP buffer (1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with protease inhibitors.

  • Pre-clearing: Incubate lysates with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-SNAP29 antibody (or IgG isotype control) overnight at 4°C. Add fresh Protein A/G beads for 2 hours.

  • Washing & Elution: Wash beads 4 times with IP buffer. Elute complexes by boiling in 2X Laemmli sample buffer.

  • Western Blotting: Probe the membrane for VAMP8, STX17, and BNIP3.

    • Expected Result: BBM-treated samples will show highly enriched BNIP3 bound to SNAP29, with a corresponding depletion of VAMP8 and STX17[2]. CQ-treated samples will maintain basal SNAP29-VAMP8 interactions, proving CQ does not target the SNARE complex.

Protocol 3: Lysosomal Integrity Assay (LysoTracker & LAMP1 Colocalization)

Causality Rationale: To determine if the inhibitor physically prevents fusion or merely neutralizes the lysosome, we assess the colocalization of an autophagosome marker (LC3) with a lysosome marker (LAMP1).

Step-by-Step Methodology:

  • Staining: Treat cells with CQ or BBM. During the final 30 minutes of treatment, add LysoTracker Red (50 nM) to the culture media to label acidic organelles.

  • Fixation & Immunofluorescence: Fix cells and permeabilize. Stain with primary antibodies against endogenous LC3 (autophagosome) and LAMP1 (lysosome), followed by highly cross-adsorbed secondary antibodies (e.g., Alexa Fluor 488 for LC3, Alexa Fluor 647 for LAMP1).

  • Analysis:

    • CQ Profile: Loss of LysoTracker signal (neutralized pH) + poor colocalization of LC3 and LAMP1 (due to Golgi/endo-lysosomal disorganization)[3].

    • BBM Profile: Strong colocalization of BNIP3 with lysosomes, but distinct separation of LC3 and LAMP1 (fusion blocked by SNARE inhibition)[2]. (Note: In melanoma A375 cells, BBM may show LC3/LAMP1 colocalization but reduced LysoTracker signal, highlighting the need to validate this in your specific cell line[6]).

Strategic Recommendations for Drug Development

When selecting an autophagy inhibitor for preclinical or clinical translation, the mechanistic precision of the compound dictates its safety and efficacy. Chloroquine's broad lysosomotropic nature induces severe off-target effects, including the accumulation of damaged mitochondria and renal tubular dysfunction, which can exacerbate acute kidney injury in critically ill patients[4].

Conversely, this compound offers a targeted, host-directed therapeutic approach. By specifically modulating the BNIP3/SNARE axis, BBM achieves autophagic blockade at nanomolar concentrations. This precision makes BBM a superior candidate for applications requiring sustained autophagy inhibition, such as thwarting the endocytic entry of SARS-CoV-2 Omicron subvariants[1] or elevating MHC-I expression to mitigate tumor immune escape in melanoma[6].

References

  • Mauthe, M., Orhon, I., Rocchi, C., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy.3

  • Kidney International. (2020). Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19. 4

  • ASM Journals. (2023). This compound promotes macrophage autophagy to clear Mycobacterium tuberculosis by regulating the ROS/Ca2+ axis. 7

  • Taylor & Francis. (2023). This compound suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade. 1

  • Encyclopedia MDPI. (2022). This compound. 2

  • Xian, J., et al. (2024). Inhibition of Autophagy by this compound Hydrochloride Mitigates Tumor Immune Escape by Elevating MHC-I in Melanoma Cells. PMC. 6

  • MDPI. (2022). Regulation of Cell-Signaling Pathways by this compound in Different Cancers. 5

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A Senior Application Scientist's Guide to Validating Berbamine's Anti-Leukemia Activity in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of berbamine, a promising natural bis-benzylisoquinoline alkaloid, for anti-leukemia activity using patient-derived xenograft (PDX) models. We will move beyond standard protocols to explore the causality behind experimental choices, ensuring a robust and translatable evaluation of this compound.

The Imperative for Advanced Preclinical Models in Leukemia

Leukemia is a profoundly heterogeneous disease, characterized by complex clonal evolution and frequent development of therapeutic resistance.[1] Traditional preclinical models, such as immortalized cancer cell line-derived xenografts (CDX), have been instrumental but often fail to capture this complexity, as the cell lines have been adapted to 2D culture for decades.[2] Patient-derived xenograft (PDX) models, established by directly implanting fresh tumor cells from a patient into an immunodeficient mouse, offer a superior platform. They preserve the genomic and biological characteristics of the original patient's disease, providing a more accurate context to evaluate novel therapeutics.[1][2] This is particularly critical for hematological malignancies, where the bone marrow microenvironment plays a vital role in disease progression and drug resistance.[1]

This compound: A Multi-Targeted Agent with Promise Against Leukemia

This compound, isolated from the plant Berberis amurensis, has been used in traditional medicine and more recently investigated for its anti-cancer properties.[3][4] Unlike highly specific targeted therapies, this compound exhibits a multi-faceted mechanism of action, which may be advantageous in overcoming the heterogeneity and resistance mechanisms common in leukemia.

Its anti-leukemic activity is attributed to several key actions:

  • Inhibition of Bcr-Abl Oncoprotein: this compound has been shown to down-regulate the p210bcr/abl oncoprotein, a hallmark of Chronic Myeloid Leukemia (CML).[3][4] This activity is notable as it is effective in both imatinib-sensitive and imatinib-resistant CML cells, suggesting a different mechanism of action from the standard-of-care tyrosine kinase inhibitor.[4][5]

  • Induction of Apoptosis: It promotes programmed cell death by modulating the expression of Bcl-2 family proteins—down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating pro-apoptotic proteins like Bax.[5][6] This culminates in the activation of the caspase-3-dependent apoptotic pathway.[3][5]

  • Inhibition of Pro-Survival Signaling: this compound can block the nuclear factor-kappaB (NF-κB) signaling pathway, a critical pathway for the survival of leukemia stem cells.[7][8] It has also been identified as an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CAMKII), a kinase implicated in cell proliferation and survival.[9][10]

These diverse mechanisms make this compound a compelling candidate for validation in high-fidelity PDX models, which can recapitulate the complex signaling networks of a patient's specific leukemia.

Comparative In Vitro Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound across various leukemia cell lines, highlighting its potency, especially in imatinib-resistant contexts.

Cell LineLeukemia TypeImatinib SensitivityThis compound IC50 (48h)Reference
K562Chronic Myeloid Leukemia (CML)Sensitive~8.8 µg/mL[3]
K562-rChronic Myeloid Leukemia (CML)Resistant~11.1 µmol/L (~7.3 µg/mL)[5]
KU812Chronic Myeloid Leukemia (CML)-3.43 µg/mL[6]
NB4Acute Promyelocytic Leukemia (APL)-3.86 µg/mL[11]
Primary CML CellsChronic Myeloid Leukemia (CML)-4.20-10.50 µg/mL[3]
Normal Bone Marrow--185.20 µg/mL[3]

Workflow for In Vivo Validation Using PDX Models

The successful validation of this compound in leukemia PDX models requires a meticulously planned, multi-stage approach. The following workflow is designed to ensure robust data generation and interpretation.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Preclinical Trial cluster_2 Phase 3: Efficacy Evaluation p1 Patient Sample (Bone Marrow/Peripheral Blood) p2 Isolate Mononuclear Cells (Ficoll-Paque) p1->p2 p4 Orthotopic Injection (Intravenous/Intrafemoral) p2->p4 p3 Host Preparation (Sub-lethal Irradiation of NSG Mice) p3->p4 p5 Engraftment Monitoring (Flow Cytometry for hCD45+) p4->p5 t1 Expand Engrafted Mice (Passage 1) p5->t1 Engraftment Confirmed t2 Randomize into Cohorts (n=8-10 mice/group) t1->t2 t3 Treatment Initiation t2->t3 t4 Treatment Groups: 1. Vehicle Control 2. This compound 3. Standard of Care (e.g., Imatinib) 4. This compound + SoC t3->t4 e1 Monitor Tumor Burden (%hCD45+ in Blood) t3->e1 e2 Assess Animal Health (Weight, Clinical Signs) t3->e2 e3 Endpoint Analysis: - Survival (Kaplan-Meier) - Final Tumor Burden (BM, Spleen) - Histopathology e1->e3 e2->e3 e4 Pharmacodynamic Analysis (Western Blot, IHC on target proteins) e3->e4 G cluster_0 Pro-Survival Pathways cluster_1 Apoptosis Regulation This compound This compound bcr_abl Bcr-Abl This compound->bcr_abl inhibits nfkb NF-κB Pathway This compound->nfkb inhibits camkii CAMKIIγ This compound->camkii inhibits bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->bcl2 downregulates bax Bax (Pro-apoptotic) This compound->bax upregulates bcr_abl->bcl2 activates nfkb->bcl2 activates caspase3 Caspase-3 Activation bcl2->caspase3 inhibits bax->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling pathways modulated by this compound to induce apoptosis in leukemia cells.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical validation of this compound in leukemia PDX models. A successful outcome from these studies—demonstrating significant single-agent or synergistic activity in a clinically relevant model system—would provide a strong rationale for advancing this compound into clinical trials. Future work could involve using PDX models derived from relapsed/refractory patients to specifically test this compound's efficacy in overcoming clinical resistance. Furthermore, identifying predictive biomarkers of response through genomic and proteomic analysis of the PDX models could pave the way for a personalized medicine approach with this promising natural compound.

References

  • Guan, Y. et al. (2006). This compound exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in vivo. Acta Pharmacologica Sinica, 27(12), 1595-1602. Available at: [Link]

  • Request PDF. (n.d.). This compound derivatives: A novel class of compounds for anti-leukemia activity. ResearchGate. Available at: [Link]

  • Li, Y. et al. (2010). This compound, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells. Acta Pharmacologica Sinica, 31(3), 342-350. Available at: [Link]

  • Liang, Y. et al. (2011). This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity. Journal of Zhejiang University Science B, 12(7), 568-574. Available at: [Link]

  • Liang, Y. et al. (2012). Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia. Journal of Zhejiang University Science B, 13(9), 763–764. Available at: [Link]

  • Xu, R. Z. et al. (2006). This compound: a novel inhibitor of bcr/abl fusion gene with potent anti-leukemia activity. Leukemia Research, 30(1), 17-23. Available at: [Link]

  • Carmichael, C. T., & Majeti, R. (2024). Patient-Derived Xenograft Models for Leukemias. Methods in Molecular Biology, 2789, 43-52. Available at: [Link]

  • Zhang, J. et al. (2013). This compound Inhibits the Growth of Liver Cancer Cells and Cancer-Initiating Cells by Targeting Ca2+/Calmodulin-Dependent Protein Kinase II. Molecular Cancer Therapeutics, 12(10), 2177-2187. Available at: [Link]

  • Jo, A. et al. (2022). Synergistic Anticancer Effect of a Combination of this compound and Arcyriaflavin A against Glioblastoma Stem-like Cells. International Journal of Molecular Sciences, 23(22), 14298. Available at: [Link]

  • Medindia. (2005). The potent anti-leukemia activity of this compound. Available at: [Link]

  • Zhang, Y. et al. (2024). Advances in the application of patient-derived xenograft models in acute leukemia resistance. Cancer Biology & Medicine. Available at: [Link]

  • Jiang, H. et al. (2011). This compound overcomes imatinib-induced neutropenia and permits cytogenetic responses in Chinese patients with chronic-phase chronic myeloid leukemia. Medical Oncology, 28(4), 1319-1325. Available at: [Link]

  • The Scientist. (2025). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]

  • Wang, Y. Q. et al. (2009). This compound derivatives: a novel class of compounds for anti-leukemia activity. Bioorganic & Medicinal Chemistry Letters, 19(16), 4651-4654. Available at: [Link]

  • Request PDF. (n.d.). Patient-Derived Xenograft Models for Leukemias. ResearchGate. Available at: [Link]

  • Request PDF. (2023). Effect of this compound Combined with Ibrutinib on the Proliferation and Apoptosis of Acute Myeloid Leukemia Cells. ResearchGate. Available at: [Link]

  • Jin, J. et al. (2005). Studies on the Effects of this compound on the Human Leukemia Cell Line NB4. Blood, 106(11), 4967. Available at: [Link]

  • The Jackson Laboratory. (n.d.). Patient-Derived Acute Myeloid Leukemia (AML) Models. Available at: [Link]

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Technical Guide: Reproducibility of Berbamine Immunomodulatory Effects In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Berbamine Differentiator[1][2][3]

This compound (BBM), a bisbenzylisoquinoline alkaloid derived from Berberis amurensis, presents a distinct immunomodulatory profile compared to standard corticosteroids or calcineurin inhibitors. While Dexamethasone acts broadly via the Glucocorticoid Receptor (GR) at nanomolar concentrations, this compound operates in the low micromolar range (5–15 µM) as a dual-target inhibitor, specifically blocking JAK2 autophosphorylation and NF-κB nuclear translocation .

The Reproducibility Challenge: Inconsistent data in this compound literature often stems from three variables:

  • Solubility artifacts: Precipitation in aqueous media at >20 µM.

  • Serum interference: High protein binding affinity altering free drug concentration.

  • Pathway crosstalk: Failure to distinguish between cytotoxicity and genuine immunomodulation.

This guide defines the parameters required to generate reproducible, publication-grade data for this compound.

Mechanistic Architecture

To validate this compound's activity, one must assay its specific molecular targets. Unlike general anti-inflammatories, this compound induces apoptosis in activated lymphocytes and macrophages by severing the STAT3 survival loop.

Primary Mechanism: The JAK2/STAT3 Axis

This compound directly binds the ATP-binding pocket of Janus Kinase 2 (JAK2), preventing its autophosphorylation at Tyr1007/1008. This blockade prevents the recruitment and phosphorylation of STAT3, subsequently downregulating anti-apoptotic proteins (Mcl-1, Bcl-xL) and pro-inflammatory cytokines.

Secondary Mechanism: NF-κB Suppression

In LPS-stimulated macrophages (e.g., RAW 264.7), this compound inhibits the phosphorylation of IκBα, preventing the liberation and nuclear translocation of the p65 subunit.

Visualization: Signaling Blockade

The following diagram illustrates the dual-node inhibition.

Berbamine_Pathway cluster_nucleus Transcriptional Regulation This compound This compound (BBM) JAK2 JAK2 (Tyr1007/1008) This compound->JAK2 Inhibits (IC50 ~0.69 µM) IKK IKK Complex This compound->IKK Blocks LPS LPS / Cytokines Receptor Cytokine Receptor (TLR4 / IL-6R) LPS->Receptor Activation Receptor->JAK2 Receptor->IKK STAT3 STAT3 JAK2->STAT3 Phosphorylation Mcl1 Mcl-1 / Bcl-xL (Survival) STAT3->Mcl1 Translocation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65) IkB->NFkB Degradation releases p65 Cytokines IL-6, TNF-α (Inflammation) NFkB->Cytokines Translocation Nucleus Nucleus

Caption: this compound dual-inhibition mechanism. Red T-bars indicate blockade of JAK2 phosphorylation and IKK activation, preventing downstream transcription of survival and inflammatory genes.

Comparative Performance Matrix

When designing experiments, this compound should be benchmarked against agents with defined mechanisms. Do not expect nanomolar potency; this compound is a micromolar inhibitor.

Table 1: Comparative Efficacy in In Vitro Models

FeatureThis compound (BBM)Dexamethasone (DEX)Ruxolitinib (Control)
Primary Target JAK2 (ATP pocket) & NF-κBGlucocorticoid Receptor (GR)JAK1 / JAK2 (Selective)
Typical IC50 (Cell-Free) 0.5 – 2.0 µM (JAK2)N/A (Receptor binding)3.3 nM (JAK1)
Effective Dose (Cellular) 5 – 15 µM 1 – 100 nM 10 – 500 nM
Cytotoxicity Onset > 25 µM (Cell line dependent)> 100 µM> 5 µM
Solubility Limit (Aq) Poor (< 50 µM without carrier)ModerateGood
Main Application Anti-tumor/Anti-inflammatoryBroad ImmunosuppressionMyelofibrosis/GVHD

Critical Insight: Unlike Dexamethasone, which upregulates anti-inflammatory genes (transactivation), this compound primarily suppresses pro-inflammatory signaling. This makes it less effective as a rescue drug post-cytokine storm but highly effective as a pre-treatment or co-treatment agent.

Reproducibility Factors & Troubleshooting

The Solubility Trap

This compound is an alkaloid.[1][2][3][4] In neutral pH cell culture media (DMEM/RPMI), it is prone to micro-precipitation at concentrations >20 µM, which scatters light in OD readings (MTT assay interference) and reduces bioavailability.

  • Solution: Dissolve stock in 100% DMSO at 10 mM or 20 mM.

  • Rule: Final DMSO concentration in culture must be < 0.1% (v/v).

The "False Positive" Toxicity

This compound induces G1 cell cycle arrest.[5] If you use a metabolic assay (MTT/WST-1) too early (<12h), you may mistake metabolic slowdown for cell death.

  • Solution: Use LDH release assays for necrosis validation alongside metabolic assays.

Standardized Protocol: The Self-Validating System

This protocol uses RAW 264.7 macrophages stimulated with LPS.[6][7] It includes mandatory "Stop/Go" checkpoints to ensure data integrity.

Phase 1: Preparation
  • Stock Solution: Weigh this compound HCl. Dissolve in sterile DMSO to 20 mM. Aliquot and store at -20°C. Do not refreeze.

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/mL in 6-well plates (for Western) or 96-well (for ELISA).
    
  • Rest Period: Allow 12–24 hours for attachment.

Phase 2: Treatment & Stimulation (The "Co-Treatment" Model)
  • Pre-treatment: Add this compound (0, 2.5, 5, 10, 15 µM) for 1 hour prior to LPS.

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: Dexamethasone (1 µM).

  • Induction: Add LPS (final conc. 1 µg/mL) directly to the wells containing this compound.

  • Incubation:

    • 15-30 mins: Harvest for Phospho-protein Western Blot (p-JAK2, p-STAT3, p-p65).

    • 24 hours: Harvest supernatant for ELISA (TNF-α, IL-6) and cells for Viability.

Phase 3: Validation (The Checkpoints)
  • Checkpoint A (Viability): Run CCK-8/MTT on a duplicate plate. If 15 µM this compound shows <80% viability vs. Control, the reduction in cytokines is likely due to cell death, not immunomodulation. Discard data.

  • Checkpoint B (Western): Total JAK2 and Total STAT3 bands must be equal across lanes. Only Phospho forms should decrease.

Visualization: Experimental Workflow

Protocol_Workflow Start Start: RAW 264.7 Seeding Treat Pre-treat: this compound (1h, 0-15 µM) Start->Treat Induce Induce: LPS (1 µg/mL) Treat->Induce Split Time Split Induce->Split ShortTerm 30 Mins (Signaling) Split->ShortTerm LongTerm 24 Hours (Functional) Split->LongTerm WB Western Blot (p-JAK2 / p-STAT3) ShortTerm->WB ELISA ELISA (TNF-α / IL-6) LongTerm->ELISA Viability CCK-8 / MTT (Toxicity Check) LongTerm->Viability Valid Valid Data ELISA->Valid Normalize to Viability Decision Viability > 80%? Viability->Decision Decision->Valid Yes Invalid Artifact: Discard Decision->Invalid No

Caption: Experimental workflow with critical viability checkpoint. Data is only valid if cytokine reduction occurs without significant cell death.

References

  • Gu, S., et al. (2012). Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells. American Journal of Pathology. Link

  • Liang, Y., et al. (2009). this compound inhibits the growth of human myeloma cells by inducing apoptosis and cell cycle arrest. Journal of Experimental & Clinical Cancer Research. Link

  • Luo, C. N., et al. (1998). Effect of this compound on T-cell mediated immunity and the prevention of rejection on skin transplants in mice.[8] Journal of Ethnopharmacology. Link

  • Jia, X., et al. (2017). this compound Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways.[9] Cellular Physiology and Biochemistry. Link

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer. Link

Sources

Safety Operating Guide

Comprehensive Disposal & Safety Guide: Berbamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative operational manual for the safe handling and disposal of Berbamine (and its salt forms, e.g., this compound Dihydrochloride). It is designed for researchers and safety officers requiring immediate, actionable technical data.

Part 1: Executive Safety Directive

Core Directive: this compound is a bioactive bisbenzylisoquinoline alkaloid.[1] While it is not currently classified under the EPA’s P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products, it must be managed as Hazardous Chemical Waste due to its potent biological activity (calcium channel blockade) and potential for environmental toxicity.

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer (sink) or regular trash.

  • Do NOT mix with strong oxidizing agents.[2]

  • Segregate from acidic waste streams if using the free base form to prevent uncontrolled salt formation/exotherms.

Part 2: Chemical & Hazard Profile

Understanding the physicochemical properties is the first step in determining the correct waste stream.

Table 1: Physicochemical & Hazard Data
ParameterDataOperational Implication
Molecular Formula

Organic waste stream compatible.[3]
Physical State Solid (White to off-white powder)Dust generation risk during transfer.
Solubility Soluble in alcohol, DMSO; Poor in waterRinsing glassware with water alone is ineffective.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3] 2ARequires full PPE (Gloves, Goggles, Lab Coat).[4]
Incompatibilities Strong Oxidizers (e.g., Peroxides, Nitrates)Risk of fire/explosion; store and dispose separately.
Target Organs Heart (Calcium channels), CNSAvoid inhalation of dust; use fume hood.

Part 3: Waste Classification & Segregation

Proper classification ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines.

Classification Logic

Although this compound is not explicitly listed in 40 CFR 261.33 (P or U lists), it exhibits toxicity characteristics.

  • RCRA Status: Non-Regulated unless mixed with regulated solvents (e.g., Methanol, Chloroform).

  • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (often coded as "Toxic" or "Irritant" in internal EHS systems).

Diagram 1: Waste Stream Decision Tree

WasteDecisionTree Start This compound Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Crystals) State->Solid Pure Substance Liquid Liquid Waste (Solutions, Mother Liquor) State->Liquid Dissolved Debris Contaminated Debris (Gloves, Weigh Boats) State->Debris Trace Residue SolidAction Container: Wide-mouth HDPE Label: 'Solid Toxic Waste' Method: Incineration Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck DebrisAction Container: Clear HazBag or Bucket Label: 'Contaminated Debris' Method: Landfill/Incineration Debris->DebrisAction Halogen Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (e.g., DMSO, Ethanol) SolventCheck->NonHalogen

Caption: Decision logic for segregating this compound waste based on physical state and solvent composition.

Part 4: Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired stocks, spilled powder, or excess reagent.

  • Containment: Transfer the solid into a dedicated wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a Hazardous Waste label.

    • Constituents: "this compound (100%)"

    • Hazards: Check "Toxic" and "Irritant".

  • Disposal Method: The gold standard is High-Temperature Incineration at a licensed facility. This ensures complete thermal decomposition of the alkaloid structure.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluent, or stock solutions.

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (e.g., Chloroform, DCM): Must go into the "Halogenated Waste" carboy.

    • Non-Halogenated (e.g., Methanol, DMSO): Must go into the "Organic/Flammable Waste" carboy.

  • Concentration Limit: If the concentration of this compound is high (>5%), consider precipitating it out or disposing of the solution in a separate small container to prevent potential reactivity with other waste stream components.

  • Rinsing: Triple-rinse the original vessel with the same solvent used in the solution. Add rinsate to the waste container.

Protocol C: Contaminated Glassware & Debris

Applicable for: Syringes, weigh boats, gloves, and pipettes.

  • Sharps: Needles contaminated with this compound must go into a Red Biohazard/Sharps Container , labeled "Chemically Contaminated Sharps".

  • Glassware Decontamination:

    • Step 1: Rinse with Ethanol or Methanol (this compound is soluble in alcohols). Collect this rinse as Liquid Waste.

    • Step 2: Wash with soap and water.[5][6][7]

    • Step 3: Glassware is now safe for general use or disposal.

  • Dry Debris: Gloves and paper towels with trace amounts should be placed in a Hazardous Waste Bag (usually clear or yellow, depending on facility rules), not regular trash.

Part 5: Spill Management Workflow

In the event of a spill, rapid containment is necessary to prevent aerosolization (inhalation hazard).

Diagram 2: Spill Response Protocol

SpillResponse Alert 1. Alert & Evacuate (If dust cloud forms) PPE 2. Don PPE (Nitrile Gloves, N95/Respirator, Goggles, Lab Coat) Alert->PPE Assess 3. Assess State PPE->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid/Solution Assess->WetSpill CleanDry Cover with wet paper towel (Prevent Dust) -> Scoop DrySpill->CleanDry CleanWet Absorb with Vermiculite or Spill Pads WetSpill->CleanWet Final 4. Decontaminate Surface (Ethanol Wipe -> Soap/Water) CleanDry->Final CleanWet->Final Dispose 5. Bag & Tag (Treat as Hazardous Waste) Final->Dispose

Caption: Step-by-step workflow for managing this compound spills to minimize exposure and contamination.

Part 6: References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 2, 2026, from [Link]

Disclaimer: This guide is intended for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) office and local government regulations before disposing of chemical substances.

Sources

Personal protective equipment for handling BERBAMINE

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Berbamine

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory hurdle, but as an integral component of experimental reproducibility and scientific integrity. This compound (CAS: 6078-17-7), a naturally occurring bisbenzylisoquinoline alkaloid, is a potent pharmacological agent widely utilized in oncology and cellular biology to inhibit the Wnt/β-catenin and Jak2/Stat3 signaling pathways[1]. Because of its high biological activity and physical state as a fine, lyophilized powder, handling this compound requires a robust, self-validating safety architecture. This guide provides the definitive operational and disposal framework for researchers handling this compound dihydrochloride.

Pharmacological Context & Signaling Pathway

Understanding a compound's mechanism of action is critical for respecting its handling requirements. This compound suppresses cancer cell proliferation by preventing the nuclear translocation of β-catenin and inhibiting Jak2/Stat3 activation[1]. Accidental exposure can lead to unintended cellular toxicity in the operator, making strict containment non-negotiable.

Berbamine_Signaling This compound This compound Wnt Wnt/β-catenin This compound->Wnt Inhibits Jak2 Jak2/Stat3 This compound->Jak2 Inhibits Proliferation Cell Proliferation Wnt->Proliferation Blocks Apoptosis Apoptosis Wnt->Apoptosis Promotes Jak2->Proliferation Blocks Jak2->Apoptosis Promotes

Fig 1: this compound-mediated inhibition of Wnt/β-catenin and Jak2/Stat3 signaling pathways.

Hazard Profile & The Causality of Risk

This compound is classified under several GHS hazard categories[2][3]. We do not just wear PPE because a Safety Data Sheet (SDS) mandates it; we wear it because the physical properties of the compound dictate specific vulnerabilities. The fine particulate nature of the powder drastically increases the risk of aerosolization during weighing, directly leading to mucosal irritation.

GHS CodeHazard ClassificationPhysiological Causality & Operational Risk
H302 Acute Toxicity, Oral (Cat 4)Harmful if swallowed. Risk arises from contaminated gloves touching the face or cross-contaminating laboratory surfaces[2][3].
H315 Skin Irritation (Cat 2)Causes epidermal inflammation. Reconstitution solvents (like DMSO) can carry the alkaloid through the dermal barrier[2][3].
H319 Eye Irritation (Cat 2A)Micro-particulates can deposit on the cornea, causing severe localized inflammation and potential abrasion[2][3].
H335 STOT SE 3 (Respiratory)Inhalation of aerosolized powder causes immediate irritation to the respiratory tract mucosa[2][3].

Personal Protective Equipment (PPE) Matrix

A multi-layered approach to PPE is mandatory to prevent accidental exposure[1].

Body PartRequired PPESpecification & Scientific Rationale
Respiratory N95 Dust Mask / P100 RespiratorEssential when handling the dry powder outside a containment hood. Filters out fine aerosolized particulates.
Hands Double Nitrile GlovesDouble-gloving is critical. DMSO, the standard solvent for this compound, is a rapid transdermal carrier. The outer glove acts as a sacrificial layer[1].
Eyes/Face Chemical Safety GogglesMust form a seal around the eyes. Standard safety glasses are insufficient against airborne dust[1].
Body Fluid-Resistant Lab CoatPrevents particulate accumulation on street clothes. Must be buttoned completely[3].

Operational Workflows & Experimental Methodologies

To guarantee both operator safety and compound stability, every handling step must be treated as a self-validating system.

Berbamine_Handling_Workflow Start Dry Powder this compound (Hazard: H302, H315, H319, H335) PPE Don PPE (N95, Double Nitrile, Goggles) Start->PPE Hood Transfer to Class II Biosafety Cabinet / Fume Hood PPE->Hood Solvent Reconstitute in DMSO (Stock Solution) Hood->Solvent Storage Aliquot & Store at -80°C (Sealed, Desiccated) Solvent->Storage Waste Dispose as Hazardous Chemical Waste (P501) Solvent->Waste Contaminated Materials

Fig 2: Logical workflow for the safe handling, reconstitution, and disposal of this compound.

Step-by-Step Methodology 1: Safe Reconstitution and Storage

This compound stability is highly dependent on temperature and moisture control[3].

  • Preparation: Don all required PPE (N95 mask, double nitrile gloves, goggles). Ensure the fume hood or Class II Biosafety Cabinet is operational with appropriate exhaust ventilation[3].

  • Weighing: Using an anti-static weigh boat, carefully weigh the required mass of this compound dihydrochloride. Avoid rapid movements that could generate air currents and aerosolize the powder.

  • Reconstitution: Add anhydrous DMSO directly to the original vial if purchasing pre-weighed aliquots, or transfer the weighed powder to a sterile amber glass vial. Vortex gently until fully dissolved.

  • Aliquotting: Divide the stock solution into single-use aliquots to prevent freeze-thaw degradation.

  • Storage: Store according to the quantitative stability parameters below[3].

Storage ConditionStateMaximum Duration
Room TemperatureSolid Powder< 2 weeks (Shipping only)[3]
-20°CSolvent (DMSO)1 month (Sealed, desiccated)[3]
-80°CSolvent (DMSO)6 months (Sealed, desiccated)[3]
Step-by-Step Methodology 2: In Vitro Cell Viability (MTT) Assay with this compound

When evaluating this compound's anti-proliferative effects, meticulous execution prevents cross-contamination[1].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Treatment: Dilute the this compound DMSO stock solution in culture media to achieve the desired final concentrations (ensure final DMSO concentration is <0.1% to avoid solvent toxicity). Treat cells for 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well[1].

  • Incubation: Incubate the plates for 4 hours at 37°C in the dark. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product[1].

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Spill Response and Disposal Logistics

A reactive approach to spills is dangerous; a proactive, step-by-step containment plan is required[2][3].

Powder Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to sweep, as this will aerosolize the compound.

  • Contain: Gently cover the spill with damp absorbent paper towels to suppress dust formation.

  • Clean: Wearing full PPE, carefully scoop the damp towels and powder into a sealable hazardous waste container. Wash the spill area thoroughly with soap and water[3].

Disposal Plan (P501 Compliance): this compound must never be disposed of in standard municipal waste or poured down the drain[2][3].

  • Collect all contaminated consumables (pipette tips, weigh boats, gloves) in designated solid chemical waste bins.

  • Liquid waste containing this compound must be collected in compatible, clearly labeled chemical waste carboys.

  • Dispose of all contents and containers in accordance with institutional Environmental Health and Safety (EHS) guidelines and local regulations[3].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.